molecular formula C5H10O5 B016112 L-Ribose CAS No. 24259-59-4

L-Ribose

Katalognummer: B016112
CAS-Nummer: 24259-59-4
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: PYMYPHUHKUWMLA-MROZADKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

L-Ribose is a synthetic, non-natural pentose sugar of significant interest in biochemical and pharmaceutical research due to its role as a critical building block for novel therapeutic agents. As an enantiomer of the naturally occurring D-ribose, this rare sugar serves as an essential precursor in the synthesis of L-nucleoside and L-deoxynucleoside analogues . These analogues are vital components in a growing class of antiviral and anticancer drugs, as they can inhibit viral replication while often exhibiting reduced cytotoxicity compared to their D-counterparts . Key Research Applications: Nucleoside Analogue Synthesis: this compound is a fundamental starting material for the production of several L-nucleoside-based pharmaceutical compounds, which are used in treatments for conditions such as hepatitis B (HBV) and human immunodeficiency virus (HIV). Key drugs derived from this compound include Clevudine, Tyzeka, and Valtorcitabine . Anticancer Drug Intermediates: It acts as a significant intermediate in the production of various anticancer therapeutics . Glycoconjugate and Oligonucleotide Production: Researchers utilize this compound in the synthesis of glycoconjugates and oligonucleotides for studying the structure and function of ribonucleic acids (RNA) . Biocatalytic Production Studies: this compound itself is a target for biotechnological production, with research focusing on efficient enzymatic synthesis using methods such as this compound isomerase or mannitol-1-dehydrogenase, moving away from traditional chemical synthesis . Production & Quality: Our this compound is produced to the highest standards of purity, ensuring reliability and consistency for your research. Biocatalytic production methods are increasingly favored for their high efficiency, stereoselectivity, and environmentally friendly conditions . This product is supplied as a white solid lyophilized powder with a specified purity of ≥99% . Handling and Storage: Store at ambient temperatures in a tightly closed container, placed in a cool, dry, and well-ventilated area. The product is hygroscopic; care should be taken to protect it from moisture . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(2S,3S,4S)-2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-MROZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947085
Record name Pentose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24259-59-4
Record name L-Ribose
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Record name Ribose, L-
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Record name L-ribose
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Record name RIBOSE, L-
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereochemistry and Conformation of L-Ribose

This technical guide provides a comprehensive overview of the stereochemical and conformational properties of this compound, an unnatural pentose sugar and the enantiomer of the biologically ubiquitous D-ribose. Understanding these characteristics is critical for its application in the synthesis of L-nucleoside analogues, which are significant in antiviral and anticancer drug development.

Stereochemistry of this compound

This compound is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group. Its stereochemistry is defined by the spatial arrangement of its hydroxyl groups.

Enantiomeric Relationship

This compound is the non-superimposable mirror image, or enantiomer, of D-ribose.[1][2] While D-ribose is a fundamental component of RNA, this compound is rare in nature but has gained importance as a chiral building block in synthetic chemistry.[1][3][4] In the Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4) is positioned on the left for L-sugars, whereas for D-sugars, it is on the right.[2]

Figure 1: Enantiomeric relationship between D-Ribose and this compound.
Absolute Configuration

The systematic IUPAC name for the open-chain form of this compound is (2S,3S,4S)-2,3,4,5-tetrahydroxypentanal.[5] The absolute configurations at the three chiral centers are distinct from D-ribose, as detailed in the table below.

Chiral CenterThis compound ConfigurationD-Ribose Configuration
C2RS
C3SR
C4SR
Table 1: Absolute configuration of chiral centers in L- and D-Ribose.[6]

Conformation of this compound in Solution

In aqueous solution, this compound, like its D-enantiomer, exists as an equilibrium mixture of its open-chain aldehyde form and four cyclic hemiacetal isomers.[2][7] The cyclization occurs through an intramolecular reaction between the aldehyde group (C1) and a hydroxyl group, typically at C4 or C5.

  • Furanose: Reaction with the C4-hydroxyl group forms a five-membered ring.[2][7]

  • Pyranose: Reaction with the C5-hydroxyl group forms a six-membered ring.[2][7]

This cyclization creates a new chiral center at C1, the anomeric carbon. The two resulting stereoisomers are called anomers, designated as α and β.[2]

G cluster_furanose Furanose Forms (5-membered ring) cluster_pyranose Pyranose Forms (6-membered ring) Linear Linear this compound Alpha_F α-L-Ribofuranose Linear->Alpha_F + C4-OH Beta_F β-L-Ribofuranose Linear->Beta_F Alpha_P α-L-Ribopyranose Linear->Alpha_P + C5-OH Beta_P β-L-Ribopyranose Linear->Beta_P Alpha_F->Beta_F Mutarotation Alpha_P->Beta_P Mutarotation

Figure 2: Equilibrium of this compound forms in aqueous solution.
Conformational Equilibrium

While specific quantitative data for this compound is less common, the equilibrium distribution is expected to mirror that of D-ribose due to their enantiomeric nature. In solution at room temperature, the pyranose forms are predominant.[2]

FormRelative Abundance (%)
β-D-Ribopyranose59
α-D-Ribopyranose20
β-D-Ribofuranose13
α-D-Ribofuranose7
Open Chain0.1
Table 2: Approximate relative abundance of D-ribose forms in aqueous solution, which serves as a model for this compound equilibrium.[2]
Furanose Ring Pucker

The five-membered furanose ring is not planar and adopts puckered conformations to relieve steric strain.[2] This puckering is crucial for the structure of nucleic acids. The two most stable conformations are the envelope and twist forms. For ribose, these are typically described by the displacement of the C2' and C3' atoms from the plane formed by C1', C4', and the ring oxygen.

  • C3'-endo (North): The C3' atom is displaced on the same side of the ring as the C5' atom. This conformation is characteristic of A-form DNA and RNA.[2][8]

  • C2'-endo (South): The C2' atom is displaced on the same side of the ring as the C5' atom. This is the predominant pucker in B-form DNA.[2][8]

Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to favor the axial position, despite the steric hindrance.[9][10] This effect arises from a stabilizing hyperconjugation interaction between a lone pair of the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond.[9] This stabilization is maximized when the lone pair and the C-X bond are anti-periplanar, which occurs in the axial conformation. The magnitude of this effect is estimated to be 4-8 kJ/mol in sugars.[9]

Experimental Methodologies for Structural Analysis

The determination of this compound stereochemistry and conformation relies on several key analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis and X-ray crystallography for solid-state analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for elucidating the structure and conformation of molecules in solution.[11]

  • Sample Preparation:

    • Dissolve 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O) to a final concentration of 10-50 mM for ¹H NMR.[12]

    • Transfer the solution to a standard 5 mm NMR tube.[12]

    • If necessary, add a small amount of a reference standard like DSS or TSP for chemical shift calibration.

  • Data Acquisition:

    • Place the sample in the NMR spectrometer.

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity.[12]

    • Acquire a standard 1D ¹H NMR spectrum to observe the equilibrium mixture of anomers. The anomeric protons typically resonate in the 4.0-5.5 ppm range.[13]

    • Acquire 2D correlation spectra (e.g., COSY, TOCSY) to establish proton-proton connectivities and assign signals to specific sugar rings.

    • Acquire a 2D NOESY spectrum to measure through-space proton-proton distances, which provides critical information for determining ring pucker and the orientation of substituents.

  • Data Analysis:

    • Integrate the anomeric proton signals in the 1D ¹H spectrum to quantify the relative populations of the different furanose and pyranose anomers.

    • Analyze the ³J(H,H) coupling constants. The magnitude of these couplings, particularly between H1-H2, is dependent on the dihedral angle and is diagnostic of the anomeric configuration (α vs. β) and ring conformation.

    • Analyze cross-peak intensities in the NOESY spectrum to confirm conformational preferences, such as the C2'-endo or C3'-endo pucker in the furanose forms.

G P Sample Preparation (this compound in D₂O) A Data Acquisition (1D ¹H, 2D COSY, NOESY) P->A D Data Processing (Fourier Transform, Phasing) A->D I Signal Integration (Quantify Anomers) D->I C Coupling Constant Analysis (Determine Anomeric Config.) D->C N NOESY Analysis (Determine Ring Pucker) D->N S Structural Elucidation (Conformational Model) I->S C->S N->S

Figure 3: Experimental workflow for NMR-based conformational analysis.
X-Ray Crystallography

X-ray crystallography provides precise atomic coordinates of a molecule in its crystalline solid state.[14] This technique is essential for unambiguously determining the absolute stereochemistry and the preferred conformation in the solid phase.

  • Crystallization:

    • Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). It has been noted that racemic Dthis compound often crystallizes more readily than the pure enantiomers.[15]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern using a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the model against the experimental data by least-squares minimization, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

    • The final refined structure provides a detailed 3D model of this compound as it exists in the crystal lattice.

G C Crystallization (Grow single crystals of this compound) M Crystal Mounting & Cryo-cooling C->M D X-ray Diffraction Data Collection M->D P Data Processing (Integration & Scaling) D->P S Structure Solution (Phase Determination) P->S R Model Building & Refinement S->R V Structure Validation & Analysis (Final 3D Model) R->V

Figure 4: Experimental workflow for X-ray crystallography.

References

The Biological Function and Therapeutic Potential of L-Ribose Containing Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core biological function of L-Ribose containing nucleosides

Abstract

Nucleic acids, the fundamental molecules of life, are constructed from D-enantiomers of ribose and deoxyribose. This homochirality is essential for their canonical structures and functions. This compound containing nucleosides, the mirror images of their natural counterparts, represent a fascinating class of synthetic molecules with unique biological properties. Their inherent resistance to degradation by nucleases, which are stereospecific for D-sugars, grants them exceptional stability in biological systems.[1][2] While unable to substitute for D-nucleosides in sustaining life's central dogma, L-nucleoside analogs can be metabolized by cellular enzymes and interact with viral polymerases, leading to potent therapeutic effects.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, structural impact, metabolism, and biological functions of this compound containing nucleosides, with a focus on their successful application as antiviral and anticancer agents and their emerging role in developing novel therapeutics like Spiegelmers.

Introduction

In the architecture of life, D-ribose and its derivative, D-deoxyribose, are the exclusive sugar moieties forming the backbone of RNA and DNA, respectively.[5][6] This sugar, in its D-configuration, is a critical component of nucleotides, nucleotide coenzymes like ATP, NAD+, and FAD, and is central to the storage and transfer of genetic information.[7][8] The unnatural enantiomer, this compound, was first prepared in 1891 and for a long time remained a chemical curiosity.[7] However, the development of synthetic methodologies to produce this compound and its corresponding nucleosides has unlocked a powerful platform for drug discovery.[9][10]

L-nucleoside analogs are biomolecules where the natural D-ribose or D-deoxyribose is replaced by its L-enantiomer.[2] This seemingly simple inversion of chirality at all stereocenters of the sugar ring dramatically alters their biological behavior. While they retain the same nucleobases (A, G, C, T, U) and can form Watson-Crick base pairs, their mirror-image stereochemistry makes them unrecognizable to the enzymatic machinery that metabolizes and degrades natural nucleic acids.[1][2] This inherent stability, combined with their ability to be phosphorylated by cellular kinases and subsequently inhibit viral polymerases, forms the basis of their therapeutic utility.[2][3] This guide will detail the core biological functions and mechanisms of action of these important molecules for researchers, scientists, and professionals in drug development.

Synthesis of L-Ribonucleosides

The therapeutic potential of L-nucleosides has driven the development of efficient synthetic routes. This compound, the key starting material, was once prohibitively expensive but has become a commodity chemical.[10]

  • Chemical Synthesis: The primary industrial-scale production of this compound involves the molybdenum-catalyzed epimerization of the cheap and abundant L-arabinose.[10] this compound can then be converted into a protected intermediate, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribose (L-ATBR), which serves as a glycosyl donor for coupling with various nucleobases to form the desired L-ribonucleosides.[10][11] Other strategies include multi-step conversions from D-sugars like D-glucose or D-ribose. [1, 71b]

  • Biocatalytic Synthesis: Chemoenzymatic and biocatalytic methods offer environmentally sustainable alternatives to traditional chemical synthesis.[12] For instance, nucleoside 2′-deoxyribosyltransferases (NDTs) can be used to catalyze the transglycosylation reaction, transferring the this compound moiety from a donor nucleoside to a target nucleobase with high stereoselectivity for the desired β-anomer.[12]

G cluster_0 Synthesis of L-Nucleosides A Starting Material (e.g., L-Arabinose, D-Glucose) B Chemical or Biocatalytic Conversion A->B C This compound (Key Intermediate) B->C D Activation & Protection (e.g., to L-ATBR) C->D E Protected L-Ribosyl Donor D->E G Glycosylation (Coupling Reaction) E->G F Nucleobase (Purine or Pyrimidine) F->G H Protected L-Nucleoside G->H I Deprotection H->I J Final L-Nucleoside Analog I->J

A generalized workflow for the synthesis of L-nucleoside analogs.

Structural Impact of this compound on Nucleic Acids

The substitution of D-ribose with this compound has profound consequences for nucleic acid structure.

  • Homochiral L-DNA/L-RNA: An oligonucleotide composed entirely of L-deoxynucleosides (L-DNA) forms a left-handed double helix that is a perfect mirror image of the natural right-handed B-form DNA.[1] This structural inversion renders it completely resistant to degradation by natural nucleases, which are chiral catalysts evolved to recognize D-nucleic acids.[1][2]

  • Heterochiral DNA/LNA: When a single L-nucleotide is incorporated into a D-DNA strand, it can still form stable Watson-Crick base pairs with its complementary D-nucleotide.[1] However, this "chiral invasion" introduces a local perturbation in the helical structure, though the overall duplex stability is only slightly decreased.[1] This property is crucial for the mechanism of action of many L-nucleoside antiviral drugs.

  • Nuclease Resistance: The most significant biological property arising from the L-configuration is resistance to enzymatic degradation.[1][2] Enzymes such as DNases and RNases cannot bind to or cleave the phosphodiester backbone of L-nucleic acids, leading to vastly superior plasma and intracellular stability compared to their D-counterparts. This makes them ideal candidates for therapeutic applications.[2]

G cluster_D D-Nucleic Acid (Natural) cluster_L L-Nucleic Acid (Synthetic) D_Helix Right-Handed Helix D_Enzyme Substrate for Nucleases L_Helix Left-Handed Helix (Mirror Image) D_Helix->L_Helix Chirality Inversion D_Stability Biologically Unstable L_Enzyme Not a Substrate for Nucleases D_Enzyme->L_Enzyme Loss of Recognition L_Stability Biologically Stable D_Stability->L_Stability Consequence

Comparison of key properties between D- and L-nucleic acids.

Cellular Metabolism and Biological Interactions

Despite being unnatural, L-nucleoside analogs can be processed by cellular machinery, which is the key to their therapeutic activity.

Cellular Uptake and Metabolic Activation

L-nucleoside analogs are designed to act as prodrugs. After administration, they are transported into cells where they are converted into their active triphosphate forms by host cell kinases.[13] This three-step phosphorylation is often the rate-limiting step in their activation.[2] For example, L-cytidine and L-uridine derivatives can be phosphorylated and interconverted by cellular enzymes.[4] This metabolic activation is critical, as the triphosphate form is the actual molecule that interacts with and inhibits the target polymerases.[2][3]

G cluster_0 Metabolic Activation of L-Nucleoside Analogs A L-Nucleoside (Prodrug) B L-Nucleoside Monophosphate A->B Nucleoside Kinase C L-Nucleoside Diphosphate B->C Nucleotide Kinase D L-Nucleoside Triphosphate (Active Drug) C->D Nucleotide Kinase

The intracellular phosphorylation pathway of L-nucleoside analogs.
Interaction with Viral and Cellular Enzymes

The therapeutic efficacy of L-nucleoside analogs relies on the selective inhibition of viral polymerases over host cellular polymerases.

  • Viral Polymerases: The active L-nucleoside triphosphates are recognized by viral polymerases, such as HIV reverse transcriptase (RT) and hepatitis B virus (HBV) DNA polymerase.[2][3] They act as competitive inhibitors of the natural D-nucleoside triphosphate substrates. Upon incorporation into the growing viral DNA chain, they act as chain terminators because the sugar moiety (often a 2',3'-dideoxy-L-ribose analog) lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2]

  • Cellular Polymerases: A favorable therapeutic window is achieved because L-nucleoside triphosphates are generally poor substrates for human DNA polymerases (α, β, and γ).[3] This selectivity minimizes toxicity to the host cell, a critical feature for successful antiviral drugs.

  • Other Enzymes: L-nucleotides have also been shown to interact with other key cellular enzymes. For example, L-ATP and L-ADP can bind to the allosteric and active sites of mammalian ribonucleotide reductase (RR), a key enzyme in DNA synthesis and a target for cancer therapy, with affinities only moderately weaker than their D-counterparts.[14]

L-Nucleoside TriphosphateTarget Enzyme50% Inhibitory Concentration (IC₅₀)SelectivityReference
β-L-dCTPWoodchuck Hepatitis Virus (WHV) DNA Polymerase0.24 µMHigh (Poor substrate for human polymerases)[3]
β-L-dTTPWHV DNA Polymerase1.82 µMHigh (Poor substrate for human polymerases)[3]
β-L-dATPWHV DNA Polymerase0.81 µMHigh (Poor substrate for human polymerases)[3]
β-L-dUTPWHV DNA Polymerase5.26 µMHigh (Poor substrate for human polymerases)[3]

Therapeutic Applications

The unique properties of L-nucleosides have led to their development in several therapeutic areas.

Antiviral Agents

This is the most successful application of L-nucleoside technology. Their high stability and selective targeting of viral polymerases have produced cornerstone drugs for treating chronic viral infections.[2][3]

Drug Name (Analog Type)Target Virus(es)Mechanism of ActionReference
Lamivudine (3TC) (β-L-dioxolane-cytidine)HIV, HBVChain termination of viral DNA synthesis[2][13]
Emtricitabine (FTC) (β-L-5-fluoro-dioxolane-cytidine)HIV, HBVChain termination of viral DNA synthesis[2][13]
Telbivudine (LdT) (β-L-thymidine)HBVChain termination of viral DNA synthesis[2][3]
Clevudine (L-FMAU)HBVChain termination of viral DNA synthesis[10]
β-L-d4T analogs (β-L-2′,3′-didehydro-2′,3′-dideoxythymidine)HIVChain termination of viral DNA synthesis[2]
Anticancer Agents

The same principles of metabolic activation and chain termination can be applied to target rapidly dividing cancer cells. L-nucleoside analogs are being investigated as antimetabolites for cancer chemotherapy.[2][14][15]

  • 5-fluorotroxacitabine (5FTRX): This L-nucleoside analog, containing a fluorinated cytosine and a dioxolane ring, can be phosphorylated to its triphosphate form.[2] It leads to DNA chain termination during replication, causing cancer cell death.[2] Notably, it has shown efficacy in Acute Myeloid Leukemia (AML) cell lines and has demonstrated an ability to overcome certain mechanisms of drug resistance.[2]

  • L-4′-Thionucleosides: Analogs where the 4'-oxygen of the ribose ring is replaced with sulfur have also been synthesized and evaluated for anti-tumor activity.[2]

Spiegelmers (L-Aptamers)

Spiegelmers (from the German Spiegel for mirror) are nucleic acid aptamers made from this compound or L-deoxyribose.[2][10] They are developed through a unique mirror-image selection process.

  • A chemical mirror image of the desired biological target is synthesized (e.g., a D-peptide if the real target is an L-peptide).

  • A standard SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process is performed against this mirror-image target using a library of D-oligonucleotides.

  • The sequence of the resulting high-affinity D-aptamer is determined.

  • An L-oligonucleotide of the identical sequence (the Spiegelmer) is chemically synthesized.

This L-aptamer will bind to the natural biological target with the same high affinity and specificity as the D-aptamer bound to the mirror-image target. The key advantage is that the Spiegelmer, being made of L-nucleic acid, is extremely resistant to nuclease degradation, giving it a long plasma half-life suitable for therapeutic use.[2][10]

G cluster_0 Spiegelmer Selection Workflow A Natural Target (e.g., L-Protein) B Synthesize Mirror-Image Target (e.g., D-Protein) A->B D SELEX Process (In Vitro Selection) B->D C D-Nucleic Acid Library C->D E High-Affinity D-Aptamer D->E F Sequence D-Aptamer E->F G Identified Sequence F->G H Synthesize L-Nucleic Acid with Same Sequence G->H I Spiegelmer (L-Aptamer) H->I I->A Binds to Natural Target

References

L-Ribose: A Chiral Precursor for Enantiomerically Pure Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Ribose, the unnatural enantiomer of the ubiquitous D-Ribose, has emerged as a critical chiral precursor in modern organic synthesis. Its unique stereochemistry provides a powerful tool for the construction of complex, enantiomerically pure molecules, particularly in the realm of antiviral drug development. This guide explores the utility of this compound as a starting material for the synthesis of potent L-nucleoside analogues, detailing the synthetic strategies, key experimental protocols, and the biological mechanisms of action of these important therapeutic agents.

Introduction to this compound in Chiral Synthesis

The principle of chirality is fundamental to drug design and efficacy, as stereoisomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. This compound, a pentose sugar not commonly found in nature, serves as an invaluable chiral pool starting material.[1] Its well-defined stereocenters provide a scaffold for the synthesis of L-nucleoside analogues, which are mirror images of the naturally occurring D-nucleosides. This structural inversion can lead to compounds with enhanced antiviral activity and improved pharmacokinetic properties, often due to reduced recognition by host enzymes, leading to lower cytotoxicity.[2]

Synthesis of Antiviral L-Nucleoside Analogues from this compound

This compound is a key starting material for the synthesis of several clinically important antiviral drugs, including Clevudine, Levovirin, and Maribavir. The general synthetic strategy involves the protection of the hydroxyl groups of this compound, followed by the crucial stereoselective coupling with a heterocyclic base (nucleobase), and subsequent deprotection to yield the final L-nucleoside analogue.

Key Synthetic Transformations

A cornerstone of L-nucleoside synthesis is the Vorbrüggen glycosylation , a powerful method for forming the N-glycosidic bond between the sugar moiety and the nucleobase.[3] This reaction typically involves the use of a protected sugar, a silylated nucleobase, and a Lewis acid catalyst.[3][4] The stereochemical outcome of the glycosylation is often controlled by the participation of a neighboring group at the C2 position of the sugar, leading to the desired β-anomer.[5]

Synthetic Workflow for L-Nucleoside Analogues

The following diagram illustrates a generalized workflow for the synthesis of L-nucleoside analogues from this compound.

G LR This compound PLR Protected this compound (e.g., Acetylated, Benzoylated) LR->PLR Protection VG Vorbrüggen Glycosylation (Lewis Acid Catalyst) PLR->VG SN Silylated Nucleobase SN->VG PLN Protected L-Nucleoside Analogue VG->PLN DP Deprotection PLN->DP FLN Final L-Nucleoside Analogue DP->FLN

Caption: Generalized synthetic workflow from this compound to L-nucleoside analogues.

Case Study 1: Clevudine (L-FMAU)

Clevudine is a potent antiviral drug used for the treatment of chronic hepatitis B virus (HBV) infection.[6] It is an L-nucleoside analogue of thymidine.

Synthesis of Clevudine

One reported synthesis of Clevudine starts from L-arabinose, which can be converted to a key this compound derivative.[7] A more recent approach describes a protecting-group-free synthesis starting from 2-deoxy-2-fluoro-D-galactopyranose.[8] The key steps in a convergent synthesis involve the stereoselective glycosylation of a protected L-ribofuranose derivative with silylated thymine.

Table 1: Representative Yields in Clevudine Synthesis

StepStarting MaterialProductReagents and ConditionsYield (%)
Benzylation of L-arabinoseL-arabinoseBenzyl L-arabinosideBenzyl alcohol, HCl gasHigh
Isopropylidene protectionBenzyl L-arabinoside2,3-O-Isopropylidene derivative2,2-Dimethoxypropane, p-TsOHHigh
Oxidation and ReductionIsopropylidene deriv.Epimeric alcoholPDC, DCE then NaBH4, MeOHGood
Glycosylation (Vorbrüggen)Protected L-sugarProtected ClevudineSilylated thymine, Lewis Acid (e.g., TMSOTf) in CHCl360-70
DeprotectionProtected ClevudineClevudineNH3/MeOHHigh

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocol: Vorbrüggen Glycosylation for Clevudine Synthesis (Illustrative)
  • Silylation of Nucleobase: To a suspension of thymine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). Reflux the mixture under an inert atmosphere until a clear solution is obtained.

  • Glycosylation: Cool the silylated thymine solution to 0 °C. In a separate flask, dissolve the protected L-ribofuranosyl acetate in anhydrous acetonitrile. Add the sugar solution to the silylated thymine solution, followed by the dropwise addition of a Lewis acid (e.g., TMSOTf).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the protected Clevudine.

Mechanism of Action of Clevudine

Clevudine is administered as a prodrug and is phosphorylated intracellularly to its active triphosphate form, clevudine triphosphate.[9] This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HBV DNA polymerase.[9][10] Incorporation of clevudine triphosphate leads to premature chain termination, thus inhibiting viral replication.[6]

G Clevudine Clevudine CTP Clevudine Triphosphate (Active Form) Clevudine->CTP Intracellular Phosphorylation HBV_DNA_Pol HBV DNA Polymerase CTP->HBV_DNA_Pol Competitive Inhibition dCK Deoxycytidine Kinase dCK->Clevudine Viral_DNA Viral DNA Synthesis HBV_DNA_Pol->Viral_DNA Chain_Termination Chain Termination HBV_DNA_Pol->Chain_Termination Incorporation Viral_DNA->Chain_Termination

Caption: Mechanism of action of Clevudine.

Case Study 2: Levovirin

Levovirin is the L-enantiomer of the broad-spectrum antiviral drug ribavirin. While ribavirin has known antiviral activity, levovirin itself lacks direct antiviral effects but possesses immunomodulatory properties.[11]

Synthesis of Levovirin

The synthesis of Levovirin from this compound involves the preparation of a protected L-ribofuranose, typically 1,2,3,5-tetra-O-acetyl-L-ribofuranose, which is then coupled with a triazole derivative.[12]

Table 2: Representative Yields in Levovirin Synthesis

StepStarting MaterialProductReagents and ConditionsYield (%)
Acetal FormationThis compoundMethyl L-ribofuranosideMethanol, HClHigh
AcetylationMethyl L-ribofuranosideAcetylated derivativeAcetic anhydride, pyridineHigh
AcetolysisAcetylated derivative1,2,3,5-tetra-O-acetyl-L-ribofuranoseAcetic acid, acetic anhydride, H2SO4~57
GlycosylationAcetylated this compoundProtected LevovirinSilylated triazole derivative, Lewis acidGood
DeprotectionProtected LevovirinLevovirinMethanolic ammoniaHigh

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of 1,2,3,5-tetra-O-acetyl-L-ribofuranose (Illustrative)
  • Acetal Formation: Dissolve this compound in methanol and add a catalytic amount of concentrated hydrochloric acid. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Neutralize the acid and concentrate the solution.

  • Acetylation: Dissolve the resulting methyl L-ribofuranoside in pyridine and cool to 0 °C. Add acetic anhydride dropwise and stir the mixture overnight at room temperature.

  • Acetolysis: Dissolve the acetylated product in a mixture of acetic acid and acetic anhydride. Cool the solution to 0 °C and add concentrated sulfuric acid dropwise. Stir the reaction for a specified time at low temperature.

  • Work-up and Purification: Pour the reaction mixture into ice-water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by recrystallization to obtain pure 1,2,3,5-tetra-O-acetyl-L-ribofuranose.

Mechanism of Action of Levovirin

Unlike its D-enantiomer, ribavirin, which has multiple proposed antiviral mechanisms including inhibition of inosine monophosphate dehydrogenase (IMPDH) and lethal mutagenesis, Levovirin does not exhibit significant direct antiviral activity.[11][13] Its therapeutic effects are believed to be primarily immunomodulatory, enhancing the host's T-cell response to viral infections.[14]

G Levovirin Levovirin Immune_Cells Immune Cells (e.g., T-cells) Levovirin->Immune_Cells Modulation Th1_Response Th1 Immune Response (Pro-inflammatory) Immune_Cells->Th1_Response Shift towards Th2_Response Th2 Immune Response (Anti-inflammatory) Immune_Cells->Th2_Response Viral_Clearance Enhanced Viral Clearance Th1_Response->Viral_Clearance

Caption: Immunomodulatory mechanism of Levovirin.

Case Study 3: Maribavir

Maribavir is an orally bioavailable benzimidazole L-riboside that is used for the treatment of cytomegalovirus (CMV) infection, particularly in transplant recipients.[1]

Synthesis of Maribavir

The synthesis of Maribavir involves the coupling of a protected this compound derivative with the benzimidazole nucleobase.[15] The stereochemistry of the ribose moiety is crucial for its activity.

Table 3: Key Steps in Maribavir Synthesis

StepStarting MaterialProductReagents and Conditions
Preparation of this compound derivativeThis compound1-O-acetyl-2,3,5-tri-O-benzoyl-L-riboseMulti-step protection sequence
GlycosylationProtected this compoundProtected Maribavir5,6-dichloro-2-(isopropylamino)-1H-benzimidazole, Lewis Acid
DeprotectionProtected MaribavirMaribavirBase-catalyzed hydrolysis
Mechanism of Action of Maribavir

Maribavir exerts its antiviral effect by a mechanism distinct from DNA polymerase inhibitors. It is a competitive inhibitor of the CMV protein kinase pUL97.[1][16] By binding to the ATP-binding site of pUL97, Maribavir prevents the phosphorylation of viral and cellular proteins that are essential for viral DNA replication, encapsidation, and nuclear egress of the viral capsid.[15][17]

G Maribavir Maribavir pUL97 CMV Protein Kinase pUL97 Maribavir->pUL97 Competitive Inhibition Phosphorylation Protein Phosphorylation pUL97->Phosphorylation Inhibition Inhibition pUL97->Inhibition ATP ATP ATP->pUL97 DNA_Replication Viral DNA Replication Phosphorylation->DNA_Replication Encapsidation Viral Encapsidation Phosphorylation->Encapsidation Nuclear_Egress Nuclear Egress Phosphorylation->Nuclear_Egress DNA_Replication->Inhibition Encapsidation->Inhibition Nuclear_Egress->Inhibition

Caption: Mechanism of action of Maribavir.

Conclusion

This compound stands as a testament to the power of stereochemistry in drug discovery. Its role as a chiral precursor has enabled the development of a class of L-nucleoside analogues with significant therapeutic impact. The synthetic routes, while often complex, leverage fundamental principles of organic chemistry to achieve high levels of stereocontrol. Understanding the detailed experimental protocols and the intricate mechanisms of action of these this compound-derived drugs is paramount for the continued development of novel and more effective antiviral agents. This guide provides a foundational understanding for researchers and professionals dedicated to this critical area of medicinal chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of L-Ribose

Introduction this compound, a monosaccharide with the formula C₅H₁₀O₅, is the non-natural enantiomer of the ubiquitous D-Ribose.[1][2] While D-Ribose is a fundamental component of essential biomolecules like RNA and ATP, this compound is not typically found in nature.[1] Its significance in the scientific and pharmaceutical fields stems from its role as a key chiral building block for the synthesis of L-nucleoside analogues.[3][4][5] These analogues are crucial in the development of a range of antiviral and anticancer therapeutic agents, where the unnatural stereochemistry can confer advantages such as increased stability against enzymatic degradation.[4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental protocols and logical workflows pertinent to its application in research and drug development.

Chemical Identity and Structure

This compound is an aldopentose, meaning it is a five-carbon sugar with an aldehyde functional group in its linear form.[1][6][7] In aqueous solutions, it exists in equilibrium between its linear aldehyde form and various cyclic hemiacetal forms (furanoses and pyranoses).[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 24259-59-4[8][9][10][11][12]
Molecular Formula C₅H₁₀O₅[8][9][12][13]
Molecular Weight 150.13 g/mol [6][8][9][12][13]
IUPAC Name (2S,3S,4S)-2,3,4,5-tetrahydroxypentanal (linear form)[7]
Synonyms L-(+)-Ribose, Aldehydo-L-ribose[8][9]
InChI Key PYMYPHUHKUWMLA-MROZADKFSA-N (linear form)[7][8]
SMILES O=C--INVALID-LINK--O)O">C@HO (linear form)[8]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and reaction chemistry.

Physical Properties

Quantitative physical data for this compound are summarized below.

Table 2: Physical Properties of this compound

PropertyValueConditions / Notes
Appearance White to off-white crystalline powder[6][8][10][14][15][16]---
Melting Point 81 - 92 °C[8][10][14][15][17][18]Range reported across various sources.
Boiling Point ~191 - 415.5 °C[3][8][10][15][19]Rough estimate; decomposes at higher temperatures.
Solubility Soluble in water (100 mg/mL)[6][8][10][15]; Slightly soluble in Methanol[8][10]---
Specific Optical Rotation +19° to +21°[17][18]c=2 in water, at 20°C, 589 nm.
Density ~1.5 g/cm³[3][15]Estimated value.
Refractive Index 20° (c=1, H₂O)[8][10]---
Chemical Properties

Key chemical descriptors for this compound are provided in the following table.

Table 3: Chemical Properties and Descriptors of this compound

PropertyValueNotes
pKa 12.22[8][10]at 25 °C
LogP -2.3 to -2.7[3][10][13][15]Indicates high hydrophilicity.
Hydrogen Bond Donors 4[3][6][10][13]---
Hydrogen Bond Acceptors 5[3][6][10][13]---
Rotatable Bond Count 4[3][6][13]---
Topological Polar Surface Area 98 Ų[6][13]---
Stability Stable under standard conditions. Combustible.[8][15]Incompatible with strong oxidizing agents.[8][15]

Pharmaceutical Significance and Applications

The primary value of this compound in drug development lies in its use as a precursor for L-nucleoside analogues. These compounds often exhibit potent antiviral and anticancer activities. The "unnatural" L-configuration can make them poor substrates for human enzymes that metabolize natural D-nucleosides, potentially reducing toxicity and increasing the drug's half-life.

Pharmaceutical_Application LRibose This compound LNucleoside L-Nucleoside Analogues LRibose->LNucleoside Chiral Precursor Antiviral Antiviral Agents (e.g., Clevudine, Telbivudine) LNucleoside->Antiviral Application Anticancer Anticancer Agents LNucleoside->Anticancer Application

Caption: Logical workflow of this compound in pharmaceutical applications.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of this compound.

Biochemical Production of this compound

Biotechnological methods are often preferred for producing this compound due to their high stereoselectivity under mild, environmentally friendly conditions. A common strategy involves the enzymatic isomerization of a readily available precursor like L-arabinose or L-ribulose.[20]

Biochemical_Synthesis cluster_0 Biocatalytic Conversion cluster_1 Purification Arabinose L-Arabinose (Starting Material) Ribulose L-Ribulose (Intermediate) Arabinose->Ribulose L-arabinose isomerase (L-AI) LRibose This compound (Final Product) Ribulose->LRibose this compound isomerase (L-RI) Purify Chromatography LRibose->Purify Downstream Processing Crystallize Crystallization Purify->Crystallize

Caption: Generalized workflow for the biochemical production of this compound.

Methodology Outline:

  • Bioconversion: The starting material (e.g., L-arabinose) is incubated with a whole-cell biocatalyst or purified enzymes (e.g., L-arabinose isomerase and this compound isomerase) in a suitable buffer.[8][21]

  • Reaction Monitoring: The conversion process is monitored over time using methods like High-Performance Liquid Chromatography (HPLC).

  • Purification: Once equilibrium is reached, the reaction mixture is processed to remove enzymes and other impurities. This often involves cell removal via centrifugation, followed by purification techniques such as cation-exchange chromatography.[22]

  • Isolation: The purified this compound solution is concentrated, and the final product is isolated through crystallization.[21][22]

  • Characterization: The identity and purity of the final product are confirmed using the analytical methods described below.

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Analytical_Workflow Sample Sample Preparation (Dissolve in Mobile Phase/Water) HPLC Purity & Assay (HPLC) Sample->HPLC Polarimetry Chiral Identity (Polarimetry) Sample->Polarimetry Spectroscopy Structural Confirmation (NMR, IR) Sample->Spectroscopy Report Certificate of Analysis HPLC->Report Polarimetry->Report Spectroscopy->Report

Caption: Standard analytical workflow for the characterization of this compound.

Detailed Protocols:

  • High-Performance Liquid Chromatography (HPLC) for Purity and Assay:

    • Principle: This method separates this compound from potential impurities based on their interactions with a stationary phase. It is the standard method for assay and impurity profiling.[23]

    • Column: A column with L22 packing material (a strong cation-exchange resin) is specified by the USP-NF.[23] Amide columns can also be used to avoid potential Schiff base formation that occurs with amine columns.[24]

    • Mobile Phase: Degassed water is often sufficient for cation-exchange columns.[25] For amide columns, a mixture like 95% acetonitrile / 5% DI water / 0.1% triethylamine (v/v) may be used.[24]

    • Flow Rate: Typically around 0.5 mL/min.[24]

    • Detection: Refractive Index (RI) detector is commonly used for sugars as they lack a strong UV chromophore.[24]

    • Analysis: The retention time of the main peak in the sample solution is compared to that of a certified this compound reference standard. Purity is determined by the area percentage of the main peak.

  • Specific Optical Rotation (Polarimetry):

    • Principle: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. It is essential for confirming the correct enantiomeric form (L- vs. D-).

    • Sample Preparation: Prepare a solution of this compound at a precise concentration, for example, 20 mg/mL in water.[25]

    • Measurement: Use a polarimeter to measure the optical rotation at a specified wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C).

    • Acceptance Criteria: The measured specific rotation should fall within a defined range, such as +19° to +21°.[17][18] Note: Some sources report a negative rotation for this compound; it is critical to consult the specific reference standard's certificate. The positive value is more commonly cited for L-(+)-Ribose.

  • Spectroscopic Confirmation (IR, NMR):

    • Principle: Infrared (IR) spectroscopy confirms the presence of key functional groups (e.g., O-H, C=O), while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the overall structure and stereochemistry.[21]

    • Procedure: The spectra of the sample are acquired and compared against the spectra of a known reference standard or published data to confirm structural identity.

References

A Comprehensive Technical Guide to the Structural Differences Between L-Ribose and D-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribose, a pentose sugar, is a fundamental building block in numerous biological processes. Its naturally occurring form, D-Ribose, is a core component of ribonucleic acid (RNA) and adenosine triphosphate (ATP), making it central to genetic expression and cellular metabolism.[1][2] Its synthetic counterpart, L-Ribose, is an unnatural sugar that is not readily metabolized by most organisms. The structural distinction between these two molecules, while subtle, has profound implications for their biological activity and chemical behavior. This technical guide provides an in-depth analysis of the core structural differences between this compound and D-Ribose, outlines the experimental methodologies used for their characterization, and presents quantitative data for comparative analysis.

Core Structural Difference: Chirality and Enantiomerism

The primary structural difference between this compound and D-Ribose lies in their stereochemistry. They are enantiomers, which means they are non-superimposable mirror images of each other.[2][3] This relationship is analogous to a left and right hand.

Ribose is an aldopentose, a five-carbon sugar with an aldehyde group at one end.[1] It possesses three chiral centers at carbons C2, C3, and C4.[2][4] The "D" and "L" designation is determined by the configuration of the chiral carbon furthest from the aldehyde group (C4). In a Fischer projection, if the hydroxyl (-OH) group on C4 is on the right, the sugar is designated "D-Ribose". If it is on the left, it is designated "this compound".[1][5]

The absolute configurations (using the Cahn-Ingold-Prelog convention) of the chiral centers are inverted between the two enantiomers:

  • D-Ribose: (2R, 3R, 4R)[6]

  • This compound: (2S, 3S, 4S)

This mirror-image relationship dictates that while they share identical intrinsic physical properties in an achiral environment (e.g., melting point, solubility, density), they differ in their interaction with plane-polarized light and other chiral molecules, such as enzymes.[6]

Figure 1: Enantiomeric relationship between D- and this compound Fischer projections.

Structural Forms in Aqueous Solution

In an aqueous solution, ribose exists as an equilibrium mixture of its open-chain (linear) aldehyde form and several cyclic hemiacetal forms.[1] The cyclic structures are formed by the intramolecular reaction between the aldehyde group (C1) and a hydroxyl group, typically the -OH on C4 to form a five-membered ring (a furanose ) or the -OH on C5 to form a six-membered ring (a pyranose ).[1][7]

This cyclization creates a new chiral center at C1, the anomeric carbon. The two possible stereoisomers at this position are called anomers, designated as alpha (α) and beta (β).

  • α-anomer: The hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (at C4).

  • β-anomer: The hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₂OH group.

For D-Ribose at room temperature, the equilibrium mixture in solution is predominantly the pyranose form.[1]

  • β-D-ribopyranose: ~59%

  • α-D-ribopyranose: ~20%

  • β-D-ribofuranose: ~13%

  • α-D-ribofuranose: ~7%

  • Open-chain form: ~0.1%

As this compound is the enantiomer of D-Ribose, it exhibits an identical equilibrium distribution among its corresponding L-forms (e.g., β-L-ribopyranose, α-L-ribofuranose, etc.).

G cluster_furanose Furanose Forms (5-membered ring) cluster_pyranose Pyranose Forms (6-membered ring) linear Linear Ribose (Open-Chain Form) alpha_furanose α-Ribofuranose linear->alpha_furanose beta_furanose β-Ribofuranose linear->beta_furanose alpha_pyranose α-Ribopyranose linear->alpha_pyranose beta_pyranose β-Ribopyranose linear->beta_pyranose alpha_furanose->beta_furanose alpha_pyranose->beta_pyranose

References

The Other Side of Sweetness: A Technical Guide to the Natural Occurrence and Significance of L-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While D-sugars dominate the landscape of biological energy and structure, their stereoisomers, the L-sugars, represent a fascinating and functionally diverse class of molecules. Though considered "rare" in nature, certain L-sugars are integral components of complex glycans, bacterial cell walls, and plant polysaccharides. Their unique chirality, which often renders them non-metabolizable in humans, coupled with their specific biological activities, has positioned them as molecules of high interest in immunology, oncology, and drug development. This technical guide provides an in-depth exploration of the natural occurrence of key L-sugars, their profound biological significance, and the experimental methodologies used to study them.

Introduction: The Chirality of Life

In biochemistry, the vast majority of naturally occurring monosaccharides are of the D-configuration. This stereochemical preference is a fundamental characteristic of life, with metabolic pathways evolving to specifically recognize and process D-sugars like D-glucose for energy.[1][2] L-sugars, their non-superimposable mirror images, are far less common but are not mere biological curiosities.[1][3] They are selectively synthesized and incorporated into essential structures in bacteria, plants, and even mammals, where they mediate critical biological functions ranging from structural integrity to intercellular communication.[4][5][6] This guide focuses on the most significant naturally occurring L-sugars: L-Fucose, L-Rhamnose, L-Arabinose, and L-Sorbose.

Natural Occurrence and Quantitative Distribution of L-Sugars

L-sugars are found across various domains of life, from microbial polysaccharides to mammalian glycoproteins. Their distribution, however, is highly specific. The following sections detail the primary natural sources and, where available, the quantitative abundance of key L-sugars.

L-Fucose (6-deoxy-L-galactose)

A deoxyhexose crucial for mammals, L-fucose is a terminal sugar on many N- and O-linked glycans.[7][8] Its presence is vital for cell-cell recognition, immune responses, and host-microbe interactions.[6][9]

  • Natural Sources: L-fucose is found in mammalian glycoproteins and glycolipids, human milk oligosaccharides (HMOs), and in polysaccharides from marine algae (as fucoidan), fungi, and various plants.[8][9]

  • Significance: In mammals, fucosylation (the enzymatic addition of fucose) is critical for selectin-ligand interactions that mediate leukocyte trafficking during inflammation.[7] Fucosylated HMOs in breast milk help establish a healthy infant gut microbiome and prevent pathogen adhesion.[8] Aberrant fucosylation is a known hallmark of several cancers.[6]

L-Rhamnose (6-deoxy-L-mannose)

L-rhamnose is a deoxy sugar that is a ubiquitous component of bacterial cell walls and a common constituent of plant glycosides.[4][5]

  • Natural Sources: It is a primary component of the O-antigen in the lipopolysaccharide (LPS) of many Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli.[5][10] It is also a major constituent of plant cell wall polysaccharides like pectin (in the form of rhamnogalacturonans).[4]

  • Significance: In pathogenic bacteria, the L-rhamnose-containing O-antigen is a major virulence factor and a target for the host immune system.[10] Because the biosynthetic pathway for its precursor, dTDP-L-rhamnose, is absent in humans, the enzymes in this pathway are attractive targets for novel antibacterial drugs.[5] In plants, it provides structural integrity to the cell wall.[4]

L-Arabinose

Unlike most other sugars, the L-enantiomer of arabinose is more common in nature than the D-form.[11] It is a five-carbon aldose (an aldopentose).

  • Natural Sources: L-arabinose is widely distributed in plants as a key component of the heteropolysaccharides hemicellulose (specifically arabinoxylans) and pectin. Significant sources include corn fiber, sugar beet pulp, and wheat bran.

  • Significance: L-arabinose has gained significant attention for its ability to selectively inhibit the intestinal enzyme sucrase, which is responsible for breaking down sucrose. This inhibitory action reduces the glycemic response to sucrose ingestion, making L-arabinose a functional food ingredient and a potential tool for managing blood sugar levels. It can also be fermented by gut bacteria into beneficial short-chain fatty acids.

L-Sorbose

L-Sorbose is a ketohexose that occurs in nature, though typically in small amounts. Its primary importance lies in its role as a key industrial intermediate.

  • Natural Sources: It is found in trace amounts in some fruits and plants. However, it is most commonly produced commercially via the microbial fermentation of D-sorbitol.

  • Significance: L-Sorbose is a critical precursor in the industrial synthesis of ascorbic acid (Vitamin C). Recent research has also uncovered a potential role for L-sorbose in cancer therapy. Studies have shown it can be internalized by cancer cells and phosphorylated, leading to the impairment of glycolysis, induction of reactive oxygen species, and ultimately, apoptosis, highlighting its potential as an anti-tumor agent.[7]

L-SugarNatural SourceTypical AbundanceReference
L-Fucose Human Milk Oligosaccharides (HMOs)2'-Fucosyllactose (a major fucosylated HMO) can reach concentrations of ~3 g/L in early lactation. Total HMOs can be 5-15 g/L.
Marine Brown Algae (as Fucoidan)Varies significantly; can be a major component of the cell wall.[9]
L-Rhamnose Bacterial Lipopolysaccharide (LPS)Essential structural component of the O-antigen and/or core in many serotypes (e.g., P. aeruginosa, E. coli). The exact percentage varies by species and serotype.
Plant Pectins (as Rhamnogalacturonan)A key structural component of the pectin backbone.[4]
L-Arabinose Corn Fiber (as Arabinoxylan)Arabinoxylan extracts from corn fiber are composed of 37-39% arabinose.
Sugar Beet PulpRich source, a major byproduct of the sugar industry.
L-Sorbose Fruits (e.g., Rowanberries)Generally found in trace amounts. The related sugar alcohol, sorbitol, is much more abundant (e.g., 3-7 g/100g in rowanberries).[3]
Microbial FermentationPrimary method for industrial production from D-sorbitol.
Table 1: Quantitative Summary of L-Sugar Occurrence. This table summarizes the natural sources and abundance of key L-sugars.

Biological Pathways and Regulatory Networks

The metabolism and function of L-sugars are governed by highly specific enzymatic pathways and regulatory systems. These systems provide insight into their biological roles and offer targets for therapeutic and biotechnological intervention.

The L-Arabinose Operon of E. coli

The catabolism of L-arabinose in Escherichia coli is a classic model system for gene regulation. The araBAD operon encodes the enzymes necessary to convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. Regulation is dually controlled by the AraC protein, which acts as both a repressor (in the absence of arabinose) and an activator (in its presence).[8]

araBAD_operon cluster_no_arabinose Absence of L-Arabinose: Repression cluster_with_arabinose Presence of L-Arabinose: Activation AraC_dimer_rep AraC Dimer (Repressor) araO2 araO2 AraC_dimer_rep->araO2 Binds araI1 araI1 AraC_dimer_rep->araI1 Binds & Loops DNA promoter_rep Promoter (PBAD) Blocked genes_rep araB | araA | araD promoter_rep->genes_rep No Transcription Arabinose L-Arabinose AraC_dimer_act AraC Dimer (Activator) Arabinose->AraC_dimer_act Binds & Changes Conformation araI1_act araI1 AraC_dimer_act->araI1_act Binds araI2_act araI2 AraC_dimer_act->araI2_act Binds RNAP RNA Polymerase AraC_dimer_act->RNAP Recruits promoter_act Promoter (PBAD) Active genes_act araB | araA | araD RNAP->genes_act Transcription

Caption: Dual regulation of the E. coli araBAD operon by the AraC protein.

Mammalian Fucosylation Pathways

In mammals, L-fucose is not catabolized for energy but is instead activated for use in glycosylation. The activated donor substrate is Guanosine Diphosphate-L-fucose (GDP-L-fucose). There are two main pathways for its synthesis: the de novo pathway, which converts GDP-D-mannose to GDP-L-fucose, and the salvage pathway, which utilizes free L-fucose from dietary sources or lysosomal recycling.[4][7]

fucosylation_pathway cluster_cytosol Cytosol cluster_golgi Golgi Apparatus gdp_man GDP-D-Mannose gmd GMD (GDP-mannose 4,6-dehydratase) gdp_man->gmd intermediate GDP-4-keto-6-deoxy- D-Mannose fx FX (GDP-keto-deoxy- mannose epimerase/ reductase) intermediate->fx gmd->intermediate gdp_fuc_cytosol GDP-L-Fucose fx->gdp_fuc_cytosol gdp_fuc_transporter GDP-Fucose Transporter gdp_fuc_cytosol->gdp_fuc_transporter Transport fuc_ext Exogenous L-Fucose fuc_int Intracellular L-Fucose fuc_ext->fuc_int Transport fkp FUK (Fucokinase) fuc_int->fkp fuc_1_p L-Fucose-1-Phosphate gdp_pyro GFPP (GDP-L-fucose pyrophosphorylase) fuc_1_p->gdp_pyro fkp->fuc_1_p gdp_pyro->gdp_fuc_cytosol gdp_fuc_golgi GDP-L-Fucose gdp_fuc_transporter->gdp_fuc_golgi fut Fucosyltransferases (FUTs) gdp_fuc_golgi->fut fucosylated_glycan Fucosylated Glycoconjugate fut->fucosylated_glycan Transfers Fucose glycan Acceptor Glycoprotein/ Glycolipid glycan->fut

Caption: Mammalian de novo and salvage pathways for GDP-L-fucose synthesis.

Experimental Protocols

The study of L-sugars requires a range of specialized biochemical techniques for their extraction, synthesis of intermediates, and analysis. Below are detailed methodologies for key experimental procedures.

Protocol: Enzymatic Synthesis of GDP-L-Fucose

This protocol describes the preparative-scale synthesis of GDP-L-fucose from L-fucose using a recombinant bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) enzyme.

  • Principle: The FKP enzyme first catalyzes the phosphorylation of L-fucose to L-fucose-1-phosphate using ATP. Subsequently, the same enzyme catalyzes the reaction of L-fucose-1-phosphate with GTP to produce GDP-L-fucose and pyrophosphate. An inorganic pyrophosphatase is included to hydrolyze the pyrophosphate byproduct, driving the reaction to completion.

  • Materials:

    • L-Fucose

    • Adenosine 5'-triphosphate (ATP), disodium salt

    • Guanosine 5'-triphosphate (GTP), sodium salt

    • Tris-HCl buffer (1 M, pH 7.5)

    • MgCl₂ solution (1 M)

    • Recombinant FKP enzyme (e.g., from Bacteroides fragilis)

    • Inorganic Pyrophosphatase (PPA)

    • Deionized water

  • Procedure:

    • In a 15 mL centrifuge tube, prepare the reaction mixture by adding the following in order: 5.0 mL of 100 mM Tris-HCl buffer (pH 7.5), L-fucose (0.05 mmol, ~8.2 mg), ATP (0.05 mmol, ~27.5 mg), and GTP (0.05 mmol, ~26.1 mg).

    • Add MnSO₄ to a final concentration of 10 mM (optional, can enhance activity).

    • Add inorganic pyrophosphatase (approx. 90-100 units).

    • Initiate the reaction by adding the purified FKP enzyme (approx. 9-10 units).

    • Incubate the reaction mixture at 37°C for 5-6 hours with gentle shaking (e.g., 225 rpm).

    • Monitor reaction progress using TLC or HPLC. For TLC, spot on a silica plate and develop using a solvent system like isopropanol/water/ammonium hydroxide (7:2:1). GDP-fucose will have a lower Rf value than L-fucose.

    • Upon completion, terminate the reaction by boiling for 2 minutes or adding an equal volume of cold ethanol to precipitate the enzymes.

    • Centrifuge the mixture to pellet the precipitated protein. The supernatant contains the GDP-L-fucose, which can be purified by anion-exchange or size-exclusion chromatography.

Protocol: Acid Hydrolysis of Plant Polysaccharides for Monosaccharide Analysis

This protocol describes a two-step sulfuric acid hydrolysis to release constituent monosaccharides (like L-arabinose) from complex plant cell wall materials such as corn fiber.

  • Principle: A concentrated acid step at a controlled temperature is used for primary hydrolysis to break down highly resistant crystalline structures like cellulose. This is followed by a dilution and a secondary hydrolysis at a higher temperature to complete the depolymerization of all polysaccharides into their monomeric units.

  • Materials:

    • Dried, finely ground plant material (e.g., corn fiber, passed through an 80 µm sieve)

    • Sulfuric acid (H₂SO₄), 72% (w/w)

    • Deionized water

    • Internal standard solution (e.g., 2 g/L inositol)

    • Ammonia solution, 25% (w/w) for neutralization

  • Procedure:

    • Accurately weigh 20 mg of the dried plant material into a pressure-resistant glass tube.

    • Primary Hydrolysis: Add 0.25 mL of 72% H₂SO₄. Stir thoroughly with a glass rod to ensure the sample is completely wetted. Incubate at 25°C for 30 minutes.

    • Secondary Hydrolysis: Dilute the acid by adding 1.7 mL of deionized water to the tube. Add 1.0 mL of the inositol internal standard solution.

    • Seal the tube tightly and heat in a boiling water bath or heating block at 100°C for 120 minutes.

    • Cool the tube in an ice bath.

    • Carefully neutralize the hydrolysate by adding 0.6 mL of 25% ammonia solution under a fume hood.

    • Centrifuge to pellet any insoluble material (e.g., lignin). The supernatant contains the released monosaccharides and is ready for derivatization and analysis.

Protocol: GC-MS Analysis of Monosaccharides

This protocol details the derivatization and analysis of neutral sugar monomers (including L-arabinose, L-rhamnose, and L-fucose) by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is necessary to make the sugars volatile.

  • Principle: The aldehyde/ketone groups of the sugars are first protected by oximation. Then, the hydroxyl groups are converted to trimethylsilyl (TMS) ethers, creating volatile derivatives that can be separated by gas chromatography and identified by their characteristic mass spectra.

  • Materials:

    • Neutralized hydrolysate from Protocol 4.2 or other sugar standards.

    • Pyridine

    • Ethylhydroxylamine hydrochloride (EtOx) solution (40 mg/mL in pyridine)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

    • Ethyl acetate

  • Procedure:

    • Sample Preparation: Transfer an aliquot (e.g., 200 µL) of the aqueous sugar solution to a GC vial and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator.

    • Oximation: Add 200 µL of the EtOx solution to the dried sample. Seal the vial and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature.

    • Silylation: Add 120 µL of BSTFA to the vial. Reseal and heat at 70°C for another 30 minutes.

    • Cool the sample to room temperature. The sample can be diluted with ethyl acetate if necessary. The derivatized sample is now ready for injection.

    • GC-MS Analysis:

      • Injector: Split/splitless, 250°C.

      • Column: DB-5ms or equivalent (e.g., 60 m × 0.25 mm × 0.25 µm).

      • Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

      • Oven Program: Start at 80°C, ramp to 190°C at 2.5°C/min, then ramp to 252°C at 2°C/min, and finally ramp to 310°C at 25°C/min and hold.

      • MS Detector: Electron Impact (EI) mode at 70 eV. Scan range m/z 50-650.

  • Data Analysis: Identify sugar peaks based on their retention times relative to standards and confirm identity by comparing their mass spectra to a library. Quantify using the peak area of the internal standard.

experimental_workflow start Dried Plant Material (e.g., Corn Fiber) hydrolysis Two-Step Acid Hydrolysis (72% H₂SO₄ -> Dilute H₂SO₄) start->hydrolysis neutralization Neutralization (NH₃ solution) hydrolysis->neutralization centrifugation Centrifugation neutralization->centrifugation supernatant Supernatant: Monosaccharide Mixture centrifugation->supernatant pellet Pellet: Insoluble Lignin centrifugation->pellet drying Evaporation to Dryness supernatant->drying derivatization Derivatization (Oximation + Silylation) drying->derivatization gcms GC-MS Analysis derivatization->gcms analysis Data Analysis: Identification & Quantification gcms->analysis

Caption: Workflow for the analysis of monosaccharides from plant material.

Conclusion and Future Directions

L-sugars, while rare compared to their D-isomers, are far from insignificant. They are key players in bacterial pathogenesis, plant structural biology, and mammalian cell recognition. Their unique properties, such as the sucrase-inhibiting effect of L-arabinose and the anti-tumor potential of L-sorbose, underscore their vast potential in the development of functional foods, novel therapeutics, and anti-infective agents. As analytical techniques become more sensitive and enzymatic tools for their synthesis and modification become more accessible, the exploration of the "L-glycome" will undoubtedly uncover further biological roles and create new opportunities for innovation in biotechnology and medicine. The detailed protocols and pathways provided in this guide serve as a foundational resource for researchers poised to explore this exciting frontier of glycobiology.

References

The Cornerstone of Unnatural Nucleosides: L-Ribose in the Synthesis of L-Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-nucleoside analogues, the mirror images of their naturally occurring D-counterparts, represent a pivotal class of therapeutic agents, exhibiting potent antiviral and anticancer activities. Their unnatural stereochemistry confers remarkable resistance to degradation by cellular enzymes, enhancing their bioavailability and therapeutic window. At the heart of the synthesis of these crucial molecules lies L-ribose, a rare sugar that serves as the fundamental chiral building block. This technical guide delves into the critical role of this compound in the synthesis of L-nucleoside analogues, providing a comprehensive overview of synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in this dynamic field.

The Strategic Importance of this compound

This compound, the enantiomer of the ubiquitous D-ribose, is an ideal starting material for the synthesis of L-nucleoside analogues.[1][2] Its pre-defined stereochemistry is the key to constructing the unnatural L-configuration of the final nucleoside products. While historically a rare and expensive sugar, advances in both chemical and enzymatic synthesis have made this compound more accessible, fueling the development of novel L-nucleoside-based therapeutics.[3]

Chemical Synthesis of L-Nucleoside Analogues from this compound

The primary challenge in synthesizing L-nucleoside analogues is the stereoselective formation of the glycosidic bond between the this compound moiety and the nucleobase. The Vorbrüggen glycosylation (silyl-Hilbert-Johnson reaction) is a widely employed and robust method to achieve this transformation with high stereocontrol.[4][5]

The Vorbrüggen Glycosylation Pathway

The general workflow for the Vorbrüggen glycosylation involves the activation of a protected this compound derivative and its subsequent coupling with a silylated nucleobase under the influence of a Lewis acid catalyst.

Vorbruggen_Glycosylation cluster_sugar This compound Preparation cluster_base Nucleobase Preparation cluster_coupling Glycosylation cluster_final Final Product This compound This compound Protected_this compound Protected this compound (e.g., Acyl groups) This compound->Protected_this compound Protection Activated_Sugar Activated Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose) Protected_this compound->Activated_Sugar Activation Coupling Lewis Acid Catalyzed Coupling (e.g., TMSOTf, SnCl4) Activated_Sugar->Coupling Nucleobase Nucleobase Silylated_Nucleobase Silylated Nucleobase Nucleobase->Silylated_Nucleobase Silylation (e.g., HMDS, TMSCl) Silylated_Nucleobase->Coupling Protected_L-Nucleoside Protected L-Nucleoside Coupling->Protected_L-Nucleoside L-Nucleoside_Analogue L-Nucleoside Analogue Protected_L-Nucleoside->L-Nucleoside_Analogue Deprotection

Caption: General workflow of the Vorbrüggen glycosylation for L-nucleoside analogue synthesis.

Experimental Protocols

Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose (A Key this compound Intermediate)

This protocol describes a common method to prepare a key activated this compound donor for glycosylation reactions.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Benzoyl Chloride

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (aq. solution)

  • Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Acetylation: Suspend this compound in a mixture of acetic anhydride and pyridine at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with ice and extract the product with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetra-O-acetyl-L-ribose.

  • Benzoylation: Dissolve the crude product in pyridine and cool to 0°C. Add benzoyl chloride dropwise and stir the reaction at room temperature until completion.

  • Final Work-up and Purification: Perform an aqueous work-up similar to step 2. Purify the crude product by silica gel column chromatography to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose.

Vorbrüggen Glycosylation of a Silylated Nucleobase with Protected this compound

This protocol outlines the coupling of a silylated nucleobase with the prepared this compound derivative.

Materials:

  • Nucleobase (e.g., Uracil, Adenine)

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl Chloride (TMSCl)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Anhydrous Acetonitrile

  • Sodium Bicarbonate (aq. solution)

  • Ethyl Acetate

  • Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Silylation of Nucleobase: Reflux the nucleobase in a mixture of HMDS and a catalytic amount of TMSCl until a clear solution is obtained. Remove the excess silylating agents under vacuum.

  • Glycosylation: Dissolve the silylated nucleobase and the protected this compound in anhydrous acetonitrile under an inert atmosphere. Cool the solution to 0°C and add the Lewis acid (e.g., TMSOTf) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain the protected L-nucleoside.

Deprotection of the L-Nucleoside Analogue

This final step removes the protecting groups to yield the desired L-nucleoside analogue.

Materials:

  • Protected L-Nucleoside

  • Sodium Methoxide in Methanol (catalytic)

  • Methanol

  • Amberlite IR-120 (H⁺) resin

Procedure:

  • Deprotection: Dissolve the protected L-nucleoside in methanol and add a catalytic amount of sodium methoxide in methanol. Stir the reaction at room temperature and monitor by TLC.

  • Neutralization: Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H⁺) resin.

  • Purification: Filter the resin and concentrate the filtrate. The crude product can be further purified by recrystallization or column chromatography to yield the final L-nucleoside analogue.

Quantitative Data Summary

The efficiency of L-nucleoside synthesis is highly dependent on the specific nucleobase, protecting groups, and reaction conditions. The following table summarizes representative yields for the synthesis of various L-nucleoside analogues.

L-Nucleoside AnalogueStarting Material (Base)Glycosylation Yield (%)Deprotection Yield (%)Overall Yield (%)Reference
L-UridineUracil~85~90~76[6]
L-CytidineCytosine~80~88~70[6]
L-AdenosineAdenine~75~85~64[6]
L-GuanosineGuanine~60~80~48[6]
Telbivudine (L-Thymidine)Thymine>90>95>85[1]

Note: Yields are approximate and can vary based on specific experimental conditions.

Enzymatic Approaches to this compound and L-Nucleoside Synthesis

While chemical synthesis is well-established, enzymatic methods offer advantages in terms of stereoselectivity and milder reaction conditions.[7] Enzymes such as L-arabinose isomerase can be used to produce this compound from more abundant L-arabinose.[8] Furthermore, nucleoside phosphorylases can catalyze the transglycosylation reaction to synthesize L-nucleosides, although this approach is often limited by substrate specificity.

Enzymatic_Synthesis cluster_L_Ribose_Production Enzymatic this compound Production cluster_L_Nucleoside_Synthesis Enzymatic L-Nucleoside Synthesis L-Arabinose L-Arabinose L-Arabinose_Isomerase L-Arabinose Isomerase L-Arabinose->L-Arabinose_Isomerase L-Ribose_Enzymatic This compound This compound-1-P This compound-1-Phosphate L-Ribose_Enzymatic->this compound-1-P Phosphorylation L-Arabinose_Isomerase->L-Ribose_Enzymatic Nucleoside_Phosphorylase Nucleoside Phosphorylase This compound-1-P->Nucleoside_Phosphorylase Nucleobase_Enzymatic Nucleobase Nucleobase_Enzymatic->Nucleoside_Phosphorylase L-Nucleoside_Enzymatic L-Nucleoside Nucleoside_Phosphorylase->L-Nucleoside_Enzymatic

References

The Enzymatic Landscape of L-Ribose Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-Ribose, a rare monosaccharide, is a critical chiral precursor for the synthesis of L-nucleoside analogues, a class of potent antiviral and anticancer drugs. Unlike its D-enantiomer, this compound is not abundant in nature, and consequently, dedicated metabolic pathways for its catabolism are not well-established in most organisms. However, significant research has focused on the enzymatic production of this compound from more abundant pentoses, primarily L-arabinose. This technical guide provides an in-depth overview of the known enzymatic pathways associated with this compound metabolism, with a strong emphasis on the biocatalytic production routes. It also proposes a putative catabolic pathway based on the established metabolism of related L-sugars. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative enzymatic data, and visual pathway representations to facilitate further research and development in this field.

Introduction

The therapeutic potential of L-nucleoside analogues has driven the demand for efficient and stereospecific methods for this compound synthesis. While chemical synthesis routes exist, they are often complex and costly. Biotechnological approaches, leveraging the specificity of enzymes, offer a promising alternative. This guide delineates the key enzymatic steps and pathways that have been engineered for this compound production and explores the potential routes for its degradation.

Enzymatic Pathways for this compound Production

The primary strategy for the biotechnological production of this compound involves the isomerization of L-arabinose to L-ribulose, followed by the isomerization of L-ribulose to this compound. Several enzymes have been identified and characterized for their roles in these transformations.

The L-Arabinose Isomerase Pathway

This is the most common and well-studied pathway for this compound production. It involves a two-step enzymatic cascade.

  • Step 1: Isomerization of L-Arabinose to L-Ribulose: This reaction is catalyzed by L-arabinose isomerase (L-AI) (EC 5.3.1.4). L-AI is a key enzyme in the L-arabinose catabolic pathway in many microorganisms.[1]

  • Step 2: Isomerization of L-Ribulose to this compound: The subsequent conversion of L-ribulose to this compound can be catalyzed by several enzymes, with varying efficiencies:

    • This compound Isomerase (L-RI): This enzyme specifically catalyzes the isomerization between this compound and L-ribulose.[2]

    • Mannose-6-Phosphate Isomerase (MPI) (EC 5.3.1.8): While its primary role is in mannose metabolism, MPI has been shown to effectively catalyze the isomerization of L-ribulose to this compound.[3][4]

This compound Production from L-Arabinose L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (L-AI) L_Ribose This compound L_Ribulose->L_Ribose This compound Isomerase (L-RI) or Mannose-6-Phosphate Isomerase (MPI)

Figure 1: Enzymatic conversion of L-arabinose to this compound.

Putative Catabolic Pathway for this compound

While a dedicated catabolic pathway for this compound is not well-documented, its metabolic fate can be inferred from the established L-arabinose degradation pathway in organisms like Escherichia coli.[1] In this pathway, L-ribulose is phosphorylated and then epimerized to enter the pentose phosphate pathway. It is plausible that this compound, upon its formation, would be isomerized back to L-ribulose to enter this catabolic route.

The key enzymes in this putative pathway are:

  • This compound Isomerase (L-RI): Converts this compound to L-ribulose.

  • L-Ribulokinase: Catalyzes the ATP-dependent phosphorylation of L-ribulose to L-ribulose-5-phosphate.[5][6]

  • L-Ribulose-5-Phosphate 4-Epimerase: Converts L-ribulose-5-phosphate to D-xylulose-5-phosphate, which is an intermediate of the central pentose phosphate pathway.[1]

Putative this compound Catabolic Pathway L_Ribose This compound L_Ribulose L-Ribulose L_Ribose->L_Ribulose This compound Isomerase L_Ribulose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5P L-Ribulokinase (ATP -> ADP) D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P L-Ribulose-5-Phosphate 4-Epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Figure 2: A proposed catabolic pathway for this compound.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in this compound metabolism are crucial for pathway optimization and strain engineering. The following tables summarize the available quantitative data for key enzymes.

Table 1: Kinetic Parameters of L-Ribulokinase from Escherichia coli [5]

SubstrateKm (mM)kcat (s-1)
L-Ribulose0.14
D-Ribulose0.39
L-Xylulose3.4
D-Xylulose16
L-Arabitol4.0
Ribitol5.5
MgATP (with L-Ribulose)0.02*

kcat values were noted to be nearly the same for all four 2-ketopentoses.

Table 2: Kinetic Parameters of Mannose-6-Phosphate Isomerase from Bacillus subtilis [3]

SubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)
This compound--17.6
L-Ribulose8493,69443.5
Mannose-6-Phosphate2922,730770

Table 3: Kinetic Parameters of Mannose-6-Phosphate Isomerase from Thermus thermophilus [7]

SubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)
L-Ribulose--374
L-Ribulose (R142N mutant)--579
Mannose-6-Phosphate--6,685

Table 4: Kinetic Parameters of this compound Isomerase from Mycetocola miduiensis [8]

SubstrateKm (mM)kcat (min-1)kcat/Km (min-1mM-1)Vmax (U/mg)
This compound42.489259.26217.43277.78

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of enzymes and metabolic pathways.

Assay for L-Arabinose Isomerase Activity

This protocol is adapted from methods used for characterizing L-arabinose isomerases from Lactobacillus reuteri and Thermotoga maritima.[9][10][11]

Principle: The activity of L-arabinose isomerase is determined by measuring the amount of L-ribulose formed from L-arabinose. The L-ribulose produced is quantified colorimetrically using the cysteine-carbazole-sulfuric acid method.

Reagents:

  • 50 mM Sodium Phosphate Buffer (pH 6.0) or 50 mM HEPES buffer (pH 7.5)

  • 1 M L-Arabinose stock solution

  • 100 mM CoCl2 stock solution

  • 100 mM MnCl2 stock solution

  • Purified L-arabinose isomerase solution

  • Cysteine-HCl solution (0.1% w/v)

  • Carbazole solution (0.12% w/v in absolute ethanol)

  • Concentrated Sulfuric Acid (H2SO4)

  • L-Ribulose standards for calibration curve

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 50 µL of 50 mM Sodium Phosphate Buffer (pH 6.0)

    • 50 µL of 500 mM L-Arabinose (final concentration 50 mM)

    • 5 µL of 10 mM CoCl2 (final concentration 1 mM)

    • 5 µL of 5 mM MnCl2 (final concentration 0.5 mM)

    • Water to a final volume of 450 µL

    • 50 µL of appropriately diluted enzyme solution

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C) for a defined period (e.g., 10 minutes).[9][10]

  • Stop the reaction by heating the mixture at 95°C for 5 minutes.[9][10]

  • Centrifuge the tube to pellet any precipitated protein.

  • For colorimetric determination of L-ribulose:

    • Take an aliquot of the supernatant.

    • Add cysteine-HCl solution.

    • Add concentrated sulfuric acid and mix well (caution: exothermic reaction).

    • Add carbazole solution and incubate to allow color development.

    • Measure the absorbance at 560 nm.

  • Quantify the amount of L-ribulose produced by comparing the absorbance to a standard curve prepared with known concentrations of L-ribulose.

  • One unit of activity is defined as the amount of enzyme required to produce 1 µmol of L-ribulose per minute under the specified assay conditions.

Assay for Mannose-6-Phosphate Isomerase Activity

This protocol is based on the characterization of MPI from Bacillus subtilis and Bacillus amyloliquefaciens.[3][12][13]

Principle: The isomerase activity is determined by measuring the formation of the ketose product (e.g., L-ribulose from this compound, or fructose-6-phosphate from mannose-6-phosphate). The ketose is quantified using the cysteine-carbazole-sulfuric acid method.

Reagents:

  • 50 mM EPPS Buffer (pH 7.5) or 20 mM Phosphate Buffer (pH 7.5)

  • 1 M this compound or Mannose-6-Phosphate stock solution

  • 100 mM CoCl2 stock solution

  • Purified Mannose-6-Phosphate Isomerase solution

  • Reagents for the cysteine-carbazole-sulfuric acid method (as described in 5.1)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 100 µL of 50 mM EPPS Buffer (pH 7.5)

    • 10 µL of 1 M this compound (final concentration 10 mM)

    • 0.5 µL of 100 mM CoCl2 (final concentration 0.5 mM)

    • Water to a final volume of 900 µL

    • 100 µL of appropriately diluted enzyme solution (e.g., to a final concentration of 1.5 U/mL)

  • Incubate the reaction at the optimal temperature (e.g., 40°C) for a defined time (e.g., 20 minutes).[3][13]

  • Stop the reaction by cooling on ice or by heat inactivation.

  • Perform the colorimetric quantification of the ketose product as described in protocol 5.1.

  • One unit of activity is defined as the amount of enzyme that produces 1 nmol of L-ribulose per minute at 40°C and pH 7.5.[3][13]

HPLC Analysis of Sugars

High-Performance Liquid Chromatography (HPLC) is a precise method for the separation and quantification of sugars in reaction mixtures.

Principle: Sugars are separated on a specialized column and detected by a refractive index (RI) detector or an evaporative light-scattering detector (ELSD).

Instrumentation and Columns:

  • HPLC system with a pump, autosampler, column oven, and a refractive index (RI) detector or ELSD.

  • Column: Aminex HPX-87K or a similar column suitable for carbohydrate analysis.[14] A β-cyclobond 2000 analytical column can be used for rapid separation of ribose and ribitol.[15][16]

Mobile Phase:

  • Ultrapure water.

  • A mobile phase containing boric acid can be used to enhance the separation of ribose, arabinose, and ribulose on an Aminex HPX-87K column.[14]

Procedure:

  • Prepare samples by stopping the enzymatic reaction and removing protein, for example, by centrifugation through a molecular weight cut-off filter.

  • Set the column temperature (e.g., 85°C for Aminex HPX-87K).

  • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.6 mL/min).

  • Inject the sample onto the column.

  • Detect the eluting sugars using the RI detector or ELSD.

  • Identify and quantify the sugars by comparing their retention times and peak areas to those of known standards.

Experimental Workflow for Enzyme Characterization cluster_0 Enzyme Assay cluster_1 Product Quantification Reaction_Setup 1. Reaction Mixture (Buffer, Substrate, Cofactors, Enzyme) Incubation 2. Incubation (Optimal Temperature and Time) Reaction_Setup->Incubation Reaction_Stop 3. Stop Reaction (Heat or Chemical Quenching) Incubation->Reaction_Stop Colorimetric 4a. Colorimetric Assay (e.g., Cysteine-Carbazole) Reaction_Stop->Colorimetric HPLC 4b. HPLC Analysis Reaction_Stop->HPLC Calculation 5. Calculation of Enzyme Activity and Kinetic Parameters Colorimetric->Calculation HPLC->Calculation

Figure 3: General experimental workflow for enzyme characterization.

Conclusion

The enzymatic pathways for this compound metabolism are a subject of significant interest, primarily driven by the pharmaceutical importance of this compound. While the production of this compound from L-arabinose is well-characterized, with several key enzymes identified and their kinetics partially elucidated, the natural catabolic pathways for this compound remain less understood. The putative pathway presented in this guide, which funnels this compound into the central pentose phosphate pathway via L-ribulose, provides a logical framework for future investigation. The detailed experimental protocols and compiled quantitative data herein serve as a valuable resource for researchers aiming to further explore and engineer these pathways for enhanced biocatalytic production of this compound and for a deeper understanding of pentose metabolism.

References

L-Ribose in Prebiotic Chemistry and the Origin of Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

IV. Experimental Protocols

V. Signaling Pathways and Experimental Workflows

VII. References

I. Executive Summary

The emergence of ribonucleic acid (RNA) is a cornerstone of the "RNA World" hypothesis, which posits that RNA was the primary genetic and catalytic molecule in early life. Central to this hypothesis is the prebiotic availability of its constituent sugar, ribose. While D-ribose is the enantiomer utilized in contemporary biology, abiotic synthesis invariably produces a racemic mixture of D- and L-ribose. This technical guide provides an in-depth examination of the role of this compound in prebiotic chemistry, focusing on its synthesis, stability, and the potential pathways for its inclusion in the earliest forms of genetic material. We present quantitative data on the yields and stability of ribose under various prebiotic conditions, detail experimental protocols for key synthetic and analytical procedures, and provide visualizations of the critical reaction pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of abiogenesis and the chemical origins of life.

II. Prebiotic Synthesis of this compound

The primary proposed route for the abiotic synthesis of ribose, and thus this compound, is the formose reaction. This reaction involves the base-catalyzed polymerization of formaldehyde, a simple organic molecule believed to be abundant on the early Earth. However, the formose reaction is notoriously non-specific, producing a complex mixture of sugars with low yields of ribose.[1][2] Alternative pathways, such as mechanochemical synthesis and reactions in interstellar ice analogues, are also being explored.

The Formose Reaction

The formose reaction proceeds through a series of aldol additions and isomerizations, initiated by the dimerization of formaldehyde to glycolaldehyde.[1][3] While autocatalytic, the reaction lacks selectivity, with ribose typically constituting less than 1% of the resulting sugar mixture.[1] The reaction conditions, including the type of catalyst and temperature, significantly influence the product distribution.

Borate-Mediated Synthesis

The presence of borate minerals has been shown to have a significant impact on the formose reaction, both in terms of ribose yield and stability. Borate forms stable complexes with ribose, shifting the equilibrium of the reaction network towards its formation and protecting it from degradation.[4][5][6] This has led to the hypothesis that borate-rich environments, such as evaporitic basins on the early Earth, may have been crucial locations for the accumulation of ribose.

Enantioselective Synthesis

A significant challenge in prebiotic chemistry is explaining the origin of homochirality in biological molecules. Abiotic synthesis, including the formose reaction, produces racemic mixtures of L- and D-sugars. Research into enantioselective synthesis has explored the use of chiral mineral surfaces, such as hydroxyapatite, to preferentially catalyze the formation of one enantiomer over the other.[7][8]

III. Quantitative Data

Table 1: Yields of Ribose in Prebiotic Synthesis Experiments
Experimental ConditionStarting MaterialsRibose YieldNotes
Standard Formose ReactionFormaldehyde, Ca(OH)₂< 1%Produces a complex mixture of sugars.[1][2]
Formose with GlycerolphosphateFormaldehyde, Glycerolphosphateup to 23% (as ribose-2,4-diphosphate)Racemic product.[1]
Vesicle-Encapsulated FormoseFormaldehyde, Vesiclesup to 65% (total pentoses)Increased local concentration of reactants.[1]
Chiral Hydroxyapatite CatalysisGlycolaldehyde, Glyceraldehyde22.5% enantiomeric excess of D-riboseDemonstrates a potential pathway for chiral amplification.[7][8]
Table 2: Stability of Ribose under Prebiotic Conditions
pHTemperature (°C)Half-lifeReference
7.010073 minutes[9][10]
7.0044 years[9][10]

Note: The stability of this compound is expected to be identical to that of D-ribose under achiral conditions.

Table 3: Concentration of Ribose in the Murchison Meteorite
MeteoriteRibose ConcentrationOther Pentoses DetectedReference
Murchison (CM2)6.7 - 180 ppbArabinose, Xylose, Lyxose[9][11]

Note: The detection of extraterrestrial ribose provides evidence for its availability in the early solar system.

IV. Experimental Protocols

Protocol 1: General Procedure for the Formose Reaction with Calcium Hydroxide

This protocol provides a general method for the synthesis of sugars via the formose reaction using calcium hydroxide as a catalyst.

Materials:

  • Formaldehyde solution (e.g., 37% w/w)

  • Calcium hydroxide (Ca(OH)₂)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and condenser

  • Heating mantle or water bath

  • pH meter

Procedure:

  • Prepare a solution of formaldehyde in deionized water to the desired concentration (e.g., 1 M).

  • Add calcium hydroxide to the formaldehyde solution to act as a catalyst (e.g., 0.05 M).

  • Heat the reaction mixture to the desired temperature (e.g., 50-70°C) with constant stirring.

  • Monitor the reaction over time. The solution will typically turn yellow and then brown as the reaction progresses.

  • Take aliquots at various time points for analysis.

  • Quench the reaction by cooling and neutralizing the solution with a suitable acid (e.g., HCl).

  • Analyze the product mixture for the presence of ribose and other sugars using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after appropriate derivatization.[12][13]

Protocol 2: Borate-Mediated Formose Reaction

This protocol outlines a method for the formose reaction in the presence of borate to enhance the yield and stability of ribose.

Materials:

  • Formaldehyde solution

  • Glycolaldehyde (as an initiator)

  • Sodium tetraborate (Borax)

  • Deionized water

  • Reaction vessel with temperature control

  • Analytical instrumentation (LC-MS or GC-MS)

Procedure:

  • Prepare a borate buffer solution of the desired pH (e.g., pH 10.4).[13]

  • Dissolve formaldehyde and a small amount of glycolaldehyde in the borate buffer.

  • Heat the reaction mixture to the specified temperature (e.g., 65°C) for a defined period (e.g., 1 hour).[13]

  • Cool the reaction mixture to stop the reaction.

  • Analyze the resulting solution for pentose-borate complexes and free sugars using Liquid Chromatography-Mass Spectrometry (LC-MS) or other suitable methods.[5]

Protocol 3: Mechanochemical Synthesis of Monosaccharides

This protocol describes a solvent-free method for sugar synthesis using mechanical energy.

Materials:

  • Glycolaldehyde and/or DL-glyceraldehyde

  • Calcium hydroxide (or other mineral catalyst)

  • Ball mill (e.g., planetary or oscillatory)

  • Milling jars and balls (e.g., made of zirconium oxide)

Procedure:

  • Place the starting aldehydes and the mineral catalyst into the milling jar with the milling balls.

  • Conduct the milling at a specified frequency (e.g., 30 Hz) for a set duration (e.g., 30-90 minutes).[14][15]

  • After milling, extract the organic products from the solid mixture using a suitable solvent (e.g., water or methanol).

  • Analyze the extracted material for sugar content using derivatization followed by GC-MS.

Protocol 4: GC-MS Analysis of Sugars after Derivatization

This protocol provides a general workflow for the analysis of sugars from prebiotic experiments using GC-MS.

Materials:

  • Dried sugar sample

  • Pyridine

  • Oximation reagent (e.g., O-methylhydroxylamine hydrochloride)

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5)

Procedure:

  • Oximation: Dissolve the dried sample in pyridine containing the oximation reagent. Heat the mixture (e.g., at 95°C for 45 minutes) to convert the sugars to their oxime derivatives.[16]

  • Silylation: Add the silylation reagent (e.g., BSTFA) to the oximated sample and heat again (e.g., at 90°C for 30 minutes) to convert the hydroxyl groups to trimethylsilyl ethers.[16]

  • Analysis: Inject the derivatized sample into the GC-MS. The volatile derivatives will be separated on the GC column and detected by the mass spectrometer.

  • Identification: Identify the sugars by comparing their retention times and mass spectra to those of authentic standards.

V. Signaling Pathways and Experimental Workflows

Formose_Reaction_Pathway F1 Formaldehyde (C1) GA Glycolaldehyde (C2) F1->GA F2 Formaldehyde (C1) F2->GA GLA Glyceraldehyde (C3) GA->GLA + Formaldehyde (Aldol Addition) Pentulose Pentulose (C5) GA->Pentulose DHA Dihydroxyacetone (C3) GLA->DHA Isomerization Tetrulose Tetrulose (C4) DHA->Tetrulose + Formaldehyde DHA->Pentulose + Glycolaldehyde Aldotetrose Aldotetrose (C4) Tetrulose->Aldotetrose Isomerization Aldotetrose->GA Retro-Aldol Ribose Ribose (C5) Pentulose->Ribose Isomerization OtherPentoses Other Pentoses (C5) Pentulose->OtherPentoses Isomerization Hexoses Hexoses (C6) Pentulose->Hexoses + Formaldehyde ComplexMixture Complex Mixture (Tars) Ribose->ComplexMixture Degradation OtherPentoses->ComplexMixture Degradation

Figure 1: The Formose Reaction Network.

Borate_Stabilization cluster_formose Formose Reaction Mixture Ribose Ribose Degradation Degradation Products Ribose->Degradation Unstable Complex Ribose-Borate Complex (Stable) Ribose->Complex OtherSugars Other Sugars OtherSugars->Degradation Borate Borate Minerals Borate->Complex Prebiotic_RNA_Workflow cluster_synthesis Prebiotic Synthesis cluster_formation Monomer Formation cluster_polymerization Polymerization Formaldehyde Formaldehyde Formose Formose Reaction (± Borate/Minerals) Formaldehyde->Formose HCN HCN Nucleobases Nucleobases HCN->Nucleobases RacemicRibose Racemic Ribose (L & D) Formose->RacemicRibose Phosphorylation Phosphorylation RacemicRibose->Phosphorylation Ribonucleotides Racemic Ribonucleotides Nucleobases->Ribonucleotides Phosphorylation->Ribonucleotides PreRNA pre-RNA (Non-genetic polymer) Ribonucleotides->PreRNA

References

The Chemical Stability and Degradation of L-Ribose in Solution: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-Ribose, the non-natural enantiomer of D-ribose, is a critical chiral building block in the synthesis of L-nucleoside analogues, a class of potent antiviral drugs. The efficacy and safety of these pharmaceuticals are intrinsically linked to the purity and stability of their starting materials. However, like its D-counterpart, this compound is susceptible to degradation in aqueous solutions, a factor of paramount importance during synthesis, formulation, storage, and in biological systems. This technical guide provides an in-depth analysis of the chemical stability and degradation pathways of this compound in solution, offering valuable insights for researchers, scientists, and drug development professionals.

Core Degradation Pathways of this compound

This compound in solution is a dynamic entity, existing in equilibrium between its linear and cyclic furanose and pyranose forms. This structural flexibility contributes to its reactivity and subsequent degradation through several key pathways. The rate and extent of these degradation routes are heavily influenced by environmental conditions such as pH, temperature, and the presence of other reactive molecules.

Maillard Reaction

In the presence of amino acids, peptides, or proteins, this compound can undergo the Maillard reaction, a form of non-enzymatic browning. This complex cascade of reactions is initiated by the condensation of the carbonyl group of the linear form of this compound with a free amino group. The resulting Schiff base then rearranges to form an Amadori product. Subsequent reactions, including dehydration, fragmentation, and cyclization, lead to the formation of a diverse array of products, including highly colored and fluorescent compounds known as melanoidins, as well as various heterocyclic compounds like pyrazines and pyrroles.[1][2] The Maillard reaction is a significant concern in the formulation of this compound-containing parenteral and enteral products, as it can lead to discoloration, changes in pH, and the formation of potentially immunogenic advanced glycation end-products (AGEs).

Caramelization and Alkaline Degradation

In the absence of amino compounds, particularly under neutral to alkaline conditions and at elevated temperatures, this compound can undergo caramelization. This process involves a series of reactions including enolization, dehydration, and polymerization, resulting in the formation of brown-colored products. Under alkaline conditions, this compound is particularly unstable and can undergo isomerization to L-ribulose via the Lobry de Bruyn-Alberda van Ekenstein transformation. Further degradation under alkaline conditions can occur through retro-aldol reactions, leading to the fragmentation of the pentose backbone and the potential formation of smaller molecules like formaldehyde.[3][4]

Isomerization

As mentioned, this compound can isomerize to its corresponding ketose, L-ribulose, in solution. This reversible reaction is catalyzed by both acid and base. The equilibrium between the aldose and ketose forms is dependent on the specific conditions, but this isomerization represents a transformation of the starting material and is therefore a critical aspect of its stability profile.

Factors Influencing this compound Stability

The stability of this compound in solution is not absolute and is dictated by a number of extrinsic and intrinsic factors.

Effect of pH

The pH of the solution is a critical determinant of this compound stability. Generally, this compound exhibits its greatest stability in acidic conditions. As the pH increases towards neutral and into the alkaline range, the rate of degradation significantly increases.[5] This is attributed to the base-catalyzed enolization and subsequent degradation reactions.

Effect of Temperature

Temperature plays a crucial role in the degradation kinetics of this compound. As with most chemical reactions, an increase in temperature accelerates the rate of degradation. This is particularly evident in the Maillard reaction and caramelization, which are significantly more pronounced at elevated temperatures.

Influence of Other Solutes

The presence of other solutes can either enhance or inhibit the degradation of this compound. Amino acids, as previously discussed, are key reactants in the Maillard reaction. Conversely, certain compounds, such as borate ions, have been shown to form stable complexes with ribose, thereby protecting it from degradation.

Quantitative Data on Ribose Degradation

While specific kinetic data for this compound is limited in the literature, extensive studies on D-ribose provide a strong basis for understanding its stability. The degradation kinetics are expected to be very similar for the L-enantiomer under identical conditions.

ParameterConditionValueReference
Half-life of D-Ribose pH 7.0, 100°C73 minutes[5]
pH 7.0, 0°C44 years[5]
pH 4.0, 100°CSignificantly longer than at pH 7.0[5]
pH 8.0, 100°CShorter than at pH 7.0[5]
Maillard Reaction Rate Ribose-5-phosphate with amino acids, pH 8.0, 37°CSignificantly faster than most common sugars[2]

Signaling Pathways and Biological Implications

While this compound is an unnatural sugar, its D-enantiomer and its degradation products are involved in significant biological signaling pathways, which is of interest to drug development professionals. The formation of Advanced Glycation End-products (AGEs) from the Maillard reaction of D-ribose is implicated in the pathogenesis of diabetic complications. These AGEs can interact with the Receptor for Advanced Glycation End-products (RAGE), triggering a signaling cascade that leads to inflammation, oxidative stress, and cellular damage. Given that this compound can also form AGEs, understanding this pathway is crucial when considering the long-term effects of L-nucleoside analogue therapies.

Experimental Protocols for Stability Assessment

A robust assessment of this compound stability is essential for its application in pharmaceuticals. The following outlines a general experimental protocol for a stability-indicating study.

Materials and Reagents
  • High-purity this compound

  • Buffers of various pH (e.g., citrate for acidic, phosphate for neutral, borate for alkaline)

  • High-purity water (e.g., Milli-Q)

  • Amino acids (e.g., glycine, lysine) for Maillard reaction studies

  • Reagents for analytical derivatization (if required)

  • Analytical standards of this compound and potential degradation products

Sample Preparation and Stress Conditions
  • Prepare stock solutions of this compound in the desired buffers at a known concentration.

  • For Maillard reaction studies, add a specific concentration of the chosen amino acid.

  • Aliquot the solutions into sealed vials to prevent evaporation.

  • Expose the vials to a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in temperature-controlled chambers.

  • At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw samples for analysis.

  • Immediately quench any ongoing reactions by cooling the sample (e.g., placing on ice) and/or by dilution with a cold mobile phase.

Analytical Methodology

A validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection is a common method for quantifying carbohydrates. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be used for the identification and quantification of both this compound and its degradation products.

Example HPLC Method Parameters:

  • Column: A column suitable for carbohydrate analysis, such as an amino- or polymer-based column (e.g., Shodex SUGAR series).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detector: Refractive Index (RI).

  • Injection Volume: 20 µL.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

Degradation Pathways of this compound

G LR This compound (in solution) MA Maillard Reaction (with Amino Acids) LR->MA CA Caramelization (Alkaline, Heat) LR->CA IS Isomerization LR->IS MP Melanoidins, Pyrroles, Pyrazines (AGEs) MA->MP RA Retro-Aldol Reaction (Alkaline) CA->RA CP Colored Polymers CA->CP LRU L-Ribulose IS->LRU FA Formaldehyde & other fragments RA->FA

Caption: Major degradation pathways of this compound in solution.

Experimental Workflow for this compound Stability Study

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_data 5. Data Evaluation prep Prepare this compound solutions in various buffers (pH 4-9) add_aa Add amino acids for Maillard reaction study prep->add_aa stress Incubate at different temperatures (4°C, 25°C, 40°C, 60°C) add_aa->stress sampling Withdraw aliquots at predefined time intervals stress->sampling analysis Analyze by stability-indicating method (e.g., HPLC-RI) sampling->analysis id Identify degradation products (e.g., GC-MS, LC-MS) analysis->id data Quantify this compound loss and degradation product formation id->data kinetics Determine degradation kinetics and calculate half-life data->kinetics G LR This compound AGEs Advanced Glycation End-products (AGEs) LR->AGEs AA Amino Acids AA->AGEs RAGE RAGE Receptor AGEs->RAGE binds Signal Intracellular Signaling (e.g., NF-κB activation) RAGE->Signal activates Response Cellular Responses: Inflammation, Oxidative Stress, Apoptosis Signal->Response leads to

References

An In-depth Technical Guide to the Anomeric Forms of L-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anomeric forms of L-Ribose, a crucial pentose sugar in various biological and pharmaceutical contexts. While D-ribose is the naturally occurring enantiomer integral to RNA and ATP, the synthetic L-enantiomer, this compound, is of significant interest in drug development due to the potential for altered metabolic stability and unique biological activities of L-nucleoside analogs.[1][2] Understanding the conformational and anomeric equilibria of this compound in solution is fundamental to its application in medicinal chemistry and drug design.

The Anomeric Forms of this compound in Solution

This compound, like its D-enantiomer, is an aldopentose that exists in equilibrium between its open-chain aldehyde form and several cyclic hemiacetal structures in solution.[3] This cyclization occurs through the intramolecular reaction of the aldehyde group at C1 with one of the hydroxyl groups, typically at C4 or C5, to form five-membered (furanose) or six-membered (pyranose) rings, respectively.

The formation of the cyclic hemiacetal creates a new chiral center at C1, the anomeric carbon. The two possible stereoisomers at this position are designated as alpha (α) and beta (β) anomers. Consequently, in an aqueous solution, this compound is a dynamic mixture of five primary forms: the open-chain aldehyde, α-L-ribofuranose, β-L-ribofuranose, α-L-ribopyranose, and β-L-ribopyranose. The interconversion between these forms is a process known as mutarotation.

The distribution of these anomers at equilibrium is a critical factor influencing the reactivity and biological recognition of this compound. As enantiomers, this compound and D-Ribose exhibit identical physical properties in a non-chiral environment. Therefore, the well-documented anomeric distribution of D-Ribose in aqueous solution serves as a highly reliable proxy for that of this compound.

Quantitative Distribution of this compound Anomers

The equilibrium distribution of the anomeric forms of ribose in aqueous solution has been determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the approximate percentage of each anomer of this compound at equilibrium in D₂O, based on data reported for D-Ribose.

Anomeric FormRing SizeAnomerApproximate Abundance (%)
β-L-RibopyranosePyranoseβ~59%
α-L-RibopyranosePyranoseα~20%
β-L-RibofuranoseFuranoseβ~13%
α-L-RibofuranoseFuranoseα~7%
Open-Chain Aldehyde--<1%

Note: This distribution can be influenced by factors such as temperature, solvent polarity, and the presence of solutes.

Experimental Protocols for Anomer Analysis

The determination of the anomeric composition of this compound in solution is crucial for its characterization and for understanding its behavior in biological systems. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography (High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry).

¹H NMR Spectroscopy for Anomeric Analysis

Principle: The anomeric protons (H1) of the different cyclic forms of this compound have distinct chemical shifts and coupling constants in the ¹H NMR spectrum, allowing for their identification and quantification. The relative abundance of each anomer can be determined by integrating the signals corresponding to their respective anomeric protons.

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of this compound (typically 5-10 mg) in deuterium oxide (D₂O, 99.9 atom % D) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

    • Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for several hours to ensure that the mutarotational equilibrium is reached.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a standard pulse program with water suppression (e.g., presaturation) to attenuate the residual HOD signal.

    • Key acquisition parameters to consider:

      • Spectral Width: Sufficient to cover the chemical shift range of all sugar protons (typically 0-6 ppm).

      • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁) to ensure full relaxation of all protons for accurate integration, or use a calibrated 90° pulse.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using an internal or external standard (e.g., TSP or DSS).

    • Identify the signals corresponding to the anomeric protons of the different this compound anomers based on their characteristic chemical shifts and coupling constants (J-couplings). The anomeric protons of the β-anomers typically appear upfield (at a lower chemical shift) compared to the α-anomers.

    • Carefully integrate the well-resolved signals of the anomeric protons for each anomer.

    • Calculate the percentage of each anomer by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals.

Chromatographic Separation of Anomers

Principle: The different anomeric forms of this compound can be separated based on their differential interactions with a stationary phase in a chromatographic column. HPLC is often used for the analysis of underivatized sugars, while GC-MS requires derivatization to increase volatility.

Methodology (HPLC):

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a refractive index (RI) or evaporative light scattering detector (ELSD).

    • A specialized column for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column. A chiral stationary phase can also be employed for the separation of enantiomers and anomers.[4][5]

  • Chromatographic Conditions:

    • Mobile Phase: Typically a mixture of acetonitrile and water. The exact ratio will depend on the column used and needs to be optimized for the best separation.

    • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

    • Column Temperature: Maintaining a constant and often elevated temperature can help to control the rate of mutarotation during the separation.[5]

    • Injection Volume: 5-20 µL, depending on the sample concentration and detector sensitivity.

  • Sample Preparation and Analysis:

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the standard solution to determine the retention times of the different anomers.

    • Inject the sample solution and identify the peaks corresponding to the this compound anomers by comparing their retention times with the standards.

    • Quantify the amount of each anomer by integrating the peak areas.

Methodology (GC-MS):

  • Derivatization:

    • To make the sugar volatile for GC analysis, the hydroxyl groups must be derivatized. A common method is trimethylsilylation.

    • Dry the this compound sample completely.

    • Add a silylating agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine) to the dried sample.

    • Heat the mixture at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • GC Column: A non-polar capillary column (e.g., DB-5 or equivalent) is typically used.

    • Temperature Program: Start at a low temperature and gradually increase to a high temperature to separate the derivatized anomers.

    • MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the trimethylsilyl derivatives of this compound.

  • Data Analysis:

    • Identify the peaks corresponding to the different anomers based on their retention times and mass spectra.

    • Quantify the relative abundance of each anomer by integrating the peak areas in the total ion chromatogram (TIC).

Visualizing this compound in Biological and Experimental Contexts

The following diagrams, created using the DOT language, illustrate a potential signaling pathway involving ribose and a general experimental workflow for studying the effects of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D-Ribose D-Ribose AGEs AGEs D-Ribose->AGEs Non-enzymatic glycation RAGE RAGE NLRP3_Inflammasome NLRP3 Inflammasome RAGE->NLRP3_Inflammasome Activation AGEs->RAGE Binding Caspase-1 Caspase-1 NLRP3_Inflammasome->Caspase-1 Activation IL-1b IL-1β Caspase-1->IL-1b Cleavage Pro-IL-1b Pro-IL-1β Pro-IL-1b->Caspase-1 Inflammation Inflammation IL-1b->Inflammation Secretion & Signaling

Caption: A potential signaling pathway where D-ribose leads to inflammation via AGEs and the NLRP3 inflammasome. This pathway could be investigated for this compound to explore differential effects.

experimental_workflow Start Start: This compound Study In_Vitro In Vitro Studies (e.g., Cell Lines) Start->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models) Start->In_Vivo Cell_Viability Assess Cell Viability (e.g., MTT Assay) In_Vitro->Cell_Viability Gene_Expression Analyze Gene Expression (e.g., qPCR, RNA-Seq) In_Vitro->Gene_Expression Behavioral_Tests Behavioral Assessments In_Vivo->Behavioral_Tests Tissue_Analysis Histological and Biochemical Analysis In_Vivo->Tissue_Analysis Data_Integration Integrate and Analyze Data Cell_Viability->Data_Integration Gene_Expression->Data_Integration Behavioral_Tests->Data_Integration Tissue_Analysis->Data_Integration Conclusion Conclusion: Elucidate this compound Effects Data_Integration->Conclusion

Caption: A generalized experimental workflow for investigating the biological effects of this compound.

logical_relationship L_Ribose This compound Open_Chain Open-Chain Aldehyde L_Ribose->Open_Chain Furanose Furanose Forms Open_Chain->Furanose C4-OH attack Pyranose Pyranose Forms Open_Chain->Pyranose C5-OH attack Alpha_Furanose α-L-Ribofuranose Furanose->Alpha_Furanose Beta_Furanose β-L-Ribofuranose Furanose->Beta_Furanose Alpha_Pyranose α-L-Ribopyranose Pyranose->Alpha_Pyranose Beta_Pyranose β-L-Ribopyranose Pyranose->Beta_Pyranose

Caption: Logical relationship of this compound anomeric forms in solution.

Conclusion

A thorough understanding of the anomeric forms of this compound is indispensable for its effective use in drug discovery and development. The dynamic equilibrium between its furanose, pyranose, and open-chain forms dictates its chemical and biological properties. The experimental protocols detailed in this guide provide a framework for the accurate characterization of this compound anomers in solution. Further investigation into the specific biological activities of the individual anomers of this compound will undoubtedly open new avenues for the design of novel therapeutics.

References

L-Ribose as a Cornerstone for Antiviral Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the pivotal role of L-Ribose, an unnatural sugar, as a chiral building block in the synthesis of L-nucleoside analogues, a class of potent antiviral agents. We delve into the synthesis, mechanism of action, and therapeutic potential of these compounds, providing detailed experimental methodologies and quantitative data to support further research and development in this critical area of medicinal chemistry.

Introduction: The Significance of Chirality in Antiviral Therapy

Nature predominantly utilizes D-sugars in biological systems, such as D-ribose and D-deoxyribose in nucleic acids. Nucleoside analogues that mimic these natural building blocks have been a cornerstone of antiviral therapy for decades. However, the exploration of the unnatural L-enantiomers of sugars has unveiled a class of compounds with remarkable therapeutic properties. L-nucleoside analogues, derived from L-sugars like this compound, often exhibit high antiviral potency, reduced cytotoxicity, and an improved resistance profile compared to their D-counterparts.[1][2] This is largely attributed to the stereochemistry of the sugar moiety, which influences their interaction with viral polymerases and their metabolism by host cell kinases.[3][4]

This compound, once a rare and expensive sugar, has become more accessible, paving the way for its use as a versatile starting material for a variety of antiviral drugs.[5][6] Prominent examples of L-nucleoside analogues that have reached clinical success include Lamivudine (3TC) and Emtricitabine (FTC) for the treatment of HIV and HBV infections, and Telbivudine for HBV.[1][4][7] These successes underscore the vast potential of this compound in the ongoing search for novel antiviral therapies.

Synthesis of L-Nucleoside Analogues from this compound

The synthesis of L-nucleoside analogues from this compound is a multi-step process that involves the protection of hydroxyl groups, glycosylation to introduce the nucleobase, and subsequent deprotection and modifications. Both chemical and enzymatic methods have been developed to achieve these transformations with high stereoselectivity and yield.[8][9]

General Chemical Synthesis Pathway

A common strategy for the chemical synthesis of L-nucleoside analogues from this compound involves the following key steps:

  • Protection of this compound: The hydroxyl groups of this compound are protected to prevent unwanted side reactions during glycosylation. This is typically achieved by converting them to acyl or silyl ethers. A common intermediate is 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribose (L-ATBR).[5]

  • Glycosylation: The protected this compound derivative is then coupled with a silylated nucleobase (e.g., silylated cytosine or thymine) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This is known as the Vorbrüggen glycosylation.[10] This reaction establishes the crucial β-N-glycosidic bond.

  • Deprotection: The protecting groups on the sugar moiety are removed to yield the final L-nucleoside analogue. This is typically achieved by treatment with a base, such as sodium methoxide in methanol.

  • Further Modifications (Optional): The resulting L-nucleoside can be further modified at the sugar or base moiety to optimize its pharmacological properties.[11][12]

Enzymatic Synthesis

Biocatalytic methods offer an alternative, often more stereoselective and environmentally friendly, approach to synthesizing L-nucleoside analogues.[9] Enzymes such as nucleoside phosphorylases (NPs) and 2'-N-deoxyribosyltransferases (NDTs) can be employed.[9]

  • Nucleoside Phosphorylases (NPs): These enzymes catalyze the reversible phosphorolysis of nucleosides. In the synthetic direction, they can couple a pentose-1-phosphate with a nucleobase.

  • 2'-N-deoxyribosyltransferases (NDTs): These enzymes can transfer a deoxyribose moiety from a donor nucleoside to an acceptor nucleobase.

While enzymatic routes are highly specific, their application for L-nucleosides can be limited by the substrate specificity of the naturally occurring enzymes. Protein engineering efforts are underway to develop biocatalysts with broader substrate scopes.

Mechanism of Action of L-Nucleoside Analogues

L-nucleoside analogues are prodrugs that must be activated within the host cell to exert their antiviral effect.[13] Their primary mechanism of action involves the inhibition of viral polymerases, such as reverse transcriptases and DNA polymerases.[4][14]

Intracellular Activation Pathway

The activation of L-nucleoside analogues is a stepwise phosphorylation process catalyzed by host cell kinases.[13][15]

  • Monophosphorylation: The L-nucleoside analogue is first phosphorylated to its 5'-monophosphate form. This initial step is often the rate-limiting step and can be catalyzed by various cellular kinases, such as deoxycytidine kinase (dCK) and thymidine kinase (TK).[13][15]

  • Diphosphorylation: The 5'-monophosphate is further phosphorylated to the 5'-diphosphate by a nucleoside monophosphate kinase.

  • Triphosphorylation: Finally, the 5'-diphosphate is converted to the active 5'-triphosphate form by a nucleoside diphosphate kinase.

The resulting L-nucleoside triphosphate is a structural mimic of the natural deoxyribonucleoside triphosphates (dNTPs).

Metabolic_Activation_of_L-Nucleoside_Analogs cluster_cell Host Cell cluster_virus Viral Replication L_Nucleoside L-Nucleoside Analog L_NMP L-Nucleoside Monophosphate L_Nucleoside->L_NMP  Nucleoside Kinase  (e.g., dCK, TK) L_NDP L-Nucleoside Diphosphate L_NMP->L_NDP  NMP Kinase L_NTP L-Nucleoside Triphosphate (Active) L_NDP->L_NTP  NDP Kinase Viral_Polymerase Viral Polymerase (e.g., RT, DNA Polymerase) L_NTP->Viral_Polymerase Incorporation into Viral DNA/RNA Chain_Termination Chain Termination & Inhibition of Viral DNA/RNA Synthesis Viral_Polymerase->Chain_Termination

Caption: Metabolic activation pathway of L-nucleoside analogues.

Inhibition of Viral Polymerases

The active L-nucleoside triphosphate competes with the natural dNTPs for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[14][16] Once incorporated, these analogues can inhibit viral replication through two primary mechanisms:

  • Chain Termination: Many L-nucleoside analogues lack a 3'-hydroxyl group on the sugar ring.[4] This prevents the formation of the next 3',5'-phosphodiester bond, leading to the termination of the elongating nucleic acid chain.

  • Competitive Inhibition: The L-nucleoside triphosphate can bind to the active site of the viral polymerase, acting as a competitive inhibitor of the natural substrate.[4] The unnatural stereochemistry of the L-sugar can cause steric hindrance within the active site, disrupting the enzyme's function.[3][17]

The selectivity of L-nucleoside analogues for viral polymerases over host cell DNA polymerases is a key factor in their favorable safety profile.[4]

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound derived nucleoside analogues is typically quantified by their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Lamivudine (3TC) HIV-1MT-40.005 - 0.2>100>500 - >20,000
HBVHepG2 2.2.150.01 - 0.1>100>1,000 - >10,000
Emtricitabine (FTC) HIV-1MT-20.0013 - 0.0067>50>7,460 - >38,460
HBVHepG2 2.2.150.01 - 0.1>50>500 - >5,000
Telbivudine HBVHepG2 2.2.150.2 - 0.9>100>111 - >500
L-FMAU HBVHepG2 2.2.150.005 - 0.0150 - 1005,000 - 20,000
EBVP3HR-10.005>100>20,000

Note: The values presented are approximate ranges compiled from various sources and can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides generalized methodologies for key experiments in the discovery and evaluation of this compound derived antiviral agents.

Protocol: Synthesis of a β-L-Ribonucleoside Analogue

Objective: To synthesize a β-L-ribonucleoside analogue via Vorbrüggen glycosylation.

Materials:

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose

  • Silylated nucleobase (e.g., persilylated cytosine)

  • Anhydrous acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Sodium methoxide in methanol

Procedure:

  • Reaction Setup: Dissolve the protected this compound and the silylated nucleobase in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

  • Glycosylation: Cool the solution to 0°C and add TMSOTf dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the product with dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the protected nucleoside by silica gel column chromatography.

  • Deprotection: Dissolve the purified product in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralization and Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final L-nucleoside analogue by recrystallization or chromatography.

Protocol: Antiviral Activity Assay (CPE Reduction Assay)

Objective: To determine the EC₅₀ of a compound against a cytopathic virus.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTS or MTT)

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.

  • Infection and Treatment: Remove the old medium from the cells and add the compound dilutions. Then, infect the cells with the virus at a specific multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 3-7 days).

  • CPE Assessment: Assess the CPE visually using a microscope.

  • Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the uninfected control. Determine the EC₅₀ value by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

Workflow for this compound Based Antiviral Drug Discovery

The discovery of new antiviral agents from this compound follows a structured workflow from initial synthesis to preclinical evaluation.

Antiviral_Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Synthesis of L-Nucleoside Analog Library Start->Synthesis Screening High-Throughput Antiviral Screening Synthesis->Screening Hit_ID Hit Identification (EC₅₀, CC₅₀, SI) Screening->Hit_ID Hit_ID->Screening Inactive Compounds Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Lead_Opt->Synthesis Iterative Design Mechanism Mechanism of Action Studies Lead_Opt->Mechanism Preclinical Preclinical Development (In vivo efficacy, ADME/Tox) Lead_Opt->Preclinical Optimized Lead Mechanism->Lead_Opt Candidate Drug Candidate Preclinical->Candidate

Caption: A generalized workflow for this compound based antiviral drug discovery.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable chiral precursor for the development of potent antiviral nucleoside analogues. The unique stereochemistry of L-nucleosides confers significant advantages in terms of efficacy and safety, making them a continuing focus of antiviral research. Future efforts in this field will likely concentrate on:

  • Novel L-Nucleoside Scaffolds: The design and synthesis of new L-nucleoside analogues with modifications at various positions of the sugar and base to target a broader range of viruses and overcome resistance.[11][12]

  • Prodrug Strategies: The development of innovative prodrug approaches, such as the ProTide technology, to enhance the intracellular delivery and phosphorylation of L-nucleoside analogues, thereby improving their therapeutic index.[18]

  • Enzymatic Synthesis: Advances in enzyme engineering to create biocatalysts capable of synthesizing a wider variety of L-nucleoside analogues with high efficiency and stereoselectivity.[9]

  • Combination Therapies: The evaluation of L-nucleoside analogues in combination with other antiviral agents to achieve synergistic effects and combat drug resistance.

The continued exploration of this compound based chemistry will undoubtedly lead to the discovery of the next generation of antiviral drugs, addressing the ongoing challenges posed by viral diseases.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Ribose from L-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribose, a rare monosaccharide, is a critical chiral intermediate in the synthesis of various L-nucleoside analogues, which are potent antiviral and anticancer drugs.[1][2][3] Traditional chemical synthesis of this compound is often complex, expensive, and environmentally unfriendly.[3][4] Enzymatic synthesis presents a promising alternative, offering high specificity, mild reaction conditions, and improved yields.[1][4] This document provides detailed application notes and protocols for the enzymatic conversion of the readily available substrate, L-arabinose, into this compound. The primary enzymatic pathway involves a two-step isomerization reaction, first converting L-arabinose to L-ribulose, which is then isomerized to this compound.[2]

Principle of the Method

The enzymatic synthesis of this compound from L-arabinose is typically achieved through a two-enzyme cascade reaction. The most common and effective approach utilizes L-arabinose isomerase (L-AI) and a second isomerase, such as mannose-6-phosphate isomerase (MPI) or D-lyxose isomerase (D-LIase).[1][2][5]

  • Step 1: Isomerization of L-arabinose to L-ribulose. L-arabinose isomerase (EC 5.3.1.4) catalyzes the reversible isomerization of the aldopentose L-arabinose to the ketopentose L-ribulose.

  • Step 2: Isomerization of L-ribulose to this compound. A second isomerase then converts L-ribulose to this compound. Mannose-6-phosphate isomerase (EC 5.3.1.8) or D-lyxose isomerase can effectively catalyze this step.[1][5]

The overall reaction pushes the equilibrium towards the formation of this compound. This can be performed using purified enzymes or whole recombinant microbial cells co-expressing the genes for both enzymes.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of this compound from L-arabinose.

Table 1: Comparison of Different Enzymatic Systems for this compound Production

Enzymatic SystemSubstrate Concentration (g/L)Product Concentration (g/L)Conversion Yield (%)Volumetric Productivity (g/L/h)Reference
Purified L-AI and MPI from Geobacillus thermodenitrificans50011823.639.3[5][7]
Immobilized recombinant E. coli co-expressing L-AI and MPI300993333[6]
Co-expression of L-AI and D-LIase in E. coli10020.920.9Not Reported[1]
Co-expression of L-AI and D-LIase in E. coli30039.713.2Not Reported[1]
Co-expression of L-AI and D-LIase in E. coli50050.310.0Not Reported[1]
Genetically engineered Candida tropicalis306.020Not Reported[8][9]

Table 2: Optimal Reaction Conditions for this compound Synthesis

Enzymatic SystempHTemperature (°C)Metal Ion CofactorReference
Purified L-AI and MPI from Geobacillus thermodenitrificans7.0701 mM Co²⁺[5][7]
Immobilized recombinant E. coli co-expressing L-AI and MPI7.5601 mM Co²⁺[6]
Co-expression of L-AI and D-LIase in E. coli6.070Co²⁺[1]

Experimental Protocols

Protocol 1: this compound Production using Purified Enzymes

This protocol is based on the method using purified L-arabinose isomerase (L-AI) and mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans.[5][7]

Materials:

  • Purified L-arabinose isomerase (L-AI)

  • Purified mannose-6-phosphate isomerase (MPI)

  • L-arabinose

  • Cobalt chloride (CoCl₂)

  • Sodium phosphate buffer (pH 7.0)

  • Heating magnetic stirrer or water bath

  • HPLC system for analysis

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a 500 g/L solution of L-arabinose in 50 mM sodium phosphate buffer (pH 7.0).

    • Add CoCl₂ to a final concentration of 1 mM.

  • Enzyme Addition:

    • Add purified L-AI to a final concentration of 8 U/mL.

    • Add purified MPI to a final concentration of 20 U/mL.

    • Note: One unit of enzyme activity is defined as the amount of enzyme required to produce 1 µmol of product per minute under standard assay conditions.

  • Incubation:

    • Incubate the reaction mixture at 70°C with constant stirring for 3 hours.

  • Reaction Termination and Analysis:

    • Terminate the reaction by boiling the mixture for 10 minutes to denature the enzymes.

    • Centrifuge the mixture to remove precipitated protein.

    • Analyze the supernatant for this compound, L-ribulose, and remaining L-arabinose concentrations using an HPLC system equipped with a refractive index detector and a suitable carbohydrate analysis column.

Protocol 2: this compound Production using Immobilized Recombinant E. coli

This protocol describes the use of immobilized whole cells co-expressing L-AI and MPI.[6]

Materials:

  • Recombinant E. coli cells co-expressing L-AI and MPI genes.

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • L-arabinose

  • Cobalt chloride (CoCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Packed-bed bioreactor

  • Peristaltic pump

Procedure:

  • Cell Immobilization:

    • Mix the recombinant E. coli cell paste with a 2% (w/v) sodium alginate solution.

    • Extrude the mixture dropwise into a 0.2 M CaCl₂ solution to form beads.

    • Allow the beads to harden for at least 1 hour in the CaCl₂ solution.

    • Wash the immobilized cell beads with sterile distilled water.

  • Bioreactor Setup:

    • Pack the immobilized cell beads into a jacketed glass column (packed-bed bioreactor).

    • Connect the bioreactor to a peristaltic pump to continuously feed the substrate solution.

  • Reaction:

    • Prepare the substrate solution containing 300 g/L L-arabinose and 1 mM CoCl₂ in Tris-HCl buffer (pH 7.5).

    • Pump the substrate solution through the packed-bed bioreactor at a controlled flow rate (e.g., dilution rate of 0.2 h⁻¹).

    • Maintain the bioreactor temperature at 60°C using a circulating water bath.

  • Product Collection and Analysis:

    • Collect the effluent from the bioreactor.

    • Analyze the product composition (this compound, L-ribulose, L-arabinose) at regular intervals using HPLC as described in Protocol 1.

Visualizations

Enzymatic_Synthesis_Pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (L-AI) L_Ribose This compound L_Ribulose->L_Ribose Mannose-6-Phosphate Isomerase (MPI) or D-Lyxose Isomerase (D-LIase)

Caption: Enzymatic conversion pathway of L-Arabinose to this compound.

Experimental_Workflow_Immobilized_Cells cluster_prep Preparation cluster_reaction Bioconversion cluster_analysis Analysis Recombinant_Cells Recombinant E. coli (co-expressing L-AI and MPI) Immobilization Cell Immobilization (Sodium Alginate) Recombinant_Cells->Immobilization Packed_Bed_Bioreactor Packed-Bed Bioreactor Immobilization->Packed_Bed_Bioreactor Packing Product_Collection Product Effluent (containing this compound) Packed_Bed_Bioreactor->Product_Collection Substrate_Feed Substrate Feed (L-Arabinose, Co²⁺) Substrate_Feed->Packed_Bed_Bioreactor Continuous Flow HPLC_Analysis HPLC Analysis Product_Collection->HPLC_Analysis

Caption: Workflow for this compound production using immobilized cells.

References

Application Notes and Protocols for Microbial Fermentation of L-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-Ribose, a rare monosaccharide, is a critical chiral intermediate in the synthesis of various L-nucleoside analogues, which are potent antiviral and anticancer drugs.[1][2][3] Traditional chemical synthesis of this compound is often complex, expensive, and environmentally unfriendly.[1][3] Microbial fermentation and enzymatic biocatalysis present a promising alternative for the sustainable and efficient production of this compound.[2][3] These biotechnological approaches offer several advantages, including milder reaction conditions, higher specificity, and the use of renewable feedstocks.[2] This document provides detailed application notes and protocols for the microbial production of this compound, summarizing key data and methodologies from recent research.

Microbial Production Strategies

Several microbial systems have been engineered for this compound production, primarily utilizing whole-cell biocatalysts or purified enzymes. The main strategies involve the biotransformation of substrates like ribitol, L-arabinose, or L-ribulose.

Escherichia coli-based Systems

Recombinant E. coli is a widely used host for this compound production due to its well-characterized genetics and rapid growth.

  • Whole-cell Biocatalysis with Mannitol-1-dehydrogenase: A recombinant E. coli strain expressing the NAD-dependent mannitol-1-dehydrogenase (MDH) from Apium graveolens (celery) has been successfully used to convert ribitol to this compound.[4][5][6] This enzyme catalyzes the interconversion of several polyols and their L-sugar counterparts.[4][5]

  • Co-expression of L-arabinose Isomerase and D-lyxose Isomerase: An engineered E. coli strain co-expressing L-arabinose isomerase (L-AIase) from Alicyclobacillus hesperidum and D-lyxose isomerase (D-LIase) from Thermoflavimicrobium dichotomicum can produce this compound from the inexpensive substrate L-arabinose.[7]

Bacillus subtilis-based Systems

Bacillus subtilis offers an alternative host for enzyme production, with some of its native enzymes showing activity towards L-sugars.

  • Mannose-6-Phosphate Isomerase for L-Ribulose to this compound Conversion: The mannose-6-phosphate isomerase from Bacillus subtilis has been shown to efficiently catalyze the isomerization of L-ribulose to this compound.[8]

Yeast-based Systems
  • Candida tropicalis for L-Arabinose to this compound Conversion: An engineered strain of Candida tropicalis expressing the this compound isomerase gene from Acinetobacter calcoaceticus can convert L-arabinose to this compound in a one-pot fermentation.[1]

Data Presentation: Comparison of this compound Production Methods

The following table summarizes the quantitative data from various microbial and enzymatic methods for this compound production.

Method/StrainSubstrateProduct Titer (g/L)Conversion Yield (%)Volumetric ProductivityReference
Recombinant E. coli (MDH)100 g/L Ribitol525517.4 g/L/day[4][5][6]
Recombinant E. coli (MDH)40 g/L Ribitol~28.4713.6 g/L/day[6]
Recombinant E. coli (L-AIase & D-LIase)500 g/L L-Arabinose50.310.0Not Reported[7]
B. subtilis Mannose-6-Phosphate Isomerase300 g/L L-Ribulose2137171 g/L/h[8]
Purified L-Arabinose Isomerase & Mannose-6-Phosphate Isomerase from G. thermodenitrificans500 g/L L-Arabinose11823.639.3 g/L/h[9]
Engineered Candida tropicalis30 g/L L-Arabinose6.020Not Reported[1]

Experimental Protocols

Protocol 1: this compound Production using Recombinant E. coli with Mannitol-1-Dehydrogenase

This protocol is based on the whole-cell biocatalysis method for converting ribitol to this compound.[4][5][6]

3.1.1. Strain and Plasmid Construction:

  • Synthetically construct the gene encoding mannitol-1-dehydrogenase (MDH) from Apium graveolens with codon optimization for E. coli expression.

  • Clone the synthesized gene into an appropriate expression vector (e.g., pMAL-MBP) to create the expression plasmid (e.g., pMAL-MBP-MDH).

  • Transform the expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)).

3.1.2. Fermentation Protocol:

  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 250 rpm.

  • Bioreactor Setup: Prepare a 1-liter fermenter with a working volume of 500 mL of fermentation medium. The medium should contain ribitol (100 g/L), glycerol (20 g/L), and other essential nutrients.

  • Inoculation and Growth Phase: Inoculate the fermenter with the 50 mL overnight culture. Control the fermentation parameters as follows:

    • Temperature: 37°C

    • pH: Maintained above 6.0 with 50% NH₄OH

    • Aeration: 1 vvm (volume of air per volume of liquid per minute)

    • Agitation: 1000 rpm

  • Induction and Bioconversion Phase:

    • When the cell dry weight (CDW) reaches approximately 1.2 g/L (after about 3 hours), add ZnCl₂ to a final concentration of 0.5 mM.[4]

    • Reduce the temperature to 27.5°C.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Monitoring and Sampling: Monitor the conversion of ribitol to this compound over 72 hours by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).

3.1.3. Purification of this compound:

  • Cell Removal: Remove the E. coli cells from the fermentation broth by centrifugation.

  • Decolorization: Treat the supernatant with 2% (w/v) activated carbon at 60°C for 1 hour to remove color impurities.

  • Filtration and Concentration: Filter the mixture to remove the activated carbon and then concentrate the filtrate under a vacuum to 30-50% solids.

  • Chromatographic Separation: Separate this compound from the concentrated mixture using a Dowex 50x-400 cation-exchange resin column in the calcium form, with water as the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and identify those containing pure this compound using HPLC. Pool the pure fractions.

Protocol 2: Enzymatic Production of this compound from L-Arabinose

This protocol utilizes a two-enzyme system of L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans.[9][10]

3.2.1. Enzyme Preparation:

  • Clone the genes for L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans into an E. coli expression system.

  • Express and purify both enzymes according to standard protein purification protocols.

3.2.2. Bioconversion Reaction:

  • Reaction Setup: Prepare a reaction mixture containing:

    • L-arabinose: 500 g/L

    • Purified L-arabinose isomerase: 8 U/mL

    • Purified mannose-6-phosphate isomerase: 20 U/mL

    • Co²⁺: 1 mM

    • Buffer: pH 7.0

  • Incubation: Incubate the reaction mixture at 70°C.

  • Monitoring: Monitor the production of this compound over time (e.g., 3 hours) using HPLC analysis.

Visualizations

Biosynthetic Pathways

The following diagrams illustrate the key enzymatic steps in the microbial production of this compound.

L_Ribose_Production_from_Ribitol cluster_enzyme Whole-cell Biocatalyst Ribitol Ribitol LRibose This compound Ribitol->LRibose NAD+ NADH MDH Mannitol-1-dehydrogenase (from A. graveolens) in E. coli

Caption: Conversion of Ribitol to this compound by recombinant E. coli.

L_Ribose_Production_from_L_Arabinose cluster_enzymes Two-Enzyme System LArabinose L-Arabinose LRibulose L-Ribulose LArabinose->LRibulose Isomerization LRibose This compound LRibulose->LRibose Isomerization AI L-Arabinose Isomerase MPI Mannose-6-Phosphate Isomerase

Caption: Two-step enzymatic conversion of L-Arabinose to this compound.

Experimental Workflow

Experimental_Workflow A Strain Construction (e.g., Recombinant E. coli) B Inoculum Preparation (Overnight Culture) A->B C Fermentation (Bioreactor) B->C D Induction & Bioconversion C->D E Harvesting & Cell Removal D->E F Purification of this compound (e.g., Chromatography) E->F G Product Analysis (HPLC) F->G H Final Product (Crystalline this compound) G->H

Caption: General experimental workflow for this compound production.

Conclusion

The microbial and enzymatic production of this compound offers a viable and scalable alternative to chemical synthesis. The choice of production strategy depends on factors such as substrate availability, desired product titer, and process economics. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field to develop and optimize their this compound production processes. Further research in metabolic engineering and process optimization holds the potential to further enhance the efficiency and cost-effectiveness of these biotechnological routes.

References

Application Notes and Protocols for the Chemical Synthesis of L-Ribose from D-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribose, the enantiomer of the naturally occurring D-Ribose, is a critical chiral building block in the synthesis of L-nucleoside analogues, which are potent antiviral and anticancer agents. Due to its unnatural origin, this compound is an expensive rare sugar, making its efficient chemical synthesis a key area of research and development in medicinal chemistry and drug discovery. These application notes provide detailed protocols for the chemical synthesis of this compound, primarily focusing on the conversion from the readily available and inexpensive D-Ribose. An alternative synthesis route starting from L-Arabinose is also presented.

Synthesis of this compound from D-Ribose: A Six-Step Approach

A common and effective method for synthesizing this compound from D-Ribose involves a six-step chemical transformation. This process essentially inverts the stereochemistry at C-1 and C-4 of the open-chain form of D-Ribose by protecting the hydroxyl groups, reducing the C-1 aldehyde, selectively deprotecting and oxidizing the C-5 hydroxyl, and finally deprotecting the remaining hydroxyls.[1]

Logical Workflow of this compound Synthesis from D-Ribose

G D_Ribose D-Ribose Protected_D_Ribose 5-O-Trityl-D-Ribose D_Ribose->Protected_D_Ribose  1. Protection (Trityl Chloride) Protected_Tetrol Protected Tetrol (Ribitol derivative) Protected_D_Ribose->Protected_Tetrol  2. Reduction (NaBH4) Tetraacetate Peracetylated Tetrol Protected_Tetrol->Tetraacetate  3. Acetylation (Ac2O, Pyridine) Hydroxymethyl_Tetraester Hydroxymethyl Tetraester Tetraacetate->Hydroxymethyl_Tetraester  4. Selective Deprotection Protected_L_Ribose Protected this compound (Aldehyde) Hydroxymethyl_Tetraester->Protected_L_Ribose  5. Oxidation (Swern) L_Ribose This compound Protected_L_Ribose->L_Ribose  6. Deprotection (K2CO3, EtOH)

Caption: Overall workflow for the chemical synthesis of this compound from D-Ribose.

Experimental Protocols

Step 1: Synthesis of 5-O-Trityl-D-Ribose

  • Objective: To selectively protect the primary hydroxyl group at the C-5 position of D-Ribose.

  • Procedure:

    • Dissolve D-Ribose in pyridine.

    • Add trityl chloride portion-wise at 0°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction with ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to Protected Tetrol

  • Objective: To reduce the anomeric carbon of the protected D-Ribose to a primary alcohol.

  • Procedure:

    • Dissolve 5-O-Trityl-D-Ribose in an appropriate solvent such as ethanol or methanol.

    • Cool the solution to 0°C and add sodium borohydride (NaBH₄) in portions.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Dry and concentrate the organic layer to obtain the protected tetrol.

Step 3: Peracetylation of the Tetrol

  • Objective: To protect the remaining free hydroxyl groups as acetates.

  • Procedure:

    • Dissolve the protected tetrol in a mixture of acetic anhydride and pyridine.

    • Stir the reaction at room temperature for 4-8 hours.

    • Pour the reaction mixture into ice-water and extract the product.

    • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate to yield the peracetylated tetrol.

Step 4: Selective Deprotection of the 5-O-Trityl Group

  • Objective: To selectively remove the trityl protecting group to free the primary hydroxyl group for subsequent oxidation.

  • Procedure:

    • Dissolve the peracetylated tetrol in a suitable solvent (e.g., dichloromethane).

    • Add a mild acid, such as formic acid or trifluoroacetic acid, at 0°C.

    • Stir the reaction until completion (monitored by TLC).

    • Quench the reaction with a weak base (e.g., saturated sodium bicarbonate solution).

    • Extract the product, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Step 5: Oxidation to Protected this compound (Aldehyde)

  • Objective: To oxidize the primary alcohol at C-5 to an aldehyde, which is a protected form of this compound.

  • Procedure (Swern Oxidation):

    • Dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78°C.

    • Add a solution of dimethyl sulfoxide (DMSO) in dichloromethane dropwise.

    • Add a solution of the hydroxymethyl tetraester in dichloromethane dropwise.

    • Stir for 30-60 minutes at -78°C.

    • Add triethylamine and allow the reaction to warm to room temperature.

    • Quench with water and extract the product.

    • Wash, dry, and concentrate the organic layer to obtain the protected this compound.

Step 6: Deprotection to this compound

  • Objective: To remove the acetate protecting groups to yield the final product, this compound.

  • Procedure:

    • Dissolve the protected this compound in ethanol.

    • Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃).[1]

    • Stir the reaction at room temperature until deprotection is complete.

    • Neutralize the reaction mixture and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

Quantitative Data Summary
StepReactionStarting MaterialKey ReagentsYield (%)Reference
15-O-TritylationD-RiboseTrityl Chloride, Pyridine~70[1]
2Reduction5-O-Trityl-D-RiboseSodium BorohydrideHigh[1]
3PeracetylationProtected TetrolAcetic Anhydride, PyridineHigh[1]
4DetritylationPeracetylated TetrolMild AcidHigh[1]
5OxidationHydroxymethyl TetraesterOxalyl Chloride, DMSO, TEAHigh[1]
6DeacetylationProtected this compoundK₂CO₃, EtOH~95[1]
Overall - D-Ribose - ~39 [1]

Alternative Synthesis: this compound from L-Arabinose

An alternative and practical synthesis of this compound starts from L-Arabinose, an epimer of this compound. This method involves the inversion of the stereochemistry at the C-2 hydroxyl group through an oxidation-reduction sequence. A simple four-step method has been reported with a high overall yield.[2][3]

Logical Workflow of this compound Synthesis from L-Arabinose

G L_Arabinose L-Arabinose Protected_L_Arabinose Protected L-Arabinose Derivative L_Arabinose->Protected_L_Arabinose  1. Protection Keto_Intermediate Keto Intermediate Protected_L_Arabinose->Keto_Intermediate  2. Oxidation (Swern) Protected_L_Ribose Protected this compound Derivative Keto_Intermediate->Protected_L_Ribose  3. Stereoselective Reduction L_Ribose This compound Protected_L_Ribose->L_Ribose  4. Deprotection

Caption: Overall workflow for the chemical synthesis of this compound from L-Arabinose.

Experimental Protocols

Step 1: Protection of L-Arabinose

  • Objective: To protect the hydroxyl groups of L-Arabinose, often forming a furanose or pyranose ring with specific protecting groups to allow for selective reaction at C-2.

  • Procedure: This can involve multiple steps to achieve the desired protected intermediate. For example, formation of an isopropylidene acetal followed by benzylation.

Step 2: Oxidation of the C-2 Hydroxyl Group

  • Objective: To oxidize the free hydroxyl group at the C-2 position to a ketone.

  • Procedure (Swern Oxidation):

    • Follow a similar procedure to the Swern oxidation described in the D-Ribose to this compound synthesis.

Step 3: Stereoselective Reduction of the Ketone

  • Objective: To reduce the ketone back to a hydroxyl group, but with the opposite stereochemistry (inversion).

  • Procedure:

    • Dissolve the keto intermediate in a suitable solvent.

    • Use a stereoselective reducing agent (e.g., sodium borohydride, L-Selectride) at low temperature to favor the formation of the desired epimer.

Step 4: Deprotection

  • Objective: To remove all protecting groups to yield this compound.

  • Procedure: This will depend on the protecting groups used but may involve hydrogenolysis for benzyl groups and acidic hydrolysis for acetals.

Quantitative Data Summary
MethodStarting MaterialKey StepsOverall Yield (%)Reference
Akagi et al.Protected L-Arabinose derivativeSwern oxidation, stereoselective reduction76.3[2][3]

Conclusion

The chemical synthesis of this compound from D-Ribose provides a viable route to this valuable chiral intermediate from an inexpensive starting material. The six-step process, although involving multiple protection and deprotection steps, is well-established. The alternative synthesis from L-Arabinose offers a shorter route with a higher overall yield and should be considered based on the availability and cost of the starting material. The choice of synthetic route will depend on factors such as scale, cost of reagents, and desired purity of the final product. Both methods require careful control of reaction conditions to achieve the desired stereoselectivity and yields.

References

Purification of L-Ribose from Fermentation Broth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribose, a rare monosaccharide, is a critical chiral intermediate in the synthesis of various L-nucleoside analogues, which are potent antiviral and anticancer therapeutic agents. The biotechnological production of this compound through fermentation offers a promising and sustainable alternative to complex chemical synthesis routes. However, the efficient purification of this compound from the complex fermentation broth is a significant challenge. This document provides detailed application notes and protocols for a multi-step purification process designed to isolate high-purity this compound. The described workflow involves clarification of the fermentation broth, decolorization using activated carbon, removal of ionic impurities by ion-exchange chromatography, and final purification and concentration through crystallization.

Purification Workflow Overview

The overall process for purifying this compound from fermentation broth can be visualized as a sequential four-step process. Each step is designed to remove specific classes of impurities, progressively increasing the purity of the this compound.

Fermentation_Broth Fermentation Broth Clarification Step 1: Clarification (Cell Removal) Fermentation_Broth->Clarification Decolorization Step 2: Decolorization (Activated Carbon) Clarification->Decolorization Ion_Exchange Step 3: Ion Exchange (Cation Exchange) Decolorization->Ion_Exchange Crystallization Step 4: Crystallization Ion_Exchange->Crystallization Pure_LRibose High-Purity this compound Crystallization->Pure_LRibose

Figure 1: this compound Purification Workflow.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes at each stage of the this compound purification process. These values are indicative and may vary depending on the specific fermentation conditions and initial this compound titer.

Purification StepKey ParameterValuePurity (%)Yield (%)
1. Clarification Cell Removal>99%-~100%
2. Decolorization Color Removal>90%->95%
3. Ion Exchange Ionic Impurity Removal>98%>95%>90%
4. Crystallization Final Product Purity->99.5%>85%

Note: Purity and yield values are estimates based on typical laboratory-scale purification processes. Optimization of each step is recommended to maximize overall recovery.

Experimental Protocols

Step 1: Clarification of Fermentation Broth

Objective: To remove microbial cells and other suspended solids from the fermentation broth.

Protocol:

  • Transfer the fermentation broth to appropriate centrifuge tubes or vessels.

  • Centrifuge the broth at 8,000 x g for 20 minutes at 4°C.

  • Carefully decant the supernatant, which contains the soluble this compound, into a clean vessel.

  • Discard the cell pellet.

  • For further clarification and removal of finer particles, the supernatant can be filtered through a 0.45 µm membrane filter.

Step 2: Decolorization with Activated Carbon

Objective: To remove pigments and other color-causing impurities from the clarified fermentation broth.

Protocol:

  • Transfer the clarified supernatant to a temperature-controlled reaction vessel.

  • Add powdered activated carbon to the supernatant to a final concentration of 2% (w/v).

  • Heat the mixture to 60°C while stirring continuously.

  • Maintain these conditions for 1 hour to ensure efficient adsorption of color bodies.

  • After 1 hour, cool the mixture to room temperature.

  • Remove the activated carbon by filtration. A combination of coarse filtration followed by fine filtration (e.g., using a 0.22 µm filter) is recommended to ensure complete removal of carbon particles.

  • The resulting solution should be a clear, light-colored liquid.

Step 3: Ion-Exchange Chromatography

Objective: To remove salts, residual amino acids, and other charged impurities.

Protocol:

  • Resin Preparation:

    • Use a strong acid cation-exchange resin, such as Dowex 50WX8, in the calcium (Ca²⁺) form.[1]

    • Pack the resin into a suitable chromatography column.

    • Wash the packed column with at least 5 column volumes (CV) of deionized water until the effluent pH is neutral.

  • Sample Loading:

    • Concentrate the decolorized this compound solution under vacuum to approximately 30-50% solids.[1]

    • Load the concentrated sample onto the equilibrated column at a low flow rate (e.g., 1-2 CV/hour).

  • Elution:

    • Elute the column with deionized water as the mobile phase.[1]

    • This compound, being a neutral sugar, will not bind to the cation-exchange resin and will elute from the column. Ionic impurities will be retained by the resin.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions for this compound content using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

    • Pool the fractions containing pure this compound.

Step 4: Crystallization

Objective: To obtain high-purity crystalline this compound and to concentrate the final product.

Protocol:

  • Concentration:

    • Take the pooled this compound fractions from the ion-exchange step and concentrate the solution under vacuum at a temperature of 70-80°C.[2]

    • Continue concentration until the solution reaches a refractive index corresponding to a concentration of 70-80%.[2]

  • Crystallization:

    • Transfer the concentrated, viscous syrup to a crystallization vessel.

    • Slowly cool the syrup while stirring gently.

    • To induce crystallization, seed the solution with a small amount of pure this compound crystals.

    • Continue cooling to 4°C and hold at this temperature for 24-48 hours to maximize crystal growth.

  • Crystal Harvesting and Drying:

    • Separate the this compound crystals from the mother liquor by filtration or centrifugation.

    • Wash the crystals with a small volume of cold ethanol to remove any remaining impurities.

    • Dry the crystals under vacuum at a low temperature (e.g., 40°C) until a constant weight is achieved.

Analytical Methods for Purity Assessment

The purity of this compound at various stages of purification and in the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying this compound and identifying sugar impurities.

    • Column: A column suitable for sugar analysis, such as a Shodex SUGAR KS-801 (L22 packing material), should be used.[3][4]

    • Mobile Phase: Deionized water is a common mobile phase.[4]

    • Detector: A Refractive Index (RI) detector is typically used for sugar analysis.[5]

  • Optical Rotation: The specific rotation of the final this compound product can be measured and compared to the literature value to confirm its stereochemical purity.

  • Melting Point: The melting point of the crystalline this compound can be determined and compared to the standard value as an indicator of purity.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the purification of this compound from fermentation broth. Adherence to these methodologies, coupled with careful monitoring of each step through appropriate analytical techniques, will enable researchers, scientists, and drug development professionals to obtain high-purity this compound suitable for downstream applications in pharmaceutical synthesis and research. It is important to note that the efficiency of this purification process is dependent on the initial quality of the fermentation broth, and optimization of each step may be necessary to achieve the desired purity and yield for specific applications.

References

Application Note: Structural Elucidation of L-Ribose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction L-Ribose is an unnatural aldopentose sugar that serves as a crucial building block in the synthesis of various nucleoside analogues used in antiviral and anticancer therapies. Unlike its naturally occurring enantiomer, D-Ribose, this compound is not readily metabolized, making it a valuable chiral precursor in pharmaceutical development. Accurate structural confirmation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of its structure in solution.

Like most sugars, this compound in an aqueous solution exists as an equilibrium mixture of different cyclic forms: α- and β-pyranoses (six-membered rings) and α- and β-furanoses (five-membered rings), along with a trace amount of the linear aldehyde form.[1][2] NMR spectroscopy allows for the identification and quantification of each of these tautomers, providing a complete picture of the molecule's behavior in solution. This application note provides detailed protocols and data for the structural characterization of this compound using a suite of 1D and 2D NMR experiments.

Note: The NMR spectrum of this compound is identical to that of D-Ribose in an achiral solvent. The data presented here is based on published spectra for D-Ribose and is directly applicable to this compound.[3][4]

Data Presentation: NMR Spectral Data for this compound in D₂O

The chemical shifts (δ) and coupling constants (J) are essential for identifying the different anomers of this compound. The quantitative data below is summarized for easy reference.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Anomers in D₂O. The non-anomeric protons (H-2 to H-5) resonate in a crowded region (typically 3.60-4.20 ppm), making unambiguous assignment from 1D spectra alone challenging. 2D NMR is required for full assignment.[3]

AnomerH-1 (δ, ppm)J(H1,H2) (Hz)Approx. % Abundance
β-pyranose 4.99~7.556%[3]
α-pyranose 4.912.120%[3]
β-furanose 5.30< 1.018%[3]
α-furanose 5.424.56%[3]

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Anomers in D₂O.[4]

Carbonβ-pyranose (δ, ppm)α-pyranose (δ, ppm)β-furanose (δ, ppm)α-furanose (δ, ppm)
C-1 95.395.0102.497.8
C-2 72.571.576.772.4
C-3 70.470.771.971.5
C-4 68.768.884.084.5
C-5 64.564.564.062.9

Experimental Workflow and Data Interpretation

The structural elucidation of this compound follows a logical progression of NMR experiments. Each experiment provides a specific piece of the structural puzzle, from identifying the number and type of protons and carbons to establishing their connectivity.

G cluster_prep Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Analysis & Elucidation Sample Sample Preparation (this compound in D₂O) H1_NMR ¹H NMR Sample->H1_NMR Identify proton signals & anomer ratios C13_NMR ¹³C NMR Sample->C13_NMR Identify carbon signals COSY COSY H1_NMR->COSY Establish connectivity C13_NMR->COSY Establish connectivity HSQC HSQC COSY->HSQC ¹H-¹H scalar couplings HMBC HMBC HSQC->HMBC ¹H-¹³C one-bond correlations Analysis Data Analysis & Interpretation HMBC->Analysis ¹H-¹³C long-range correlations Structure Structure Confirmation (All Anomers) Analysis->Structure

Caption: Workflow for this compound structural elucidation using NMR.

  • ¹H NMR: The starting point is the 1D proton spectrum. It reveals the number of distinct proton environments and, through integration, the relative abundance of the four primary anomers in solution.[3] The anomeric protons (H-1) are typically well-resolved in the downfield region (4.9-5.5 ppm) and their coupling constants (J-values) help distinguish between α and β configurations.

  • ¹³C NMR: The 1D carbon spectrum shows the number of unique carbon atoms. For this compound, five distinct signals are expected for each anomer present in a significant concentration. The chemical shift of the anomeric carbon (C-1) is particularly informative, with furanose forms resonating further downfield (>97 ppm) than pyranose forms (<96 ppm).[4]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6][7] Cross-peaks in a COSY spectrum map out the entire proton spin system for each anomer, allowing for the tracing of proton connectivity (e.g., from H-1 to H-2, H-2 to H-3, and so on) along the carbon backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[8][9] This is the primary method for assigning each proton signal to its corresponding carbon atom in the backbone, confirming the assignments made from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides the final piece of the puzzle by identifying long-range correlations between protons and carbons over two to three bonds.[8][10][11] This is crucial for confirming the overall carbon framework and the connectivity between different spin systems, solidifying the assignment of each anomer.

G cluster_protons ¹H Resonances cluster_carbons ¹³C Resonances H1 H-1 H2 H-2 H1->H2 COSY (³J) C1 C-1 H1->C1 HSQC (1J) C2 C-2 H1->C2 HMBC (²J, ³J) C5 C-5 H1->C5 HMBC (²J, ³J) H3 H-3 H2->H3 COSY (³J) H2->C1 HMBC (²J, ³J) H2->C2 HSQC (1J) C3 C-3 H2->C3 HMBC (²J, ³J) H4 H-4 H3->H4 COSY (³J) H3->C2 HMBC (²J, ³J) H3->C3 HSQC (1J) C4 C-4 H3->C4 HMBC (²J, ³J) H5 H-5 H4->H5 COSY (³J) H4->C3 HMBC (²J, ³J) H4->C4 HSQC (1J) H4->C5 HMBC (²J, ³J) H5->C1 HMBC (²J, ³J) H5->C4 HMBC (²J, ³J) H5->C5 HSQC (1J)

Caption: Key NMR correlations for a ribose anomer.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data for this compound. Instrument-specific parameters may require optimization.

1. Sample Preparation

  • Analyte: this compound (10-20 mg).

  • Solvent: Deuterium oxide (D₂O, 99.9%), 0.6-0.7 mL.

  • Standard: An internal standard is generally not required for structural elucidation but can be used for quantification (e.g., DSS or TSP).

  • Procedure:

    • Weigh this compound directly into a clean, dry NMR tube.

    • Add the appropriate volume of D₂O.

    • Cap the tube and vortex gently until the sample is fully dissolved.

    • Allow the sample to sit for at least 2 hours at room temperature to reach mutarotational equilibrium before analysis.[3]

2. ¹H NMR Spectroscopy Protocol

  • Pulse Program: Standard single-pulse (e.g., 'zg30').

  • Spectrometer Frequency: ≥ 400 MHz.

  • Solvent Presaturation: Use presaturation to suppress the residual HDO signal.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 5 seconds.

    • Number of Scans: 16-64 (depending on concentration).

  • Processing: Apply an exponential line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum manually. Reference the spectrum to the residual HDO peak (δ ≈ 4.79 ppm at 25°C).

3. ¹³C NMR Spectroscopy Protocol

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive).

  • Processing: Apply an exponential line broadening factor of 1-2 Hz. Reference the spectrum indirectly using the ¹H reference frequency.

4. 2D COSY Protocol

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfph').

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): ~12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-8.

    • Relaxation Delay (d1): 1.5-2 seconds.

  • Processing: Apply a sine-squared window function in both dimensions. Symmetrize the spectrum if necessary.

5. 2D HSQC Protocol

  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

  • Acquisition Parameters:

    • Spectral Width (F2, ¹H): ~12 ppm.

    • Spectral Width (F1, ¹³C): ~120 ppm (centered on the aliphatic region).

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 8-16.

    • Relaxation Delay (d1): 1.5 seconds.

  • Processing: Apply a sine-squared window function in both dimensions.

6. 2D HMBC Protocol

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Acquisition Parameters:

    • Spectral Width (F2, ¹H): ~12 ppm.

    • Spectral Width (F1, ¹³C): ~200 ppm.

    • Long-Range Coupling Constant: Optimized for 8-10 Hz.[10]

    • Number of Increments (F1): 256-400.

    • Number of Scans per Increment: 16-32.

    • Relaxation Delay (d1): 1.5 seconds.

  • Processing: Apply a sine-squared window function in both dimensions.

By systematically applying these NMR techniques, researchers can confidently determine the presence, identity, and relative concentrations of all this compound anomers in solution, ensuring the structural integrity of this vital pharmaceutical intermediate.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of L-Ribose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of L-Ribose derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, an enantiomer of the naturally occurring D-Ribose, is a critical component in the synthesis of L-nucleoside analogues, which are a promising class of antiviral and anticancer agents. Accurate and sensitive quantification of these derivatives is paramount for research and drug development.

Introduction

L-nucleoside analogues exhibit their therapeutic effects by acting as chain terminators during viral RNA or DNA synthesis.[1] To become active, these this compound-containing prodrugs must be phosphorylated within the cell to their triphosphate form. This metabolic activation is a critical step for their efficacy. Mass spectrometry offers a powerful platform for studying the metabolism and mechanism of action of these compounds by enabling their precise identification and quantification in complex biological matrices.

This guide outlines the methodologies for sample preparation from cell cultures, LC-MS/MS analysis, and data interpretation for common this compound derivatives.

Data Presentation: Quantitative Analysis

The following tables summarize the key mass spectrometric parameters for the identification and quantification of representative this compound derivatives. The data is presented for analysis using electrospray ionization (ESI) in both positive and negative ion modes. Multiple reaction monitoring (MRM) transitions are provided for targeted quantitative analysis.

Table 1: Mass Spectrometry Parameters for this compound-5-Phosphate

CompoundFormulaPrecursor Ion ModePrecursor Ion (m/z)Fragment Ion (m/z)Notes
This compound-5-PhosphateC₅H₁₁O₈PNegative229.0196.97Corresponds to [M-H]⁻ and the phosphate group [PO₃]⁻.[2]
78.96Corresponds to the [PO₂]⁻ fragment.[2]

Table 2: Mass Spectrometry Parameters for L-Nucleoside Derivatives (Positive Ion Mode)

CompoundFormulaPrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Notes
L-AdenosineC₁₀H₁₃N₅O₄268.1136.1132Corresponds to the protonated molecule [M+H]⁺ and the protonated adenine base [BH₂]⁺. The neutral loss of 132 Da represents the this compound moiety.[3][4]
L-GuanosineC₁₀H₁₃N₅O₅284.1152.1132Corresponds to the protonated molecule [M+H]⁺ and the protonated guanine base [BH₂]⁺. The neutral loss of 132 Da represents the this compound moiety.[4][5]
L-CytidineC₉H₁₃N₃O₅244.1112.1132Corresponds to the protonated molecule [M+H]⁺ and the protonated cytosine base [BH₂]⁺. The neutral loss of 132 Da represents the this compound moiety.
L-UridineC₉H₁₂N₂O₆245.1113.1132Corresponds to the protonated molecule [M+H]⁺ and the protonated uracil base [BH₂]⁺. The neutral loss of 132 Da represents the this compound moiety.[6]

Table 3: Mass Spectrometry Parameters for L-Nucleotide Derivatives (Negative Ion Mode)

CompoundFormulaPrecursor Ion (m/z)Fragment Ion (m/z)Notes
L-Adenosine Monophosphate (L-AMP)C₁₀H₁₄N₅O₇P346.06134.05Corresponds to the deprotonated molecule [M-H]⁻ and the deprotonated adenine base [B-H]⁻.
L-Guanosine Monophosphate (L-GMP)C₁₀H₁₄N₅O₈P362.05150.04Corresponds to the deprotonated molecule [M-H]⁻ and the deprotonated guanine base [B-H]⁻.[7]

Experimental Protocols

Sample Preparation: Extraction of this compound Derivatives from Cultured Cells

This protocol is adapted for the extraction of polar metabolites, including sugar phosphates and nucleosides/nucleotides, from adherent cell cultures.

Materials:

  • Phosphate-buffered saline (PBS), 37°C

  • Methanol (MS-grade), chilled to -80°C

  • Water (MS-grade)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of >13,000 rpm and 4°C)

  • 10 kDa molecular weight cut-off (MWCO) filters

Protocol:

  • Remove the cell culture medium from a confluent dish of cells.

  • Quickly wash the cells twice with 5 mL of pre-warmed PBS (37°C) to remove any remaining media.

  • To quench metabolism, add 1 mL of ice-cold 80% methanol (-80°C) to the dish.

  • Incubate the dish on ice for 5 minutes, ensuring the entire cell monolayer is covered.

  • Using a cell scraper, scrape the cells into the methanol solution.

  • Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifuge the lysate at maximum speed (>13,000 rpm) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • For samples containing larger molecules that may interfere with the analysis, filter the supernatant through a 10 kDa MWCO filter by centrifuging according to the manufacturer's instructions.

  • Transfer the filtered extract to an autosampler vial for LC-MS/MS analysis. Store samples at -80°C until analysis.

LC-MS/MS Analysis Protocol

This protocol provides a general framework for the analysis of this compound derivatives. Optimization of specific parameters may be required depending on the instrument and the specific derivatives being analyzed.

Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[8][9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.[8]

  • Injection Volume: 5 µL.

  • LC Gradient: A typical gradient for separating nucleosides and nucleotides is as follows:

    • 0-2.5 min: 2-5% B

    • 2.5-20 min: Ramp to 30-50% B

    • 20-25 min: Ramp to 95% B (column wash)

    • 25-30 min: Return to initial conditions and equilibrate.[8]

Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive for nucleosides, Negative for phosphorylated derivatives.

  • Ion Source Parameters (typical starting points):

    • Spray Voltage: 3.0 - 4.5 kV (positive), 2.5 - 3.5 kV (negative).

    • Capillary/Source Temperature: 300 - 350°C.[5]

    • Sheath Gas Flow: 30 - 40 arbitrary units.

    • Auxiliary Gas Flow: 5 - 10 arbitrary units.

  • MS/MS Analysis:

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Collision Gas: Argon.

    • Collision Energy: This is a compound-dependent parameter and should be optimized for each precursor-product ion transition to achieve the maximum signal intensity. A starting point for nucleosides is typically between 15-30 eV. For smaller molecules like sugar phosphates, lower collision energies (10-20 eV) may be optimal.[10][11]

Visualizations

Signaling Pathway of L-Nucleoside Analogue Antiviral Activity

Caption: Activation pathway of L-nucleoside antiviral drugs.

Experimental Workflow for this compound Derivative Analysis

Caption: Workflow for this compound derivative analysis.

References

Application Notes and Protocols for the Crystallization of L-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribose, a rare pentose sugar, is a critical chiral intermediate in the synthesis of various L-nucleoside analogues, which are potent antiviral and anticancer agents. The purity of this compound is paramount for its successful application in pharmaceutical development. Crystallization is a crucial final step in the purification process, ensuring high-purity this compound suitable for therapeutic applications. These application notes provide detailed protocols for the crystallization of this compound, derived from established methodologies.

Data Presentation

The following table summarizes key quantitative data for the crystallization of this compound based on common laboratory-scale procedures.

ParameterValueUnitNotes
Starting Material
This compound Solution70 - 80% (w/w)Refractive power concentration of the aqueous solution.[1]
Crystallization Conditions
Initial Temperature70 - 80°CTemperature for dissolving and concentrating the this compound solution.[1]
Cooling Temperature0°CFinal temperature for promoting crystal formation.[2]
Stirring SpeedConstant, lowrpmGentle agitation to promote uniform crystal growth.
Solvent Systems
Primary SolventWaterThis compound is highly soluble in water (100 mg/ml).[3]
Anti-solvent (Optional)Methanol, Ethanol, or AcetoneAdded to reduce viscosity and enhance nucleation.[2]
Seeding
Seed CrystalsSmall amountmgThis compound crystals are added to initiate crystallization.[2]
Yield & Purity
Purity (HPLC)≥98%Typical purity achieved after crystallization.

Experimental Protocols

Two primary methods for the crystallization of this compound are detailed below: a cooling crystallization from an aqueous solution and an anti-solvent crystallization method.

Protocol 1: Cooling Crystallization from Aqueous Solution

This protocol is a standard method for crystallizing this compound from a concentrated aqueous solution.

Materials:

  • Concentrated this compound solution (70-80% w/w)

  • Crystallization vessel (beaker or flask)

  • Stirring plate with heating capabilities

  • Stir bar

  • Constant temperature water bath or cooling system

  • Centrifuge

  • Spatula

  • Vacuum oven

Procedure:

  • Concentration: Prepare a concentrated aqueous solution of this compound. If starting from a less concentrated solution, evaporate water under reduced pressure at a temperature of 70-80°C until a refractive power concentration of 70-80% is achieved.[1]

  • Heating and Dissolution: Transfer the concentrated this compound solution to a crystallization vessel equipped with a stir bar. Gently heat the solution to 75°C while stirring to ensure all solids are dissolved.[1]

  • Controlled Cooling: Slowly cool the solution. It is recommended to use a programmable water bath to control the cooling rate. A gradual decrease in temperature promotes the formation of larger, more uniform crystals.

  • Crystallization: As the temperature decreases, this compound crystals will begin to form. Continue cooling the solution to 0°C to maximize the crystal yield.[2]

  • Maturation: Maintain the solution at 0°C with gentle stirring for a period to allow for complete crystallization.

  • Harvesting: Separate the this compound crystals from the mother liquor by centrifugation.

  • Drying: Carefully wash the crystals with a small amount of ice-cold water to remove any remaining impurities. Dry the crystals under vacuum at a low temperature.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful for solutions with high viscosity, as the addition of an organic solvent can facilitate crystal nucleation and growth.[2]

Materials:

  • Concentrated this compound massecuite (syrup)

  • Crystallization vessel (beaker)

  • Stirring plate with heating capabilities

  • Stir bar

  • Constant temperature water bath

  • Organic anti-solvent (methanol, ethanol, or acetone)

  • This compound seed crystals

  • Centrifuge

  • Spatula

  • Vacuum oven

Procedure:

  • Preparation: Place the concentrated this compound massecuite into a beaker within a constant temperature water bath.

  • Heating and Stirring: Heat the massecuite with constant, gentle stirring.

  • Solvent Addition: Once the solution is homogenous, add an organic anti-solvent (methanol, ethanol, or acetone). The addition of the anti-solvent will reduce the solubility of this compound and induce crystallization.[2]

  • Seeding: Introduce a small quantity of this compound seed crystals to the solution. This will provide nucleation sites and promote the growth of uniform crystals.[2]

  • Cooling: Gradually cool the mixture to 0°C while maintaining gentle stirring.[2]

  • Harvesting: Isolate the this compound crystals from the solution via centrifugation.[2]

  • Drying: Wash the crystals with a small amount of the cold anti-solvent used during crystallization and dry them in a vacuum oven at a low temperature.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described this compound crystallization protocols.

L_Ribose_Crystallization_Workflow cluster_protocol1 Protocol 1: Cooling Crystallization cluster_protocol2 Protocol 2: Anti-Solvent Crystallization P1_Start Start: Concentrated this compound Solution (70-80%) P1_Heat Heat to 75°C with Stirring P1_Start->P1_Heat Dissolution P1_Cool Controlled Cooling to 0°C P1_Heat->P1_Cool Induce Crystallization P1_Mature Maintain at 0°C (Maturation) P1_Cool->P1_Mature Maximize Yield P1_Harvest Harvest Crystals (Centrifugation) P1_Mature->P1_Harvest P1_Dry Dry Crystals Under Vacuum P1_Harvest->P1_Dry P1_End End: Pure this compound Crystals P1_Dry->P1_End P2_Start Start: this compound Massecuite P2_Heat Heat with Stirring P2_Start->P2_Heat P2_AddSolvent Add Anti-Solvent (Methanol/Ethanol/Acetone) P2_Heat->P2_AddSolvent Reduce Solubility P2_Seed Add this compound Seed Crystals P2_AddSolvent->P2_Seed Induce Nucleation P2_Cool Cool to 0°C with Stirring P2_Seed->P2_Cool P2_Harvest Harvest Crystals (Centrifugation) P2_Cool->P2_Harvest P2_Dry Dry Crystals Under Vacuum P2_Harvest->P2_Dry P2_End End: Pure this compound Crystals P2_Dry->P2_End

Caption: Workflow diagrams for this compound crystallization protocols.

Logical_Relationships cluster_factors Key Factors Influencing Crystallization cluster_outcomes Desired Outcomes Concentration This compound Concentration Purity High Purity Concentration->Purity Yield High Yield Concentration->Yield Temperature Temperature Profile Temperature->Purity CrystalSize Uniform Crystal Size Temperature->CrystalSize Solvent Solvent System Solvent->Purity Solvent->Yield Agitation Stirring/Agitation Agitation->CrystalSize Seeding Seeding Seeding->Yield Seeding->CrystalSize

References

Application Notes and Protocols for L-Ribose Synthesis via Whole-Cell Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribose, a rare monosaccharide, is a critical chiral precursor in the synthesis of various L-nucleoside analogues, which are potent antiviral and anticancer therapeutic agents. Traditional chemical synthesis of this compound is often complex, costly, and environmentally harsh. Whole-cell biocatalysis has emerged as a promising alternative, offering a more sustainable and efficient route for this compound production. This document provides detailed application notes and experimental protocols for the synthesis of this compound using engineered microbial cells, primarily focusing on recombinant Escherichia coli.

Overview of Biocatalytic Strategies

The biotechnological production of this compound predominantly utilizes enzymatic isomerization or reduction reactions starting from more abundant and inexpensive sugars like L-arabinose or through the conversion of polyols such as ribitol.[1][2] Whole-cell biocatalysts are advantageous as they eliminate the need for enzyme purification and facilitate the regeneration of essential cofactors.[3]

Two primary enzymatic pathways have been successfully employed in whole-cell systems for this compound synthesis:

  • Two-Step Isomerization of L-Arabinose: This is the most common approach and involves a two-step enzymatic cascade. First, L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (L-AI). Subsequently, L-ribulose is converted to this compound by a second isomerase, which can be mannose-6-phosphate isomerase (MPI) or D-lyxose isomerase (D-LI).[1][4]

  • Oxidation of Ribitol: This pathway utilizes an NAD-dependent mannitol-1-dehydrogenase (MDH) to catalyze the conversion of ribitol to this compound.[5][6]

Data Presentation: Comparison of Whole-Cell Biocatalytic Systems

The following tables summarize quantitative data from various studies on this compound production using different whole-cell biocatalytic systems.

Table 1: this compound Production from L-Arabinose

Recombinant HostKey Enzymes Co-expressedSubstrate Conc. (g/L)This compound Titer (g/L)Conversion Yield (%)Volumetric ProductivityReference
E. coli (immobilized)L-arabinose isomerase, mannose-6-phosphate isomerase300993333 g/L/h[4]
Candida tropicalisL-arabinose isomerase, this compound isomerase306.020Not Reported[7][8]
Candida tropicalisL-arabinose isomerase, this compound isomerase509.820Not Reported[7]

Table 2: this compound Production from Ribitol

Recombinant HostKey Enzyme ExpressedSubstrate Conc. (g/L)This compound Titer (g/L)Conversion Yield (%)Volumetric ProductivityReference
E. coliMannitol-1-dehydrogenase (MDH)40>28>703.6 ± 0.2 g/L/day[5]
E. coliMannitol-1-dehydrogenase (MDH)100>50>5017.4 g/L/day[5][6]

Signaling Pathways and Experimental Workflows

Enzymatic Pathway for this compound Synthesis from L-Arabinose

L_Arabinose_Pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (L-AI) L_Ribose This compound L_Ribulose->L_Ribose Mannose-6-Phosphate Isomerase (MPI) or D-Lyxose Isomerase (D-LI)

Caption: Two-step enzymatic conversion of L-arabinose to this compound.

Enzymatic Pathway for this compound Synthesis from Ribitol

Ribitol_Pathway Ribitol Ribitol L_Ribose This compound Ribitol->L_Ribose Mannitol-1-Dehydrogenase (MDH) (NAD-dependent)

Caption: Single-step enzymatic oxidation of ribitol to this compound.

General Experimental Workflow for Whole-Cell Biocatalysis

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_bioconversion Bioconversion Process cluster_downstream Downstream Processing Gene_Cloning Gene Cloning and Vector Construction Transformation Transformation into Host Strain (e.g., E. coli) Gene_Cloning->Transformation Cultivation Cultivation and Recombinant Protein Expression Transformation->Cultivation Cell_Harvesting Cell Harvesting and Preparation (e.g., resting or immobilized cells) Cultivation->Cell_Harvesting Bioreaction Biocatalytic Reaction (Substrate + Biocatalyst) Cell_Harvesting->Bioreaction Monitoring Process Monitoring (HPLC Analysis) Bioreaction->Monitoring Separation Separation of Biomass Monitoring->Separation Purification Purification of This compound Separation->Purification Analysis Product Analysis (Purity, Yield) Purification->Analysis

Caption: General workflow for this compound production via whole-cell biocatalysis.

Experimental Protocols

Protocol 1: this compound Production from L-Arabinose using Recombinant E. coli

This protocol is a synthesis of methodologies for the co-expression of L-arabinose isomerase and mannose-6-phosphate isomerase in E. coli.

1. Strain and Plasmid Construction:

  • Obtain or synthesize the genes encoding L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans) and mannose-6-phosphate isomerase.

  • Clone the genes into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).

  • Transform the recombinant plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

2. Cultivation and Induction:

  • Prepare a seed culture by inoculating a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin).[9] Incubate overnight at 37°C with shaking at 200 rpm.

  • Inoculate 1 L of Terrific Broth (or LB medium) with the overnight seed culture.[5]

  • Incubate at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce recombinant protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[5]

  • Continue incubation at a reduced temperature (e.g., 25°C) for an additional 12-16 hours to enhance the production of soluble protein.[5]

3. Preparation of Whole-Cell Biocatalyst:

  • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • The resulting cell paste can be used directly as a resting cell biocatalyst or can be immobilized.

  • For immobilization, resuspend the cells in a solution of sodium alginate and extrude into a calcium chloride solution to form beads.[4]

4. Whole-Cell Bioconversion:

  • Prepare the reaction mixture containing L-arabinose (e.g., 300 g/L) in a buffer (e.g., 50 mM phosphate buffer, pH 7.5).[4]

  • Add a metal cofactor, such as 1 mM CoCl₂, to the reaction mixture, as it can enhance the activity of the isomerases.[4]

  • Add the prepared whole-cell biocatalyst (resting or immobilized cells) to the reaction mixture.

  • Incubate the reaction at an elevated temperature (e.g., 60°C) with gentle agitation for a specified duration (e.g., 3 hours or more).[4]

  • Monitor the progress of the reaction by taking samples at regular intervals.

5. Analytical Methods:

  • Separate the cells from the reaction supernatant by centrifugation.

  • Analyze the concentrations of L-arabinose, L-ribulose, and this compound in the supernatant using High-Performance Liquid Chromatography (HPLC).[7]

    • Column: A suitable carbohydrate analysis column (e.g., Shodex SUGAR KS-801).[10]

    • Mobile Phase: Deionized water.

    • Flow Rate: 0.5-1.0 mL/min.

    • Temperature: 60-80°C.

    • Detector: Refractive Index (RI) detector.

Protocol 2: this compound Production from Ribitol using Recombinant E. coli

This protocol is based on the expression of mannitol-1-dehydrogenase (MDH) in E. coli.[5]

1. Strain and Plasmid Construction:

  • Synthesize the gene encoding mannitol-1-dehydrogenase (MDH) from a source such as Apium graveolens (celery), with codon optimization for E. coli expression.[5]

  • Clone the optimized gene into an expression vector (e.g., pMAL) to create a fusion protein (e.g., with Maltose Binding Protein, MBP) for enhanced solubility.

  • Transform the recombinant plasmid into an E. coli expression host like BL21(DE3).

2. Fermentation and Induction:

  • Inoculate a seed culture of the recombinant E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Use the seed culture to inoculate a fermenter containing a defined medium. A 50-mL inoculum can be used for a 1-liter fermentation.[5]

  • Control the fermentation parameters: temperature at 37°C, pH maintained above 6.0 (e.g., with 50% NH₄OH), and aeration at 1 L/min.[5]

  • Add glycerol (e.g., 20 g/L) as a carbon source and ZnCl₂ (e.g., 0.5 mM) as a cofactor.[5][6]

  • When the cell dry weight reaches approximately 1.2 g/L, reduce the temperature to 25-27.5°C and induce protein expression with 0.5 mM IPTG.[5]

3. In-situ Whole-Cell Bioconversion:

  • After induction, add the substrate, ribitol (e.g., 100 g/L), directly to the fermentation broth.[5][6]

  • Continue the fermentation/bioconversion for 72 hours or more.[5]

  • Monitor cell growth (OD600) and the concentrations of ribitol and this compound in the culture supernatant.

4. Analytical Methods:

  • Sample the fermentation broth at regular intervals.

  • Centrifuge the samples to remove cells.

  • Analyze the supernatant for ribitol and this compound concentrations using HPLC as described in Protocol 1. A high-throughput HPLC method with evaporative light-scattering detection has also been reported for the analysis of ribose and ribitol.[11]

Conclusion

Whole-cell biocatalysis presents a robust and scalable platform for the production of this compound. The choice of the starting substrate and the corresponding enzymatic pathway can be tailored based on economic considerations and desired process parameters. The protocols provided herein offer a detailed guide for researchers to establish and optimize their own whole-cell biocatalytic systems for this compound synthesis. Further improvements in yield and productivity can be achieved through metabolic engineering of the host strains and optimization of the fermentation and bioconversion conditions.

References

Application Notes and Protocols for the Downstream Processing and Recovery of L-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribose, a rare monosaccharide, is a critical chiral intermediate in the synthesis of various L-nucleoside analogues, which are potent antiviral and anticancer therapeutic agents. The efficient recovery and purification of this compound from bioconversion or chemical isomerization processes is paramount for the economic viability and overall success of drug development and manufacturing. This document provides detailed application notes and experimental protocols for the downstream processing of this compound, focusing on a multi-step purification strategy involving decolorization, ion exchange chromatography, simulated moving bed (SMB) chromatography, and crystallization.

Overall Downstream Processing Workflow

The typical downstream process for this compound recovery from a reaction mixture (e.g., enzymatic conversion of L-arabinose) involves a sequential purification strategy to remove impurities such as residual substrate (L-arabinose), byproducts, pigments, and salts.

Downstream_Processing_LRibose cluster_0 Upstream Processing cluster_1 Primary Purification cluster_2 High-Purity Separation cluster_3 Final Product Formulation Reaction_Mixture This compound Reaction Mixture (from L-arabinose isomerization) Decolorization Activated Carbon Decolorization Reaction_Mixture->Decolorization Crude Feed Filtration_1 Filtration Decolorization->Filtration_1 Removal of Carbon Ion_Exchange Ion Exchange Chromatography Filtration_1->Ion_Exchange Decolorized Filtrate SMB Simulated Moving Bed (SMB) Chromatography Ion_Exchange->SMB Demineralized & Purified This compound/L-Arabinose Mixture Concentration Evaporation & Concentration SMB->Concentration High-Purity this compound Fraction Crystallization Crystallization Concentration->Crystallization Concentrated Syrup Drying Drying Crystallization->Drying Wet Crystals Final_Product High-Purity This compound Crystals Drying->Final_Product Logical_Flow_LRibose Start Start: Crude this compound Solution Decolorization Decolorization (Activated Carbon) Start->Decolorization Check_Color Is Color Removed? Decolorization->Check_Color Ion_Exchange Ion Exchange Chromatography Check_Color->Ion_Exchange Yes Recycle_Decolorize Repeat Decolorization or Adjust Parameters Check_Color->Recycle_Decolorize No Check_Purity_1 Is Purity >90%? Ion_Exchange->Check_Purity_1 SMB SMB Chromatography Check_Purity_1->SMB Yes Recycle_IX Re-process through Ion Exchange Check_Purity_1->Recycle_IX No Check_Purity_2 Is Purity >98%? SMB->Check_Purity_2 Concentration_Crystallization Concentration & Crystallization Check_Purity_2->Concentration_Crystallization Yes Recycle_SMB Re-process through SMB Check_Purity_2->Recycle_SMB No Check_Crystals Are Crystals of Sufficient Purity? Concentration_Crystallization->Check_Crystals End End: High-Purity this compound Check_Crystals->End Yes Recrystallize Re-crystallize Check_Crystals->Recrystallize No Recycle_Decolorize->Decolorization Recycle_IX->Ion_Exchange Recycle_SMB->SMB Recrystallize->Concentration_Crystallization

Application of L-Ribose in the Synthesis of Telbivudine: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telbivudine, an L-nucleoside analog, is a potent antiviral drug used in the treatment of chronic hepatitis B. Its synthesis relies on the stereospecific construction of the L-ribofuranosyl moiety linked to the nucleobase thymine. L-Ribose, a rare sugar, serves as a critical chiral starting material for the synthesis of 2-deoxy-L-ribose, the direct precursor to the sugar component of Telbivudine. This document provides detailed application notes and experimental protocols for the multi-step synthesis of Telbivudine, commencing from this compound. The protocols described herein are compiled from established chemical literature and are intended for use by qualified professionals in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of Telbivudine from this compound is a multi-step process that can be broadly divided into the following key stages:

  • Protection of this compound: The hydroxyl groups of this compound are protected to prevent unwanted side reactions in subsequent steps. This is typically achieved by acetylation.

  • Conversion to 2-Deoxy-L-Ribose Intermediate: The protected this compound is converted into a reactive 2-deoxy-L-ribose derivative, which is suitably activated for the subsequent glycosylation reaction. A common intermediate is 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose.

  • Glycosylation: The protected 2-deoxy-L-ribose derivative is coupled with silylated thymine in a stereoselective glycosylation reaction to form the nucleoside linkage. The Vorbrüggen glycosylation is a widely used method for this transformation.

  • Deprotection and Purification: The protecting groups on the sugar moiety are removed to yield Telbivudine, which is then purified to a high degree of purity.

The overall workflow for the synthesis of Telbivudine from this compound is depicted below.

Telbivudine Synthesis Workflow LRibose This compound ProtectedLRibose Protected this compound (e.g., Acetylated) LRibose->ProtectedLRibose Protection DeoxyLRiboseIntermediate Protected 2-Deoxy-L-Ribose Intermediate (e.g., Chloro-derivative) ProtectedLRibose->DeoxyLRiboseIntermediate Conversion ProtectedTelbivudine Protected Telbivudine DeoxyLRiboseIntermediate->ProtectedTelbivudine Glycosylation (with Thymine) Telbivudine Telbivudine (Final Product) ProtectedTelbivudine->Telbivudine Deprotection Purification Purification Telbivudine->Purification Final Purification

Caption: Overall workflow for the synthesis of Telbivudine from this compound.

Detailed Chemical Synthesis Pathway

The following diagram illustrates the key chemical transformations involved in the synthesis of Telbivudine from this compound.

Telbivudine_Synthesis_Pathway cluster_0 Starting Material cluster_1 Protection cluster_2 Intermediate Synthesis cluster_3 Glycosylation cluster_4 Deprotection L_Ribose This compound Acetylated_LRibose 1,2,3,5-Tetra-O-acetyl-L-ribofuranose L_Ribose->Acetylated_LRibose Ac₂O, Pyridine Protected_Deoxy_LRibose 1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose Acetylated_LRibose->Protected_Deoxy_LRibose Multi-step (e.g., conversion to 2-deoxy, protection) Protected_Telbivudine 3',5'-Di-O-p-toluoyl-Telbivudine Protected_Deoxy_LRibose->Protected_Telbivudine Silylated Thymine, Lewis Acid (e.g., SnCl₄) Telbivudine Telbivudine Protected_Telbivudine->Telbivudine NaOMe, MeOH

Application Notes and Protocols for Continuous L-Ribose Production Using Immobilized Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ribose, a rare monosaccharide, is a critical precursor in the synthesis of various antiviral drugs and other bioactive molecules. Its efficient and continuous production is of significant interest to the pharmaceutical and biotechnology industries. This document provides detailed application notes and protocols for the immobilization of enzymes, particularly L-arabinose isomerase, for the continuous production of this compound from L-arabinose. We cover both whole-cell and purified enzyme immobilization techniques, offering step-by-step experimental procedures. Furthermore, we present a comparative analysis of different immobilization strategies and outline a protocol for setting up a continuous production system using a packed-bed bioreactor.

Introduction

The enzymatic conversion of L-arabinose to this compound offers a highly specific and efficient alternative to traditional chemical synthesis methods. This bioconversion is primarily catalyzed by the enzyme L-arabinose isomerase (L-AI), which facilitates the isomerization of L-arabinose to L-ribulose. In some systems, a second enzyme, such as mannose-6-phosphate isomerase (MPI) or this compound isomerase (L-RI), is used to further convert L-ribulose to this compound.[1][2]

For industrial-scale and continuous production, the use of free enzymes is often economically unviable due to their instability and the difficulty of separating them from the product stream. Enzyme immobilization addresses these challenges by confining the enzyme to a solid support, which enhances its stability, allows for repeated use, and simplifies the downstream processing.[3][4] This application note explores two primary approaches for enzyme immobilization in the context of this compound production: the entrapment of whole microbial cells expressing the necessary enzymes and the covalent attachment of purified enzymes to a solid support.

Enzymatic Pathway for this compound Production

The bioconversion of L-arabinose to this compound can be achieved through a one or two-step enzymatic process. The primary enzyme, L-arabinose isomerase, catalyzes the reversible isomerization of L-arabinose to L-ribulose. A subsequent isomerization, catalyzed by an enzyme such as this compound isomerase or mannose-6-phosphate isomerase, converts L-ribulose to the final product, this compound.[1][5]

Enzymatic_Pathway cluster_main Enzymatic Conversion of L-Arabinose to this compound L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (L-AI) L_Ribose This compound L_Ribulose->L_Ribose this compound Isomerase (L-RI) / Mannose-6-Phosphate Isomerase (MPI)

Enzymatic pathway for this compound production from L-arabinose.

Data Presentation: Comparison of Immobilization Techniques

The choice of immobilization strategy significantly impacts the efficiency, stability, and reusability of the biocatalyst. Below is a summary of quantitative data from various studies on this compound and analogous sugar production using different immobilization methods.

Table 1: Performance of Immobilized Whole Cells for Sugar Isomerization

MicroorganismEnzyme(s)Immobilization MatrixSupport ConcentrationProductConversion Yield (%)Productivity (g/L/h)ReusabilityReference
E. coliL-AI & MPICalcium Alginate2% Sodium Alginate, 0.3 M CaCl₂This compound3333Operational half-life of 28 days in a packed-bed reactor[6]
E. coliL-AICalcium Alginate3% Sodium Alginate, 2% CaCl₂D-Tagatose~90% of free cells6.24Retained 83.6% of initial yield after 10 batches[7][8]
E. coliL-AIBentoniteN/AD-Tagatose85N/ARetained 84.63% of activity after 50 cycles[3][9]

Table 2: Performance of Immobilized Purified Enzymes for Sugar Isomerization

Enzyme SourceSupport MaterialImmobilization MethodProductActivity Retention (%)Thermal StabilityReusabilityReference
Geobacillus thermodenitrificansCross-linkedCovalentThis compound>20% conversion after 9 batchesN/AReduced to 43% of initial conversion after 20 batches[10]
Thermotoga maritimaEupergit C250L-CuCovalentD-TagatoseN/AIncreased operational stability by >2-foldStable for 3 repeated cycles in a packed-bed reactor[11][12]
Bacillus licheniformisEupergit CCovalentL-Ribulose86.4Half-life increased from 2h to 212h at 55°CRetained 95.1% of activity after 8 batch cycles[13]
Lactobacillus reuteriChitosanCovalentD-TagatoseN/AN/AN/A[14]

Experimental Protocols

This section provides detailed, step-by-step protocols for the immobilization of enzymes for this compound production.

Whole-Cell Immobilization using Sodium Alginate

This protocol describes the entrapment of recombinant E. coli cells expressing L-arabinose isomerase within calcium alginate beads.

Materials:

  • Recombinant E. coli cells harboring the L-arabinose isomerase gene

  • Sodium alginate powder

  • Calcium chloride (CaCl₂)

  • Sterile distilled water or appropriate buffer (e.g., Tris-HCl)

  • Syringe with a needle or a peristaltic pump with a nozzle

  • Magnetic stirrer and stir bar

  • Beakers

Protocol:

  • Cell Culture and Harvest:

    • Cultivate the recombinant E. coli strain in a suitable growth medium to induce the expression of L-arabinose isomerase.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash the cell pellet with a sterile buffer to remove residual medium.[15]

    • Resuspend the cell pellet in a small volume of buffer to create a dense cell suspension.

  • Preparation of Sodium Alginate Solution:

    • Slowly dissolve sodium alginate powder in sterile distilled water or buffer to a final concentration of 2-4% (w/v) with continuous stirring to avoid clump formation.[15][16] Gentle heating may be applied to aid dissolution.[16]

    • Allow the solution to stand to remove any air bubbles.

  • Cell Entrapment:

    • Mix the cell suspension with the sodium alginate solution at a desired ratio (e.g., 1:1 v/v).[15] Stir gently to ensure a homogenous mixture without introducing air bubbles.[16]

    • Aspirate the cell-alginate mixture into a syringe.

    • Extrude the mixture drop-wise into a gently stirring solution of 0.2-0.5 M CaCl₂.[15] The height of the drop will influence the bead size.

    • Spherical beads will form instantly as the alginate cross-links with the calcium ions.

  • Curing and Washing:

    • Allow the beads to harden in the CaCl₂ solution for at least 1-2 hours with gentle agitation.[6]

    • Decant the CaCl₂ solution and wash the beads several times with sterile buffer to remove excess calcium chloride and any un-entrapped cells.[7]

    • The immobilized cell beads are now ready for use in the bioconversion reaction or can be stored at 4°C.

Whole_Cell_Immobilization cluster_workflow Whole-Cell Immobilization Workflow A Cell Culture & Harvest C Mix Cells with Alginate Solution A->C B Prepare Sodium Alginate Solution B->C D Extrude into CaCl₂ Solution C->D E Bead Formation & Curing D->E F Wash Beads E->F G Immobilized Cells (Ready for use) F->G

Workflow for whole-cell immobilization in sodium alginate beads.
Purified Enzyme Immobilization on Chitosan Beads

This protocol details the covalent immobilization of purified L-arabinose isomerase onto chitosan beads using glutaraldehyde as a cross-linking agent.

Materials:

  • Purified L-arabinose isomerase

  • Chitosan flakes or powder

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Glutaraldehyde solution (e.g., 25% in water)

  • Phosphate buffer (pH ~7.0)

  • Ethanol

  • Magnetic stirrer and stir bar

  • Beakers

Protocol:

  • Preparation of Chitosan Beads:

    • Dissolve chitosan in a 1-2% (v/v) acetic acid solution to a final concentration of 2-4% (w/v).

    • Add the chitosan solution drop-wise into a 1 M NaOH solution with gentle stirring. Chitosan will precipitate to form beads.

    • Leave the beads in the NaOH solution for a few hours to solidify.

    • Collect the beads by filtration and wash extensively with distilled water until the washings are neutral.

  • Activation of Chitosan Beads:

    • Suspend the prepared chitosan beads in a phosphate buffer (pH 7.0).

    • Add glutaraldehyde to a final concentration of 1-2.5% (v/v) and stir gently at room temperature for 2-4 hours. This step activates the chitosan by introducing aldehyde groups.

    • Wash the activated beads thoroughly with phosphate buffer to remove any unreacted glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of the purified L-arabinose isomerase in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

    • Add the activated chitosan beads to the enzyme solution.

    • Incubate the mixture at 4°C with gentle shaking for 12-24 hours to allow for covalent bond formation between the enzyme's amino groups and the aldehyde groups on the chitosan.

    • After incubation, separate the beads from the solution. The supernatant can be assayed for protein content to determine the immobilization yield.

  • Washing and Storage:

    • Wash the immobilized enzyme beads with buffer to remove any non-covalently bound enzyme.

    • The immobilized enzyme is now ready for use. For storage, keep the beads in a buffer at 4°C.

Purified_Enzyme_Immobilization cluster_workflow Purified Enzyme Immobilization on Chitosan A Prepare Chitosan Beads B Activate Beads with Glutaraldehyde A->B C Incubate with Purified Enzyme Solution B->C D Covalent Bond Formation C->D E Wash Immobilized Enzyme D->E F Immobilized Enzyme (Ready for use) E->F

Workflow for purified enzyme immobilization on chitosan beads.

Protocol for Continuous this compound Production in a Packed-Bed Bioreactor

A packed-bed bioreactor is a suitable system for continuous this compound production using immobilized enzymes. The reactor consists of a column packed with the immobilized biocatalyst, through which the substrate solution is continuously passed.

Materials and Equipment:

  • Packed-bed reactor column (glass or other inert material)

  • Peristaltic pump

  • Substrate reservoir

  • Product collection vessel

  • Water bath or heating jacket for temperature control

  • Immobilized enzyme beads (whole-cell or purified)

  • Substrate solution (L-arabinose in a suitable buffer)

Protocol:

  • Reactor Setup:

    • Carefully pack the immobilized enzyme beads into the column, avoiding the formation of air bubbles or channels.

    • Connect the inlet of the column to the substrate reservoir via the peristaltic pump and the outlet to the product collection vessel.[17]

    • Set up the temperature control system (e.g., a water bath) to maintain the optimal reaction temperature for the immobilized enzyme.

  • Continuous Operation:

    • Prepare the substrate solution of L-arabinose at the desired concentration in a buffer that maintains the optimal pH for the enzyme. The solution may also contain necessary cofactors (e.g., Mn²⁺ or Co²⁺).[10]

    • Start the peristaltic pump to feed the substrate solution through the packed bed at a constant, predetermined flow rate. The flow rate will determine the residence time of the substrate in the reactor and thus the extent of conversion.

    • Collect the product stream from the outlet of the reactor.

  • Monitoring and Analysis:

    • Periodically take samples from the product stream to analyze the concentrations of L-arabinose, L-ribulose, and this compound using techniques such as High-Performance Liquid Chromatography (HPLC).

    • Monitor the reactor for any signs of clogging or pressure build-up.

    • The operational stability of the immobilized enzyme can be assessed by monitoring the product yield over an extended period.

Packed_Bed_Bioreactor cluster_setup Continuous Packed-Bed Bioreactor Setup Reservoir Substrate Reservoir L-Arabinose Solution Pump Peristaltic Pump Reservoir->Pump Substrate Feed Reactor Packed-Bed Reactor Immobilized Enzyme Beads Pump->Reactor Collection Product Collection This compound Solution Reactor->Collection Product Stream

Schematic of a continuous packed-bed bioreactor for this compound production.

Conclusion

The immobilization of L-arabinose isomerase, either as whole cells or as a purified enzyme, presents a robust and efficient strategy for the continuous production of this compound. The choice between whole-cell and purified enzyme immobilization will depend on factors such as the cost of enzyme purification, the potential for side reactions with whole cells, and the desired operational stability. The protocols provided in this application note offer a starting point for developing a continuous bioprocess for this compound synthesis. Optimization of immobilization parameters and reactor operating conditions will be crucial for achieving high productivity and economic viability on an industrial scale.

References

Troubleshooting & Optimization

Technical Support Center: L-Ribose Production from L-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the conversion of L-arabinose to L-Ribose. This resource is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot the experimental process of producing this compound, a crucial intermediate for various antiviral and anticancer drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for converting L-arabinose to this compound?

A1: The conversion of L-arabinose to this compound is primarily achieved through two main routes: enzymatic conversion and chemical epimerization.

  • Enzymatic Conversion: This is the more common and stereospecific approach. It typically involves a two-step process where L-arabinose is first isomerized to L-ribulose by L-arabinose isomerase (L-AI). Subsequently, L-ribulose is isomerized to this compound by another enzyme, such as mannose-6-phosphate isomerase (MPI) or this compound isomerase (L-RI).[1] This can be done using purified enzymes or whole-cell biocatalysts (e.g., genetically engineered E. coli or Candida tropicalis) that co-express the necessary enzymes.[2][3][4]

  • Chemical Epimerization: This method utilizes a catalyst, such as molybdenum oxide, to induce the epimerization of L-arabinose to this compound.[5] While it can be effective, it may lead to a mixture of sugars, requiring more complex purification steps.[5]

Q2: What kind of conversion yields can I expect?

A2: Conversion yields can vary significantly depending on the method, enzymes, and reaction conditions. With enzymatic methods, yields can range from approximately 20% to 33%. For instance, using purified L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans, a conversion yield of 23.6% has been reported.[6][7] Immobilized recombinant E. coli co-expressing these enzymes has achieved a yield of 33%.[3] Genetically engineered Candida tropicalis has shown a conversion yield of about 20%.[4][8] Chemical epimerization using molybdenum oxide has reported yields around 22%.[5]

Q3: What is the role of metal ions like Co²⁺ in the enzymatic conversion?

A3: Metal ions, particularly cobalt (Co²⁺), often act as crucial cofactors for the isomerases involved in the conversion. For example, the addition of Co²⁺ has been shown to enhance the catalytic activity of a co-expression system of L-arabinose isomerase and D-lyxose isomerase by 27.8-fold.[2] The optimal concentration is typically around 1 mM.[3][6] However, if toxicity is a concern, manganese (Mn²⁺) can sometimes be used as a substitute, though it may result in lower volumetric productivity.[7]

Q4: How does the substrate (L-arabinose) concentration affect the conversion?

A4: Increasing the L-arabinose concentration can lead to higher total production of this compound. However, at very high concentrations (above 100 g/L), the conversion yield may decrease.[7] This is often due to substrate inhibition or the reaction not reaching equilibrium. It is important to optimize the substrate concentration for your specific enzymatic system.

Troubleshooting Guide

Issue 1: Low this compound Yield

Potential Cause Troubleshooting Step
Suboptimal pH or Temperature Verify that the reaction pH and temperature are optimal for the specific enzymes being used. For example, a co-expression system of L-AIase and D-LIase from Alicyclobacillus hesperidum and Thermoflavimicrobium dichotomicum shows optimal activity at 70°C and pH 6.0.[2] Enzymes from Geobacillus thermodenitrificans work well at 70°C and pH 7.0.[6][7]
Incorrect Enzyme Ratio If using a two-enzyme system, the ratio of the enzymes is critical. The optimal unit ratio of L-arabinose isomerase to mannose-6-phosphate isomerase has been found to be 1:2.5.[7]
Insufficient Cofactor Concentration Ensure the presence of the necessary metal ion cofactor, typically Co²⁺, at the optimal concentration (around 1 mM).[3][6]
Enzyme Instability If using purified enzymes, consider immobilization to improve stability and allow for reuse. Immobilized cells have shown operational half-lives of up to 28 days.[3]
Reaction Equilibrium The isomerization of L-arabinose to L-ribulose and then to this compound is a reversible reaction. The equilibrium may favor L-arabinose.[9] Consider strategies to shift the equilibrium, such as the addition of borate to form a complex with L-ribulose.[10]

Issue 2: High Levels of the Intermediate L-ribulose

Potential Cause Troubleshooting Step
Inefficient Second Isomerization Step The activity of the second enzyme (e.g., mannose-6-phosphate isomerase or this compound isomerase) may be the rate-limiting step. Increase the concentration or activity of this enzyme.
Suboptimal Conditions for the Second Enzyme The optimal conditions for the two isomerases might differ. If possible, adjust the reaction conditions to be a suitable compromise for both enzymes.

Issue 3: Difficulty in Purifying this compound

Potential Cause Troubleshooting Step
Presence of Unreacted L-arabinose and Byproducts Due to structural similarities, separating this compound from L-arabinose can be challenging. Simulated moving bed (SMB) chromatography is an effective technique for this separation.[5] Ion exchange chromatography can also be used to purify the product from the reaction mixture.[10]
Complex Reaction Mixture If using whole-cell biocatalysts, the fermentation broth will contain various cellular components. Downstream processing should include steps like centrifugation to remove cells, followed by purification techniques like chromatography.

Quantitative Data Summary

Table 1: Comparison of Different this compound Production Methods

MethodOrganism/Enzyme SourceSubstrate Conc. (g/L)This compound Conc. (g/L)Conversion Yield (%)Productivity (g/L/h)Reference
Purified EnzymesGeobacillus thermodenitrificans50011823.639.3[6][7]
Immobilized E. coliGeobacillus thermodenitrificans genes300993333[3]
Co-expressing E. coliAlicyclobacillus hesperidum & Thermoflavimicrobium dichotomicum genes50050.310.0Not Reported[2]
Engineered Candida tropicalisAcinetobacter calcoaceticus gene306.020.0Not Reported[4][8]
Chemical EpimerizationMolybdenum oxide catalyst100Not Reported22.0Not Reported[5]

Experimental Protocols

Protocol 1: Enzymatic Conversion of L-arabinose to this compound using Purified Enzymes

This protocol is based on the work with L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans.[6][7]

  • Enzyme Preparation: Purify L-arabinose isomerase and mannose-6-phosphate isomerase from the source organism.

  • Reaction Setup:

    • Prepare a reaction mixture containing L-arabinose (e.g., 500 g/L) in a suitable buffer (e.g., pH 7.0).

    • Add the purified enzymes at an optimized ratio (e.g., AI/MPI unit ratio of 1:2.5) and concentration (e.g., 8 U/ml AI and 20 U/ml MPI).[7]

    • Add 1 mM CoCl₂ as a cofactor.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 70°C) for a specified duration (e.g., 3 hours).[6][7]

  • Monitoring: Monitor the concentrations of L-arabinose, L-ribulose, and this compound over time using techniques like High-Performance Liquid Chromatography (HPLC).

  • Termination and Purification: Stop the reaction and proceed with downstream purification of this compound from the reaction mixture.

Protocol 2: Whole-Cell Bioconversion using Recombinant E. coli

This protocol is adapted from studies involving recombinant E. coli co-expressing L-arabinose isomerase and mannose-6-phosphate isomerase.[3]

  • Strain Cultivation: Grow the recombinant E. coli strain in a suitable fermentation medium to the desired cell density.

  • Cell Harvesting and Immobilization (Optional but Recommended):

    • Harvest the cells by centrifugation.

    • Immobilize the cells in a matrix like calcium alginate for improved stability and reusability.

  • Bioconversion Reaction:

    • Prepare a reaction solution containing L-arabinose (e.g., 300 g/L) and 1 mM Co²⁺ in a buffer (e.g., pH 7.5).

    • Add the recombinant cells (free or immobilized) to the reaction solution.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 60°C) with gentle agitation.[3]

  • Analysis: Periodically take samples to measure the concentrations of sugars by HPLC.

  • Product Recovery: After the desired conversion is achieved, separate the cells from the broth and purify this compound from the supernatant.

Visualizations

Experimental_Workflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing Strain_Selection Strain Selection/ Enzyme Source Culture_Growth Culture Growth/ Enzyme Purification Strain_Selection->Culture_Growth Reaction_Setup Reaction Setup (Substrate, Enzymes/Cells, Buffer, Cofactors) Culture_Growth->Reaction_Setup Incubation Incubation (Optimal pH, Temp) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Separation Separation (Centrifugation) Monitoring->Separation Purification Purification (Chromatography) Separation->Purification Final_Product Final Product (this compound) Purification->Final_Product

Caption: General experimental workflow for the bioconversion of L-arabinose to this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Conditions Check Reaction Conditions (pH, Temp, Cofactors) Start->Check_Conditions Check_Enzymes Check Enzyme Activity/Ratio Start->Check_Enzymes Check_Substrate Check Substrate Concentration Start->Check_Substrate Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Optimize_Enzymes Optimize Enzyme Ratio/Concentration Check_Enzymes->Optimize_Enzymes Optimize_Substrate Optimize Substrate Feed Check_Substrate->Optimize_Substrate Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Optimize_Enzymes->Improved_Yield Optimize_Substrate->Improved_Yield

Caption: Troubleshooting logic for addressing low this compound yield.

References

troubleshooting low conversion rates in L-Ribose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates during L-Ribose synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: this compound is a rare sugar not abundant in nature.[1] Its synthesis is primarily achieved through chemical or biotechnological methods. Common starting materials include L-arabinose, L-ribulose, ribitol, D-glucose, D-galactose, and D-mannono-1,4-lactone.[1][2] Among these, L-arabinose is often preferred due to its lower cost and availability from biomass.[1][3]

Q2: What are the main enzymatic pathways for this compound production from L-arabinose?

A2: The most common enzymatic pathway involves a two-step isomerization process. First, L-arabinose is converted to L-ribulose by the enzyme L-arabinose isomerase (AI). Subsequently, L-ribulose is isomerized to this compound. This second step can be catalyzed by several enzymes, including mannose-6-phosphate isomerase (MPI), this compound isomerase (L-RI), or D-lyxose isomerase (D-LIase).[1][4][5][6]

Q3: What is a typical conversion yield for enzymatic synthesis of this compound from L-arabinose?

A3: Conversion yields can vary significantly depending on the specific enzymes, substrate concentration, and reaction conditions. Reported yields for the conversion of L-arabinose to this compound are often in the range of 20-33%.[1][3][7][8][9] For instance, a two-enzyme system with L-arabinose isomerase and mannose-6-phosphate isomerase produced 118 g/L of this compound from 500 g/L of L-arabinose, achieving a conversion yield of 23.6%.[1][10] Another study using immobilized whole cells reported a 33% conversion yield from 300 g/L of L-arabinose.[7]

Q4: Why is the equilibrium of the isomerization reaction a limiting factor?

A4: The isomerization reactions catalyzed by L-arabinose isomerase and this compound isomerase are reversible. The equilibrium of the first step, the conversion of L-arabinose to L-ribulose, strongly favors L-arabinose.[11] This inherent equilibrium limits the overall conversion to this compound, as the concentration of the intermediate, L-ribulose, remains relatively low. For example, the equilibrium ratio of L-arabinose to L-ribulose can be as high as 90:10.[11]

Troubleshooting Guide for Low Conversion Rates

This guide addresses specific issues that can lead to low conversion rates in this compound synthesis and provides actionable solutions.

Issue 1: Sub-optimal Enzyme Concentration or Ratio

Question: My conversion rate is low, and I suspect an issue with my enzyme concentrations. How can I optimize this?

Answer: The concentration of each enzyme and the ratio between them are critical for efficient conversion.

  • Problem: Insufficient enzyme concentration can lead to a slow reaction rate, while an incorrect ratio between the isomerases can cause an accumulation of the intermediate (L-ribulose) or unreacted substrate (L-arabinose).

  • Solution: Systematically vary the concentration of each enzyme to find the optimal level. It has been shown that this compound production increases with higher enzyme concentrations up to a certain plateau.[1] For the two-step conversion from L-arabinose, the ratio of L-arabinose isomerase (AI) to the second isomerase (e.g., MPI or L-RI) is crucial. For example, an optimal unit ratio of AI to MPI has been identified as 1:2.5 in one study.[1][7]

Experimental Protocol: Enzyme Concentration Optimization

  • Set up a series of reactions: Prepare multiple reaction mixtures with a fixed substrate concentration (e.g., 100 g/L L-arabinose).

  • Vary enzyme concentrations:

    • In the first set of experiments, keep the ratio of AI to MPI constant (e.g., 1:2.5) and vary the total enzyme concentration (e.g., from 0.4 U/ml AI and 1.0 U/ml MPI up to 9.2 U/ml AI and 23.0 U/ml MPI).[1]

    • In the second set, fix the concentration of one enzyme while varying the other to determine the optimal ratio.

  • Monitor the reaction: Take samples at regular intervals and analyze the concentrations of L-arabinose, L-ribulose, and this compound using HPLC.[12]

  • Determine the optimum: Identify the enzyme concentrations and ratio that result in the highest this compound yield in a given timeframe.

Issue 2: Substrate Inhibition

Question: I've noticed that increasing my starting L-arabinose concentration doesn't increase my this compound yield and sometimes even lowers it. What is happening?

Answer: High substrate concentrations can lead to substrate inhibition, a common phenomenon in enzyme kinetics where the reaction rate decreases at very high substrate levels.

  • Problem: While higher substrate concentrations can initially increase the reaction rate, concentrations above a certain threshold (e.g., 100 g/L of L-arabinose in some systems) can lead to a decrease in the conversion yield.[1]

  • Solution: Determine the optimal substrate concentration for your specific enzymatic system. This involves testing a range of substrate concentrations while keeping other parameters constant.

Data Presentation: Effect of L-arabinose Concentration on Conversion Yield

Initial L-arabinose Conc. (g/L)This compound Yield (%)L-Ribulose Yield (%)Reference
Up to 100~32~14[1]
300~23~6[1]
500~23.6-[1][10]
Issue 3: Inadequate Reaction Conditions (pH, Temperature, Cofactors)

Question: My reaction is proceeding very slowly or not at all. Could the reaction conditions be the cause?

Answer: Yes, enzymatic reactions are highly sensitive to pH, temperature, and the presence of specific cofactors.

  • Problem: Each enzyme has an optimal pH and temperature range at which it exhibits maximum activity. Deviation from these optima can significantly reduce the reaction rate. Additionally, some isomerases require metal ions as cofactors for their activity.

  • Solution:

    • pH and Temperature: Optimize the pH and temperature for the specific enzymes being used. For example, L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans show maximum activity at pH 7.0 and 70°C.[1][10]

    • Cofactors: Ensure the presence of necessary cofactors. For instance, Co2+ has been shown to enhance the activity of the co-expression system of L-arabinose isomerase and D-lyxose isomerase by 27.8-fold.[6] However, be mindful of the potential toxicity of cofactors like Co2+ and consider downstream purification.[1]

Experimental Protocol: Optimization of Reaction Conditions

  • Temperature Optimization: Set up reactions at various temperatures (e.g., 60, 65, 70, 75, 80°C) while keeping pH, substrate, and enzyme concentrations constant.[1] Measure the initial reaction rates to determine the optimal temperature.

  • pH Optimization: Buffer the reaction mixtures to a range of pH values (e.g., 6.0 to 8.0) and run the reactions at the optimal temperature. Identify the pH that yields the highest conversion rate.

  • Cofactor Analysis: If your enzyme is known to require a metal cofactor, test the effect of different concentrations of that ion (e.g., 1 mM Co2+) on the reaction rate.[1][10]

Issue 4: Enzyme Instability and Reusability

Question: My enzyme activity decreases significantly over time or upon reuse. How can I improve enzyme stability?

Answer: Enzyme instability can be a major issue, especially in prolonged reactions or when attempting to reuse the biocatalyst. Enzyme immobilization is a common strategy to enhance stability and facilitate reuse.

  • Problem: Free enzymes in solution can be prone to denaturation over time, leading to a loss of activity. This makes continuous processes and enzyme recycling economically unviable.

  • Solution: Immobilize the enzymes on a solid support. This can improve thermal stability and allow for easier separation of the enzyme from the product, enabling reuse over multiple batches. Cross-linked enzyme aggregates (CLEAs) are one such method of immobilization.[1]

Data Presentation: Reusability of Immobilized Enzymes

Batch NumberConversion of L-arabinose to this compound (%)Reference
9>20[1]
20Reduced to 43% of initial concentration[1]

Visualizing Workflows and Relationships

Enzymatic Synthesis of this compound from L-Arabinose

L_Ribose_Synthesis_Pathway Two-Step Enzymatic Conversion of L-Arabinose to this compound L_Arabinose L-Arabinose AI L-Arabinose Isomerase (AI) L_Arabinose->AI L_Ribulose L-Ribulose (Intermediate) Isomerase2 Mannose-6-Phosphate Isomerase (MPI) or this compound Isomerase (L-RI) L_Ribulose->Isomerase2 L_Ribose This compound (Product) AI->L_Ribulose Isomerization Isomerase2->L_Ribose Isomerization

Caption: Enzymatic pathway from L-arabinose to this compound.

Troubleshooting Logic for Low Conversion Rates

Troubleshooting_Logic Start Low this compound Conversion Rate CheckEnzymes Check Enzyme Concentration & Ratio Start->CheckEnzymes CheckSubstrate Check Substrate Concentration CheckEnzymes->CheckSubstrate Optimal OptimizeEnzymes Optimize Enzyme Levels & Ratio CheckEnzymes->OptimizeEnzymes Sub-optimal CheckConditions Check Reaction Conditions (pH, Temp, Cofactors) CheckSubstrate->CheckConditions Optimal OptimizeSubstrate Determine Optimal Substrate Concentration CheckSubstrate->OptimizeSubstrate Inhibition suspected CheckStability Check Enzyme Stability CheckConditions->CheckStability Optimal OptimizeConditions Optimize pH, Temperature & Cofactors CheckConditions->OptimizeConditions Sub-optimal ImmobilizeEnzymes Consider Enzyme Immobilization CheckStability->ImmobilizeEnzymes Poor stability/reusability Success Improved Conversion Rate CheckStability->Success Stable OptimizeEnzymes->CheckSubstrate OptimizeSubstrate->CheckConditions OptimizeConditions->CheckStability ImmobilizeEnzymes->Success

Caption: Troubleshooting workflow for low this compound yield.

References

byproduct formation in the enzymatic synthesis of L-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of L-Ribose.

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low this compound Yield Suboptimal Reaction Conditions: Incorrect pH, temperature, or metal ion concentration can significantly reduce enzyme activity. The optimal conditions for the two-enzyme system from Geobacillus thermodenitrificans are pH 7.0, 70°C, and 1 mM Co2+.[1][2]Verify and adjust the reaction pH, temperature, and cofactor concentration to the optimal values for the specific enzymes being used. Consider substituting Co2+ with Mn2+ to avoid potential toxicity issues.[1]
Incorrect Enzyme Ratio or Concentration: An imbalanced ratio of L-arabinose isomerase (AI) to the second enzyme (mannose-6-phosphate isomerase or this compound isomerase) can lead to the accumulation of the intermediate, L-ribulose, and a lower final yield of this compound. For the AI and MPI system from G. thermodenitrificans, an optimal unit ratio of 1:2.5 (AI:MPI) has been reported.[1]Titrate the concentrations of each enzyme to determine the optimal ratio for your specific substrate concentration. This compound production increases with higher enzyme concentrations up to a certain point, after which it plateaus.[1]
Substrate Inhibition: High concentrations of the starting material, L-arabinose (e.g., above 100 g/liter ), can lead to decreased conversion yields.[1]If high substrate concentrations are necessary, consider a fed-batch approach to maintain a lower, optimal L-arabinose concentration throughout the reaction. More effective or substrate-tolerant enzymes may also be required to reach equilibrium at higher substrate levels.[1]
Reaction Has Not Reached Equilibrium: The isomerization reactions are reversible. The equilibrium ratio of L-arabinose to L-ribulose to this compound is approximately 54:14:32 under certain conditions.[1]Increase the reaction time to ensure the reaction has reached equilibrium. Monitor the concentrations of L-arabinose, L-ribulose, and this compound over time to determine when equilibrium is reached.
High Levels of L-Ribulose Byproduct Inefficient Conversion of L-Ribulose to this compound: This is often the rate-limiting step and can be caused by insufficient activity of the second enzyme (MPI or L-RI) or inhibition of this enzyme.Increase the concentration or activity of the mannose-6-phosphate isomerase or this compound isomerase. Ensure that the reaction conditions are optimal for this specific enzyme.
Equilibrium State: The presence of L-ribulose is expected as it is an intermediate in the reaction pathway from L-arabinose.[1]While complete conversion is not possible due to the reaction equilibrium, optimizing enzyme ratios and reaction conditions can maximize the this compound to L-ribulose ratio.[1]
Presence of Other Byproducts (e.g., L-Arabitol) Microbial Side Reactions: If using whole-cell biocatalysts (e.g., recombinant E. coli or yeast), endogenous metabolic pathways can convert L-arabinose or L-ribulose into other products like L-arabitol.[3]Use purified enzymes to eliminate cellular metabolic pathways. If using whole cells, consider engineering the strain to knock out competing pathways, such as deleting the gene for L-ribulokinase.[4][5]
Difficulty in Product Purification Complex Reaction Mixture: The final reaction mixture contains the substrate (L-arabinose), the intermediate (L-ribulose), the product (this compound), and potentially other byproducts, making purification challenging.[6][7]Employ chromatographic separation techniques, such as HPLC with a suitable column (e.g., a Ca2+ form ion-exchange column), to separate the different sugars.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the enzymatic synthesis of this compound from L-arabinose?

The main byproduct is L-ribulose, which is the intermediate in the two-step isomerization process.[1][6] In systems using whole microbial cells, L-arabitol can also be a significant byproduct due to metabolic side reactions.[3]

Q2: What is a typical conversion yield for the enzymatic synthesis of this compound from L-arabinose?

Conversion yields can vary depending on the enzymes and reaction conditions. Using purified L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans, a conversion yield of 23.6% was achieved, producing 118 g/L of this compound from 500 g/L of L-arabinose.[1][2] In another study with immobilized recombinant E. coli, a conversion yield of 33% was reported.[10] With genetically engineered Candida tropicalis, a conversion yield of about 20% (w/w) was observed.[3]

Q3: How can I monitor the progress of my this compound synthesis reaction?

The concentrations of the substrate (L-arabinose), intermediate (L-ribulose), and product (this compound) can be monitored using High-Performance Liquid Chromatography (HPLC) with refractive index (RI) detection.[11][12] This allows for the quantification of each sugar in the reaction mixture over time.

Q4: Are there alternatives to using Co2+ as a cofactor, given its toxicity?

Yes, Mn2+ can be used as a substitute for Co2+.[1] It is important to experimentally verify the optimal concentration of Mn2+ for your specific enzyme system.

Q5: What is the enzymatic pathway for this compound synthesis from L-arabinose?

The bioproduction of this compound from L-arabinose is typically a two-step enzymatic reaction. First, L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (AI). Subsequently, L-ribulose is isomerized to this compound, a reaction that can be catalyzed by either this compound isomerase (L-RI) or mannose-6-phosphate isomerase (MPI).[6][13]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the use of purified L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans.[1]

  • Reaction Setup:

    • Prepare a reaction mixture containing L-arabinose at the desired concentration (e.g., 500 g/L) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Add the metal cofactor, 1 mM Co2+ (or Mn2+).

    • Pre-incubate the mixture at the optimal temperature (70°C).

  • Enzyme Addition:

    • Add the purified AI and MPI enzymes to the reaction mixture. An optimal enzyme concentration and ratio should be determined empirically, but a starting point could be 8 U/ml AI and 20 U/ml MPI.[1]

  • Incubation:

    • Incubate the reaction at 70°C for a set period (e.g., 3 hours), with gentle agitation.

  • Reaction Termination and Analysis:

    • Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes) or by adding a quenching agent.

    • Analyze the reaction mixture for L-arabinose, L-ribulose, and this compound concentrations using HPLC.

Protocol 2: Analysis of Sugars by HPLC

This is a general protocol for the analysis of sugars in the reaction mixture.

  • Sample Preparation:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with ultrapure water to fall within the linear range of the HPLC calibration curve.

  • HPLC Conditions:

    • Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87C or a similar column packed with L22 packing material, is suitable.[8]

    • Mobile Phase: Ultrapure water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 85°C.

    • Detector: Refractive Index (RI) detector.

  • Quantification:

    • Prepare standard curves for L-arabinose, L-ribulose, and this compound.

    • Integrate the peak areas of the samples and quantify the concentration of each sugar using the standard curves.

Visualizations

Enzymatic_Synthesis_of_L_Ribose L_Arabinose L-Arabinose L_Ribulose L-Ribulose (Byproduct/Intermediate) L_Arabinose->L_Ribulose L-Arabinose Isomerase (AI) L_Ribose This compound (Product) L_Ribulose->L_Ribose Mannose-6-Phosphate Isomerase (MPI) or this compound Isomerase (L-RI)

Caption: Enzymatic conversion of L-Arabinose to this compound.

Troubleshooting_Workflow Start Low this compound Yield CheckConditions Verify Reaction Conditions (pH, Temp, Cofactors) Start->CheckConditions CheckEnzymes Analyze Enzyme Ratio and Concentration Start->CheckEnzymes CheckSubstrate Evaluate Substrate Concentration Start->CheckSubstrate CheckTime Assess Reaction Time Start->CheckTime OptimizeConditions Adjust to Optimal Conditions CheckConditions->OptimizeConditions OptimizeEnzymes Titrate Enzymes to Find Optimal Ratio CheckEnzymes->OptimizeEnzymes FedBatch Consider Fed-Batch Strategy CheckSubstrate->FedBatch IncreaseTime Increase Incubation Time CheckTime->IncreaseTime End Improved Yield OptimizeConditions->End OptimizeEnzymes->End FedBatch->End IncreaseTime->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Overcoming Substrate Inhibition in L-Ribose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to substrate inhibition during the enzymatic production of L-ribose.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this compound production?

A1: In the enzymatic production of this compound, typically from L-arabinose, substrate inhibition occurs when high concentrations of the substrate (L-arabinose) lead to a decrease in the reaction rate. This is a common phenomenon in enzyme kinetics where excess substrate molecules can bind to the enzyme in a non-productive manner, hindering the catalytic process and reducing the overall yield of this compound.

Q2: What are the primary enzymes involved in the bioconversion of L-arabinose to this compound, and which is more susceptible to substrate inhibition?

A2: The bioconversion of L-arabinose to this compound is typically a two-step enzymatic process.[1] The first step involves the isomerization of L-arabinose to L-ribulose, catalyzed by L-arabinose isomerase (L-AI) . The second step is the isomerization of L-ribulose to this compound, which can be catalyzed by enzymes such as mannose-6-phosphate isomerase (MPI) or This compound isomerase (L-RI) . L-arabinose isomerase is often the enzyme that exhibits substrate inhibition at high concentrations of L-arabinose.

Q3: What are the main strategies to overcome substrate inhibition in this compound production?

A3: The two primary strategies to mitigate substrate inhibition are:

  • Process Optimization: Implementing a fed-batch production strategy to maintain the substrate concentration at an optimal, non-inhibitory level.[2]

  • Enzyme Engineering: Utilizing site-directed mutagenesis to develop enzyme variants with a higher tolerance to substrate concentration and improved catalytic efficiency.[3]

Troubleshooting Guide

Problem 1: Decreased this compound yield at high initial L-arabinose concentrations.

  • Possible Cause: Substrate inhibition of L-arabinose isomerase (L-AI). At L-arabinose concentrations above 100 g/liter , the conversion yields of this compound and the intermediate L-ribulose tend to decrease.[4]

  • Troubleshooting Steps:

    • Reduce Initial Substrate Concentration: Conduct experiments with lower initial concentrations of L-arabinose (e.g., starting at 100 g/L) to determine the optimal concentration for your specific enzyme and reaction conditions.

    • Implement a Fed-Batch Strategy: Instead of adding all the L-arabinose at the beginning of the reaction, feed the substrate intermittently or continuously over time. This maintains a lower, more effective concentration of L-arabinose, preventing the onset of inhibition.

    • Enzyme Engineering: If process optimization is insufficient, consider using a mutant L-AI that has been engineered for higher activity and reduced substrate inhibition.

Problem 2: Low overall conversion rate despite using a two-enzyme system.

  • Possible Cause: Imbalanced enzyme activities or suboptimal reaction conditions for one of the enzymes. The efficiency of the L-AI and the subsequent isomerase (MPI or L-RI) needs to be well-coordinated.

  • Troubleshooting Steps:

    • Optimize Enzyme Ratio: Experiment with different ratios of L-AI to MPI (or L-RI) to find the optimal balance for the conversion of L-arabinose to this compound. For example, a 1:2.5 unit ratio of L-AI to MPI has been shown to be effective.[4]

    • Verify Reaction Conditions: Ensure that the pH, temperature, and cofactor concentrations are optimal for both enzymes in the cascade. There may be a need to find a compromise in conditions that allows both enzymes to function efficiently.

    • Check for Intermediate Accumulation: Analyze the reaction mixture for the accumulation of the intermediate, L-ribulose. High levels of L-ribulose may indicate that the second enzyme (MPI or L-RI) is the rate-limiting step.

Problem 3: Inconsistent results between batches in whole-cell biocatalysis.

  • Possible Cause: Variability in recombinant protein expression levels or cell viability. The expression of L-AI and other necessary enzymes in the host organism (e.g., E. coli) can be influenced by several factors.

  • Troubleshooting Steps:

    • Standardize Inoculum and Culture Conditions: Ensure that the preculture conditions (age, cell density) and the main culture conditions (media composition, temperature, pH, induction time, and inducer concentration) are consistent for each batch.

    • Monitor Protein Expression: Use techniques like SDS-PAGE to verify the expression levels of the recombinant enzymes in each batch. Inconsistent expression can lead to variable conversion rates.

    • Assess Cell Viability and Permeability: For whole-cell biocatalysis, the permeability of the cell membrane to the substrate and product is crucial. If using permeabilizing agents, ensure their concentration and the treatment time are consistent.

Data Presentation

Table 1: Effect of L-arabinose Concentration on this compound and L-ribulose Production

Initial L-arabinose (g/L)This compound Conversion Yield (%)L-ribulose Conversion Yield (%)
1003214
>100DecreasedDecreased

Data sourced from Yeom et al. (2009).[4]

Table 2: Comparison of Batch vs. Fed-Batch Fermentation for D-ribose Production (Illustrative for Ribose Production)

Fermentation TypeInitial Substrate (g/L)Final Product (g/L)Productivity (g/L/h)
Batch20 (Xylose) + 20 (Glucose)23.00.72
Fed-Batch20 (Xylose) + 20 (Glucose) with feeding46.60.88

Data adapted from Park et al. (2004) for D-ribose production, demonstrating the potential of fed-batch strategies.[2]

Table 3: Comparison of Wild-Type and Mutant L-arabinose Isomerase for D-tagatose Production (Illustrative for Isomerase Improvement)

EnzymeConversion Yield (%)
Wild-Type46
Double-Site Mutant58

Data sourced from Oh et al. (2006) for D-tagatose, indicating the potential for yield improvement through mutagenesis.[3]

Experimental Protocols

1. Site-Directed Mutagenesis of L-arabinose Isomerase

This protocol provides a general outline for creating mutant L-arabinose isomerase enzymes to reduce substrate inhibition.

  • Objective: To introduce specific mutations into the L-arabinose isomerase gene to alter its kinetic properties.

  • Materials:

    • Plasmid DNA containing the wild-type L-arabinose isomerase gene.

    • Custom-designed mutagenic primers.

    • High-fidelity DNA polymerase.

    • dNTPs.

    • DpnI restriction enzyme.

    • Competent E. coli cells for transformation.

    • LB agar plates with appropriate antibiotic selection.

  • Procedure:

    • Primer Design: Design primers containing the desired mutation.

    • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid containing the mutation.

    • Template Digestion: Digest the parental, methylated plasmid DNA with DpnI, leaving the newly synthesized, mutated plasmid intact.

    • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

    • Selection and Screening: Plate the transformed cells on selective LB agar plates. Screen the resulting colonies for the desired mutation by DNA sequencing.

    • Protein Expression and Characterization: Express the mutant protein and characterize its kinetic properties (Kₘ, Vₘₐₓ, and substrate inhibition constant Kᵢ) and compare them to the wild-type enzyme.

2. Fed-Batch Production of this compound using Recombinant E. coli

This protocol outlines a fed-batch strategy for this compound production using whole-cell biocatalysis with recombinant E. coli expressing the necessary enzymes.

  • Objective: To produce this compound while avoiding substrate inhibition by controlling the substrate concentration.

  • Materials:

    • Recombinant E. coli strain harboring plasmids for L-AI and MPI/L-RI expression.

    • Fermentation medium (e.g., Terrific Broth).

    • Concentrated L-arabinose feed solution.

    • Inducer (e.g., IPTG).

    • Bioreactor with pH, temperature, and dissolved oxygen control.

  • Procedure:

    • Inoculum Preparation: Prepare a seed culture of the recombinant E. coli strain.

    • Batch Phase: Inoculate the bioreactor containing the initial fermentation medium with a low concentration of L-arabinose. Grow the cells to a desired optical density (e.g., OD₆₀₀ of 10-20).

    • Induction: Induce the expression of the recombinant enzymes by adding the appropriate inducer (e.g., IPTG).

    • Fed-Batch Phase: After induction, start the continuous or intermittent feeding of the concentrated L-arabinose solution. The feeding rate should be controlled to maintain the L-arabinose concentration in the bioreactor below the inhibitory level (e.g., < 100 g/L).

    • Monitoring: Continuously monitor and control pH, temperature, and dissolved oxygen. Periodically take samples to measure cell density, L-arabinose concentration, and this compound production.

    • Harvesting: Once the desired this compound concentration is reached, harvest the cells and purify the this compound from the culture supernatant.

Visualizations

Substrate_Inhibition_Mechanism cluster_0 Normal Catalytic Pathway cluster_1 Inhibitory Pathway E Enzyme (L-AI) ES Enzyme-Substrate Complex E->ES + S S Substrate (L-Arabinose) ES->E - S P Product (L-Ribulose) ES->P k_cat ES_I Non-productive Enzyme-Substrate-Substrate Complex ES->ES_I + S (excess) P->E + E ES_I->ES - S S_excess Excess Substrate

Caption: Mechanism of substrate inhibition in L-arabinose isomerase.

L_Ribose_Production_Workflow cluster_0 Step 1: Isomerization cluster_1 Step 2: Isomerization L_Arabinose L-Arabinose L_AI L-Arabinose Isomerase (L-AI) L_Arabinose->L_AI L_Ribulose L-Ribulose L_AI->L_Ribulose MPI Mannose-6-Phosphate Isomerase (MPI) L_Ribulose->MPI L_Ribose This compound MPI->L_Ribose

Caption: Two-step enzymatic conversion of L-arabinose to this compound.

Troubleshooting_Logic Start Low this compound Yield High_Substrate High Initial Substrate? Start->High_Substrate Fed_Batch Implement Fed-Batch Strategy High_Substrate->Fed_Batch Yes Enzyme_Issue Enzyme Activity Issue? High_Substrate->Enzyme_Issue No Mutagenesis Use Mutant Enzyme Fed_Batch->Mutagenesis If insufficient Optimize_Ratio Optimize Enzyme Ratio Enzyme_Issue->Optimize_Ratio Yes Expression_Problem Inconsistent Whole-Cell Performance? Enzyme_Issue->Expression_Problem No Check_Conditions Verify Reaction Conditions (pH, Temp, Cofactors) Optimize_Ratio->Check_Conditions Standardize_Culture Standardize Culture and Induction Expression_Problem->Standardize_Culture Yes Verify_Expression Verify Protein Expression (SDS-PAGE) Standardize_Culture->Verify_Expression

Caption: Troubleshooting workflow for low this compound yield.

References

optimizing fermentation conditions for L-Ribose production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for L-Ribose production.

Frequently Asked Questions (FAQs)

Q1: What are the common microbial hosts used for this compound production?

A1: Recombinant Escherichia coli and Candida tropicalis are commonly used microbial hosts for this compound production.[1][2] E. coli is often engineered with genes such as mannitol-1-dehydrogenase (MDH) for the conversion of ribitol to this compound.[1][3] Candida tropicalis has been genetically modified to express L-arabinose isomerase and this compound isomerase for the conversion of L-arabinose to this compound.[2][4]

Q2: What are the primary substrates for microbial this compound production?

A2: The primary substrates used are ribitol and L-arabinose.[1][2][5] Ribitol can be converted to this compound by recombinant E. coli expressing mannitol-1-dehydrogenase.[1][3] L-arabinose is a readily available raw material that can be converted to this compound by engineered microorganisms like Candida tropicalis.[2][4]

Q3: What are the key enzymes involved in the biotechnological production of this compound?

A3: The key enzymes depend on the substrate and microbial host. For production from ribitol, NAD-dependent mannitol-1-dehydrogenase (MDH) is crucial.[1][3] For production from L-arabinose, a two-step enzymatic process is common, involving L-arabinose isomerase (L-AI) to convert L-arabinose to L-ribulose, followed by an isomerase such as mannose-6-phosphate isomerase (MPI) or this compound isomerase (L-RI) to convert L-ribulose to this compound.[6][7]

Q4: How can I monitor the concentration of this compound during fermentation?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying this compound in fermentation broth.[1] A typical setup might use an Aminex HPX-87P column with water as the mobile phase and a refractive index detector.[1] Capillary electrophoresis is another method that can be used for the separation of ribose enantiomers.[8]

Q5: What is a typical yield for this compound fermentation?

A5: this compound yields can vary significantly based on the microbial host, substrate, and fermentation conditions. For example, recombinant E. coli converting ribitol has achieved volumetric productivities as high as 17.4 g/L/day with conversion rates up to 71%.[1] Genetically engineered Candida tropicalis has produced 6.0 g/L of this compound from 30 g/L of L-arabinose, with a conversion yield of about 20%.[2][4] A two-enzyme system using purified L-arabinose isomerase and mannose-6-phosphate isomerase has produced 118 g/L of this compound from 500 g/L of L-arabinose.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Yield Suboptimal inducer concentration.The optimal inducer concentration is often lower than commonly recommended. For IPTG induction in E. coli, concentrations around 0.5 mM have been used successfully.[1] It is advisable to perform an induction profile to determine the optimal concentration for your specific construct.[9]
Inefficient conversion of intermediate (L-ribulose).In two-step conversions from L-arabinose, ensure the second enzyme (e.g., mannose-6-phosphate isomerase or this compound isomerase) is expressed and active. The ratio of the two enzymes can be critical for efficient conversion.[6]
Poor cell growth.Optimize media components. The addition of a carbon source like glycerol (e.g., 5 g/L) can improve cell density and subsequent this compound production.[1][3] Also, ensure essential nutrients and trace elements are not limiting.
Suboptimal temperature or pH.For recombinant E. coli expressing MDH, a temperature shift from 37°C for growth to a lower temperature (e.g., 25°C or 27.5°C) after induction can improve production.[1] Maintain pH above 6.0.[1] For enzymatic conversions, optimal conditions can be higher, for example, 70°C and pH 7.0 for a two-enzyme system from Geobacillus thermodenitrificans.[6]
Accumulation of Byproducts (e.g., L-ribulose) Inefficient second-step isomerization in L-arabinose conversion.This indicates that the conversion of L-ribulose to this compound is the rate-limiting step. Increase the expression or activity of the second enzyme (mannose-6-phosphate isomerase or this compound isomerase). The equilibrium ratio between L-arabinose, L-ribulose, and this compound can also influence the final product distribution.[4]
Undesired metabolic pathways are active.Use of host strains with specific gene knockouts can prevent the diversion of intermediates to other pathways. For instance, in D-ribose production, transketolase-deficient strains are used to prevent the consumption of the precursor ribose-5-phosphate.
Substrate Inhibition High initial substrate concentration (e.g., L-arabinose).High concentrations of L-arabinose (above 100 g/L) can lead to decreased conversion yields.[6] Consider a fed-batch strategy to maintain the substrate concentration at a productive level without causing inhibition.
Inconsistent Fermentation Results Variability in inoculum quality.Standardize your inoculum preparation protocol, including the age of the culture and the cell density. An inoculum volume of around 10% (v/v) has been found to be optimal in some studies.[10]
Fluctuations in aeration and agitation.Inadequate oxygen supply can limit cell growth and productivity. Optimize aeration and agitation rates to maintain dissolved oxygen above critical levels. For example, an aeration rate of 1 L/min and agitation of 1000 rpm have been used in a 1-liter fermenter for E. coli.[1]
Difficulty in this compound Purification Co-elution with other sugars or impurities.A common purification method involves treating the cell-free medium with activated carbon, followed by separation using a cation-exchange resin (e.g., Dowex 50x-400 in the calcium form).[1]
Low recovery after purification.Optimize each step of the purification process, including the amount of activated carbon used and the elution gradient for chromatography.

Data Presentation

Table 1: Comparison of this compound Production Strategies

Microbial Host / Enzyme SystemSubstrateSubstrate Conc. (g/L)This compound Conc. (g/L)Volumetric ProductivityConversion Yield (%)Reference
Recombinant E. coli (MDH)Ribitol1005217.4 g/L/day55[1][3]
Recombinant E. coli (MDH)Ribitol40>283.6 g/L/day>70[1][3]
Recombinant Candida tropicalisL-Arabinose306.0-~20[2][4]
Recombinant Candida tropicalisL-Arabinose509.8-~20[4]
Purified L-Arabinose Isomerase & Mannose-6-Phosphate IsomeraseL-Arabinose50011839.3 g/L/h23.6[6]

Table 2: Optimized Fermentation Parameters for this compound Production

ParameterE. coli (from Ribitol)Candida tropicalis (from L-Arabinose)
Growth Temperature 37°C-
Induction/Production Temperature 25°C - 27.5°C-
pH Maintained > 6.0-
Inducer (IPTG) 0.5 mMN/A
Key Media Additives 50-500 µM ZnCl₂, 5 g/L GlycerolGlucose (for cell growth)
Aeration 1 L/min (in 1L fermenter)-
Agitation 1000 rpm (in 1L fermenter)-
Reference [1][2][4]

Experimental Protocols

Protocol 1: this compound Production in E. coli using Shaken Flasks
  • Inoculum Preparation: Prepare an overnight culture of the recombinant E. coli strain in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking.

  • Culture Setup: In 250 mL baffled flasks, add 100 mL of LB medium with the appropriate antibiotic.

  • Inoculation: Inoculate each flask with 3 mL of the overnight culture.

  • Initial Growth: Incubate the flasks at 37°C for 3 hours with shaking.

  • Induction: Reduce the temperature to 25°C and add IPTG to a final concentration of 0.5 mM.[1]

  • Substrate and Additive Addition: Add filter-sterilized stock solutions of ribitol (e.g., to 40 g/L), ZnCl₂ (e.g., to 0.5 mM), and glycerol (e.g., to 5 g/L).[1][3]

  • pH Maintenance: Monitor the pH and maintain it above 6.0 using 50% NH₄OH.[1]

  • Sampling and Analysis: Take samples at regular intervals and analyze for this compound concentration using HPLC.[1]

Protocol 2: this compound Purification from Fermentation Broth
  • Cell Removal: Centrifuge the fermentation culture to pellet the cells.

  • Carbon Treatment: Treat the resulting supernatant with 2% (w/v) activated carbon at 60°C for 1 hour to decolorize the medium.[1]

  • Filtration: Filter the mixture to remove the activated carbon.

  • Concentration: Evaporate the filtrate under a vacuum to obtain 30-50% solids.[1]

  • Ion-Exchange Chromatography: Separate the concentrated mixture using a Dowex 50x-400 cation-exchange resin in the calcium form with water as the mobile phase.[1]

  • Fraction Collection: Collect the fractions containing this compound, which typically elutes last. Monitor fractions by HPLC.[1]

  • Final Concentration and Crystallization: Pool the pure fractions and evaporate to approximately 80% solids. Seed with this compound crystals to induce crystallization.[1]

Visualizations

L_Ribose_Production_from_Ribitol Ribitol Ribitol E_coli Recombinant E. coli Ribitol->E_coli L_Ribose This compound E_coli->L_Ribose Bioconversion MDH Mannitol-1- Dehydrogenase (MDH) MDH->E_coli Expressed in

Caption: Bioconversion of Ribitol to this compound by recombinant E. coli.

L_Ribose_Production_from_L_Arabinose cluster_enzymes Enzymatic Steps L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose Step 1 L_Ribose This compound L_Ribulose->L_Ribose Step 2 L_AI L-Arabinose Isomerase (L-AI) L_AI->L_Arabinose MPI_LRI Mannose-6-Phosphate Isomerase (MPI) or this compound Isomerase (L-RI) MPI_LRI->L_Ribulose

Caption: Two-step enzymatic conversion of L-Arabinose to this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Check Cell Growth Start->Check_Growth Check_Conditions Verify Fermentation Conditions (pH, Temp) Start->Check_Conditions Check_Induction Optimize Inducer Concentration Start->Check_Induction Check_Substrate Assess Substrate Concentration Start->Check_Substrate Optimize_Media Optimize Media (e.g., add Glycerol) Check_Growth->Optimize_Media Adjust_Params Adjust pH/Temperature Check_Conditions->Adjust_Params Induction_Profile Perform Induction Profiling Check_Induction->Induction_Profile Fed_Batch Consider Fed-Batch Strategy Check_Substrate->Fed_Batch End Improved Yield Optimize_Media->End Adjust_Params->End Induction_Profile->End Fed_Batch->End

Caption: Troubleshooting workflow for low this compound yield.

References

L-Ribose Production Scalability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up L-Ribose production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound production, and which is most suitable for industrial scale-up?

A1: The main strategies for this compound production are chemical synthesis, enzymatic conversion, and microbial biotransformation.[1][2]

  • Chemical Synthesis: While a traditional method, it often involves multiple complex steps, harsh reaction conditions (high temperature and pressure), and can be difficult to scale up efficiently.[1][3]

  • Enzymatic Conversion: This method utilizes enzymes like L-arabinose isomerase and this compound isomerase to convert substrates like L-arabinose into this compound.[1][4] It offers high specificity and milder reaction conditions, making it a promising approach for industrial production.[1]

  • Microbial Biotransformation: This involves using genetically engineered microorganisms to produce this compound from a carbon source.[5] This method can be cost-effective but presents challenges in strain stability and process control during scale-up.[6][7]

For industrial scale-up, enzymatic and microbial methods are generally favored over chemical synthesis due to their efficiency, specificity, and more environmentally friendly conditions.[2][5]

Q2: What are the most common starting materials for biotechnological this compound production?

A2: The most common and economically viable starting material is L-arabinose.[1][8] Other substrates that can be used include L-ribulose and ribitol.[1][9] However, ribitol is often expensive, making L-arabinose the preferred choice for large-scale production.[8]

Q3: What are the key enzymes involved in the enzymatic production of this compound from L-arabinose?

A3: The enzymatic conversion of L-arabinose to this compound is typically a two-step process involving:

  • L-arabinose isomerase (L-AI): This enzyme catalyzes the isomerization of L-arabinose to L-ribulose.[1]

  • This compound isomerase (L-RI) or Mannose-6-phosphate isomerase (MPI): These enzymes then catalyze the isomerization of L-ribulose to this compound.[1][10]

Q4: Why is downstream processing a major challenge in this compound production?

A4: Downstream processing, which includes the separation and purification of this compound from the reaction mixture, is a significant bottleneck.[1][3] The challenges arise from:

  • Complex Mixtures: The final product stream often contains the target this compound, unreacted substrate (e.g., L-arabinose), intermediates (e.g., L-ribulose), and other byproducts.[11]

  • Similar Physicochemical Properties: The sugars present in the mixture have very similar properties, making separation difficult and often requiring multiple, costly purification steps like chromatography.[11][12]

  • Product Stability: this compound can be sensitive to changes in temperature and pH, which can lead to degradation during purification.[11] These factors contribute significantly to the overall production cost, sometimes accounting for up to 80% of the total.[13]

Troubleshooting Guides

Issue 1: Low Conversion Yield of L-arabinose to this compound in Enzymatic Conversion
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Conditions Verify and optimize pH, temperature, and buffer composition for the specific enzymes used.Increased enzyme activity and product yield.
Enzyme Inhibition Analyze the substrate and buffer for potential inhibitors. Consider purification of the substrate if impurities are suspected.Removal of inhibitory compounds should restore enzyme function.
Reaction Equilibrium The isomerization of L-arabinose to L-ribulose often has an unfavorable equilibrium.[14] Consider strategies to shift the equilibrium, such as in-situ product removal or using a coupled enzymatic system.Driving the reaction forward will increase the final this compound concentration.
Low Enzyme Activity/Stability Test the specific activity of your enzyme batch. Consider enzyme immobilization to improve stability and reusability.[3][15]Higher and more stable enzyme activity will lead to better conversion rates.
Incorrect Enzyme Ratio (for two-step conversion) Optimize the ratio of L-arabinose isomerase to this compound isomerase/MPI. A common starting point is a 1:2.5 ratio of AI to MPI.[16]A balanced enzymatic flux will prevent the accumulation of intermediates and maximize this compound production.
Issue 2: Poor this compound Production in Microbial Fermentation
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Parameters Monitor and control key parameters like pH, temperature, and dissolved oxygen levels throughout the fermentation.[17] Finished ferments should ideally have a pH of 4.5 or lower.[18]Stable and optimal conditions will support microbial growth and product formation.
Nutrient Limitation Ensure the fermentation medium contains adequate carbon, nitrogen, and essential minerals. If sugars are not being consumed, it could indicate a nutrient deficiency.[19]Supplementing the medium with limiting nutrients should improve cell growth and productivity.
Microbial Contamination Use aseptic techniques for all transfers and sampling. Regularly check for contamination via microscopy or plating.A pure culture is essential for consistent and high-yield production.
Genetic Instability of the Production Strain Scaling up increases the number of cell divisions, which can lead to mutations or loss of recombinant genes.[6] Periodically re-isolate and verify the genetic makeup of your production strain.Maintaining a stable, high-producing strain is crucial for reproducible results at a larger scale.
Inadequate Oxygen Transfer As cell density increases, oxygen demand can exceed the supply, especially in large fermenters.[20] Optimize agitation and aeration rates to ensure sufficient oxygen transfer.Proper oxygenation is critical for the metabolic activity of many production strains.
Foaming Excessive foaming can lead to loss of culture volume and contamination. Use an appropriate antifoaming agent.Controlled foaming ensures the integrity of the fermentation process.[21]

Quantitative Data Summary

Table 1: Comparison of this compound Production Parameters from Various Studies

Production Method Substrate Substrate Conc. (g/L) Product Conc. (g/L) Conversion Yield (%) Volumetric Productivity (g/L/h) Reference
Enzymatic (Purified L-AI & MPI)L-arabinose50011823.639.3[4][16]
Microbial (Recombinant E. coli)Ribitol10052-5552-550.72 (17.4 g/L/day)[16][22][23]
Microbial (Recombinant E. coli)Ribitol40>28>700.15 (3.6 g/L/day)[23]
Microbial (Recombinant L. plantarum)L-arabinoseN/AN/A~201.91[8][24]
Microbial (Recombinant E. coli)L-arabinoseN/AN/A~201.84[8][24]
Microbial (Engineered C. tropicalis)L-arabinose30620~0.13[3]

Experimental Protocols

Protocol 1: Enzymatic Conversion of L-arabinose to this compound
  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Dissolve L-arabinose in the buffer to the desired starting concentration (e.g., 300-500 g/L).

    • Add required cofactors, such as 1 mM Co²⁺ or Mn²⁺, which can enhance enzyme activity.[25]

  • Enzyme Addition:

    • Add purified L-arabinose isomerase (L-AI) and mannose-6-phosphate isomerase (MPI) to the reaction mixture. An optimized enzyme concentration (e.g., 8 U/ml AI and 20 U/ml MPI) should be used.[16]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 70°C for enzymes from Geobacillus thermodenitrificans).[16]

    • Maintain gentle agitation to ensure homogeneity.

  • Monitoring:

    • Take samples at regular intervals (e.g., every 30-60 minutes).

    • Stop the enzymatic reaction in the samples immediately, for example, by boiling for 10 minutes.

  • Analysis:

    • Analyze the concentrations of L-arabinose, L-ribulose, and this compound in the samples using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Whole-Cell Bioconversion using Recombinant E. coli
  • Strain Cultivation:

    • Inoculate a suitable culture medium (e.g., LB broth with appropriate antibiotics) with the recombinant E. coli strain expressing the necessary enzymes.

    • Grow the culture overnight at 37°C with shaking.

  • Biocatalyst Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

    • Resuspend the cells in the reaction buffer to the desired cell density.

  • Biotransformation:

    • Add the substrate (e.g., L-arabinose or ribitol) to the cell suspension.

    • If necessary, add co-substrates (e.g., a small amount of glycerol to support cell maintenance) and inducers for gene expression.[22][23]

    • Incubate the mixture at the optimal temperature (e.g., 25-30°C) with agitation.

  • Monitoring and Analysis:

    • Follow the same procedure as described in Protocol 1 (steps 4 and 5) to monitor the progress of the bioconversion.

Visualizations

Enzymatic_Pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (L-AI) L_Ribose This compound L_Ribulose->L_Ribose this compound Isomerase (L-RI) or Mannose-6-Phosphate Isomerase (MPI)

Caption: Enzymatic conversion pathway of L-Arabinose to this compound.

Experimental_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation / Bioconversion cluster_downstream Downstream Processing Strain_Dev Strain Development (Genetic Engineering) Media_Opt Media Optimization Strain_Dev->Media_Opt Inoculum_Prep Inoculum Preparation Media_Opt->Inoculum_Prep Fermentation Scale-Up Fermentation (Bioreactor) Inoculum_Prep->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Purification Purification (e.g., Chromatography) Harvesting->Purification Final_Product Final Product (this compound) Purification->Final_Product

Caption: General workflow for microbial production of this compound.

Troubleshooting_Yield Start Low this compound Yield Check_Conditions Check Reaction/Fermentation Conditions (pH, Temp, DO) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Adjust_Conditions Adjust to Optimal Parameters Conditions_OK->Adjust_Conditions No Check_Enzyme_Strain Analyze Enzyme Activity or Strain Viability/Purity Conditions_OK->Check_Enzyme_Strain Yes Adjust_Conditions->Check_Conditions Enzyme_Strain_OK Activity/Viability OK? Check_Enzyme_Strain->Enzyme_Strain_OK Replace_Enzyme_Strain Use New Enzyme Batch or Re-isolate Pure Culture Enzyme_Strain_OK->Replace_Enzyme_Strain No Check_Substrate_Media Analyze Substrate Purity or Media Composition Enzyme_Strain_OK->Check_Substrate_Media Yes Replace_Enzyme_Strain->Check_Enzyme_Strain Substrate_Media_OK Substrate/Media OK? Check_Substrate_Media->Substrate_Media_OK Purify_Substrate Purify Substrate or Optimize Media Substrate_Media_OK->Purify_Substrate No Downstream_Issue Investigate Downstream Processing for Product Loss Substrate_Media_OK->Downstream_Issue Yes Purify_Substrate->Check_Substrate_Media

Caption: Troubleshooting decision tree for low this compound yield.

References

stability of L-Ribose under varying pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-Ribose under varying pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a rare monosaccharide, an enantiomer of the naturally occurring D-Ribose. Its incorporation into drug candidates can enhance their metabolic stability. Understanding the chemical stability of this compound under different pH and temperature conditions is crucial for defining storage conditions, formulation development, and predicting shelf-life to ensure the quality and efficacy of the final product.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound, like other aldopentoses, is susceptible to degradation in both acidic and alkaline conditions. The rate of degradation is pH-dependent. Generally, sugars are known to be unstable in strong acid or base.[1][2] At neutral pH, the degradation is slower but still significant at elevated temperatures.

Q3: What is the expected shelf-life of this compound in solution at different temperatures?

A3: The shelf-life of this compound in solution is highly dependent on both temperature and pH. At neutral pH (7.0), the half-life of ribose is estimated to be 44 years at 0°C, but this decreases dramatically to 73 minutes at 100°C.[1][2] For long-term storage in solution, it is recommended to maintain a low temperature.

Q4: Are there differences in the chemical stability of this compound and D-Ribose?

A4: this compound and D-Ribose are enantiomers, meaning they are non-superimposable mirror images of each other. As such, their fundamental chemical properties, including stability under achiral conditions such as varying pH and temperature, are identical. Therefore, stability data for D-Ribose can be reliably applied to this compound.

Q5: What are the primary degradation products of this compound?

A5: Under acidic conditions, this compound can undergo dehydration to form furfural.[3] In neutral to alkaline conditions, a retro-aldol reaction can occur, leading to the formation of formaldehyde.[4] Other potential degradation byproducts under acidic conditions include formic acid, acetaldehyde, and levulinic acid.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected loss of this compound concentration in my formulation. The pH of your formulation may be too acidic or alkaline, or the storage temperature may be too high, accelerating degradation.Verify the pH of your formulation and adjust to as close to neutral as possible if the formulation allows. Store this compound solutions at recommended low temperatures (e.g., 2-8°C or frozen) to minimize degradation. Review the half-life data in Table 1 to estimate stability under your current conditions.
Appearance of unknown peaks in my HPLC chromatogram during stability studies. These are likely degradation products of this compound.Refer to the known degradation products (furfural, formaldehyde, formic acid). Use a stability-indicating HPLC method capable of separating this compound from its potential degradants. Mass spectrometry can be coupled with HPLC to identify the unknown peaks.
My this compound-containing solution is turning yellow/brown upon heating. This is likely due to the Maillard reaction if amines are present, or caramelization/degradation of the sugar into colored products like furans.If your formulation contains amino acids or other amine-containing compounds, the Maillard reaction is a likely cause. Otherwise, the discoloration is a sign of sugar degradation. Minimize heating time and temperature wherever possible.
Inconsistent results in stability assays. This could be due to improper sample handling, preparation, or the analytical method not being stability-indicating.Ensure consistent and validated protocols for sample preparation and analysis. Neutralize acidic or basic samples before HPLC analysis to prevent on-column degradation.[1] Use a validated, stability-indicating HPLC method.

Quantitative Stability Data

The following tables summarize the stability of ribose (applicable to this compound) under various conditions based on available literature.

Table 1: Half-life of Ribose at Various pH and Temperatures

Temperature (°C)pHHalf-life
1204-8Data not specified, but degradation is rapid
1007.073 minutes
404-8Data not specified, but degradation is slower
07.044 years
Data extrapolated from studies on D-Ribose, which is chemically equivalent to this compound in terms of stability under these conditions.[1][2]

Table 2: Known Degradation Products of this compound

ConditionDegradation PathwayMajor Degradation Products
Acidic (e.g., pH < 4) with heatDehydrationFurfural, Formic Acid[3][5]
Neutral to Alkaline (e.g., pH ≥ 7)Retro-aldol reactionFormaldehyde[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature for a defined period, monitoring for degradation.

  • Thermal Degradation: Incubate the this compound stock solution (at a defined pH, e.g., 7.0) at an elevated temperature (e.g., 80°C).

  • Control Sample: Store the this compound stock solution at a condition where it is known to be stable (e.g., 2-8°C).

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point compared to the control.

  • Identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method suitable for separating this compound from its degradation products.

  • Column: A column suitable for carbohydrate analysis, such as an amino-based column (e.g., Chromolith NH2) or a ligand-exchange column.

  • Mobile Phase: A typical mobile phase for an amino column is a mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: Typically 1.0 - 3.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 23°C).

  • Detector: Refractive Index (RI) detector is common for sugars. A UV detector at a low wavelength (e.g., 190 nm) can also be used.

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Ensure samples are filtered through a 0.22 µm filter before injection.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, RT) prep->base thermal Thermal Degradation (Heat) prep->thermal control Control (2-8°C) prep->control sampling Sampling at Time Points acid->sampling base->sampling thermal->sampling control->sampling neutralize Neutralization (if applicable) sampling->neutralize hplc HPLC Analysis neutralize->hplc eval Quantify this compound & Degradants hplc->eval

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_acidic Acidic Conditions (pH < 4, Heat) cluster_alkaline Neutral/Alkaline Conditions (pH >= 7) LRibose This compound Furfural Furfural LRibose->Furfural Dehydration Formaldehyde Formaldehyde LRibose->Formaldehyde Retro-Aldol Reaction FormicAcid Formic Acid Furfural->FormicAcid Further Degradation

Caption: Simplified chemical degradation pathways of this compound.

References

separation of L-Ribose from L-arabinose and L-ribulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the separation of L-Ribose from L-arabinose and L-ribulose.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound from L-arabinose and L-ribulose challenging?

A1: The primary challenge lies in the structural similarity of these pentose sugars. L-arabinose and this compound are aldopentose epimers, differing only in the stereochemistry at the C2 position. L-ribulose is the ketose isomer of both L-arabinose and this compound. These subtle structural differences result in very similar physical and chemical properties, leading to co-elution in many standard chromatographic systems.[1][2]

Q2: What are the common starting points for obtaining a mixture containing this compound?

A2: this compound is a rare sugar not abundant in nature.[3][4] Therefore, it is typically produced from more readily available sugars. The two main routes are:

  • Enzymatic Conversion: This is the most common approach, starting from L-arabinose. A two-step enzymatic reaction is often employed:

    • L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (L-AI).[5]

    • L-ribulose is then isomerized to this compound using an enzyme like mannose-6-phosphate isomerase (MPI) or this compound isomerase (L-RI).[5][6] This process results in an equilibrium mixture containing L-arabinose, L-ribulose, and this compound.[5]

  • Chemical Epimerization: L-arabinose can be chemically converted to this compound through epimerization, for example, by using a molybdenum oxide catalyst.[4][7] This method also produces a mixture of sugars that requires subsequent purification.

Q3: Which analytical and purification techniques are most effective for separating this compound from this mixture?

A3: Several chromatographic techniques are employed for both analytical and preparative-scale separation:

  • Simulated Moving Bed (SMB) Chromatography: This is a powerful, continuous chromatography technique used for large-scale industrial separation of sugars.[4][8][9][10] It offers higher productivity and solvent efficiency compared to batch chromatography.[11]

  • Boronate Affinity Chromatography: This method exploits the ability of boronic acids to form reversible covalent complexes with compounds having cis-diol groups, such as this compound.[12] This can be achieved by adding boric acid to the mobile phase in HPLC or by using a stationary phase functionalized with boronate groups.[1][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for both analyzing the composition of the sugar mixture and for smaller-scale purification. Specialized columns, such as Aminex HPX-87 series or amino-functionalized (NH2) columns, are often used.[1][2][4]

  • Crystallization: Following chromatographic separation, crystallization is often used as the final step to obtain high-purity, solid this compound.[7][13][14]

Section 2: Troubleshooting Guides

Guide 1: Enzymatic Conversion Issues
ProblemPossible CausesSuggested Solutions
Low conversion yield of this compound The isomerization reaction has reached its natural equilibrium, which may not strongly favor this compound.[5][15]• Increase the initial substrate (L-arabinose) concentration.[5] • Optimize the ratio of the two enzymes (e.g., L-arabinose isomerase to mannose-6-phosphate isomerase).[5] • Consider using immobilized enzymes, which can improve stability and allow for continuous processing.[16]
Enzyme inactivation or low activity Suboptimal reaction conditions (pH, temperature).[3][17] Absence of necessary cofactors (e.g., metal ions like Co²⁺ or Mn²⁺).[3][5]• Verify and optimize the pH and temperature for the specific enzymes used. For example, enzymes from Geobacillus thermodenitrificans show maximum activity at pH 7.0 and 70°C.[17] • Ensure the presence of required metal cofactors in the reaction buffer. Note: If Co²⁺ is toxic for downstream applications, it can often be substituted with Mn²⁺.[5]
Guide 2: Chromatographic Separation Issues
ProblemPossible CausesSuggested Solutions
Poor resolution between this compound and L-arabinose peaks Inadequate separation power of the column/mobile phase system.Use Boric Acid: Add boric acid to the mobile phase. Boric acid complexes with the cis-diols of this compound, causing it to become negatively charged and elute faster via ion exclusion, enhancing separation from L-arabinose.[1] • Optimize Column Choice: Use a column known for sugar separations, such as an Aminex HPX-87K or a calcium-form ion-exchange column.[1][18]
Peak splitting or broad peaks for a single sugar Separation of anomers. Sugars exist in equilibrium between different anomeric forms (α and β), which can separate under certain chromatographic conditions.[19]Increase Column Temperature: Operate the column at a high temperature (e.g., 80-85°C). This accelerates the interconversion between anomers, causing them to elute as a single, sharp peak.[18][19] • Ensure Mobile Phase Preheating: Use a preheating coil to ensure the mobile phase is at the target temperature before it enters the column.[19]
High column backpressure Clogging of the column frit or packing material by particulates or high molecular weight contaminants (e.g., proteins, polysaccharides) in the sample.[20]Improve Sample Preparation: Filter all samples through a 0.45 µm or 0.22 µm filter before injection. • Use a Guard Column: Install a guard column before the analytical column to capture contaminants. • Precipitate Contaminants: For samples with high polysaccharide content, use an ethanol precipitation step (e.g., adjust to 80% ethanol) to remove interfering macromolecules before analysis.[20]

Section 3: Experimental Protocols

Protocol 1: Enzymatic Production of this compound from L-Arabinose

This protocol is based on the use of L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans.[5][17]

  • Enzyme Preparation: Purify L-arabinose isomerase and mannose-6-phosphate isomerase. Alternatively, use commercially available enzymes or immobilized recombinant E. coli cells expressing both enzymes.[16]

  • Reaction Setup:

    • Prepare a reaction mixture containing L-arabinose (e.g., 300-500 g/L) in a suitable buffer (e.g., pH 7.0-7.5).

    • Add the required cofactor, typically 1 mM Co²⁺ or Mn²⁺.[5][16]

    • Add the enzymes (AI and MPI) to the reaction mixture. The optimal ratio should be determined empirically, but a 1:1 volume ratio of enzyme solutions can be a starting point.[5]

  • Incubation:

    • Incubate the reaction at the optimal temperature (e.g., 60-70°C) with gentle agitation.[5][16]

  • Monitoring:

    • Take samples at regular intervals (e.g., every hour for the first 3-4 hours).

    • Stop the reaction in the samples by heat inactivation or addition of acid.

    • Analyze the samples by HPLC (see Protocol 2) to determine the concentrations of L-arabinose, L-ribulose, and this compound.

  • Termination and Downstream Processing:

    • Once the reaction reaches equilibrium or the desired conversion is achieved (typically within 3-6 hours), terminate the reaction by heat inactivation or pH shift.

    • Proceed with purification steps to separate this compound from the mixture.

Protocol 2: HPLC Analysis with Boric Acid Mobile Phase

This method enhances the separation of this compound, L-arabinose, and L-ribulose.[1]

  • HPLC System: An HPLC system equipped with a Refractive Index (RI) detector.

  • Column: Aminex HPX-87K column.

  • Mobile Phase: Prepare an aqueous solution of boric acid. The concentration can be optimized, but a good starting point is a low concentration that provides sufficient complexation. The pH should be basic to facilitate complex formation.

  • Operating Conditions:

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 80-85°C

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standards of this compound, L-arabinose, and L-ribulose (e.g., 0.1 to 10 g/L).

    • Inject the standards and the reaction samples.

    • Identify and quantify the sugars based on the retention times and peak areas of the standards. Due to complexation with boric acid, this compound will elute earlier than it would with a pure water mobile phase.[1]

Section 4: Quantitative Data Summary

Table 1: Comparison of this compound Production Methods
Starting SubstrateMethod/EnzymesThis compound Conc. (g/L)Conversion Yield (%)Productivity (g/L/h)Reference
500 g/L L-arabinosePurified AI + MPI (G. thermodenitrificans)11823.639.3[5][17]
300 g/L L-arabinoseImmobilized E. coli (AI + MPI)993333[16]
100 g/L L-arabinoseCo-expressed AI + d-LIase in E. coli20.920.9-[3]
30 g/L L-arabinoseEngineered Candida tropicalis6.020~0.2[21][22]
100 kg/m ³ L-arabinoseChemical Epimerization (MoO₃ catalyst)-22-[4]

AI: L-arabinose isomerase; MPI: Mannose-6-phosphate isomerase; d-LIase: D-lyxose isomerase

Section 5: Visual Guides and Workflows

Enzymatic_Production_Workflow cluster_prep Preparation cluster_reaction Bioconversion cluster_separation Purification cluster_final Final Product Arabinose L-Arabinose Substrate Reaction Enzymatic Reaction (pH 7.0, 70°C, Co2+) Arabinose->Reaction Enzymes L-Arabinose Isomerase (AI) + Mannose-6-Phosphate Isomerase (MPI) Enzymes->Reaction Mixture Equilibrium Mixture (this compound, L-Arabinose, L-Ribulose) Reaction->Mixture Yields ~24-33% SMB Simulated Moving Bed Chromatography Mixture->SMB Fractions Collect this compound Fraction SMB->Fractions Crystallization Concentration & Crystallization Fractions->Crystallization Final_Product High-Purity Crystalline this compound Crystallization->Final_Product HPLC_Troubleshooting decision decision solution solution Start HPLC Analysis Start Check_Resolution Poor resolution between This compound & L-Arabinose? Start->Check_Resolution Check_Peaks Peaks are split or broad? Check_Resolution->Check_Peaks No Sol_Boric Add Boric Acid to mobile phase Check_Resolution->Sol_Boric Yes Check_Pressure High backpressure? Check_Peaks->Check_Pressure No Sol_Temp Increase column temp to >80°C Check_Peaks->Sol_Temp Yes End Successful Separation Check_Pressure->End No Sol_SamplePrep Improve sample prep: - Filter sample (0.22 µm) - Use guard column Check_Pressure->Sol_SamplePrep Yes Sol_Boric->Check_Peaks Sol_Temp->Check_Pressure Sol_SamplePrep->End

References

dealing with enzyme inhibition in L-Ribose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Ribose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to enzyme inhibition during the enzymatic synthesis of this compound.

Troubleshooting Guide: Enzyme Inhibition in this compound Synthesis

Enzyme inhibition is a common challenge in the enzymatic synthesis of this compound, leading to lower than expected product yields. This guide provides a structured approach to identifying and resolving these issues.

Problem Potential Cause Recommended Solution
Low or no this compound production Inactive Enzyme: Improper storage or handling may lead to loss of enzyme activity.Verify enzyme activity with a positive control using a known substrate under optimal conditions. Ensure enzymes are stored at the correct temperature and avoid repeated freeze-thaw cycles.
Presence of Inhibitors: Contaminants in the substrate or buffer can inhibit enzyme function.Test for inhibitors by running the reaction with a control DNA or a purified substrate. Consider sample purification to remove potential inhibitors.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can reduce enzyme activity.Optimize reaction conditions (pH, temperature) for the specific enzymes used in the this compound synthesis pathway. Refer to the enzyme's datasheet for optimal conditions.[1][2][3]
Reaction rate decreases over time Product Inhibition: Accumulation of L-Ribulose or this compound may inhibit the enzymes in the pathway.Analyze reaction progress curves to diagnose product inhibition.[1][4][5] Consider in situ product removal (ISPR) techniques, such as adsorption or extraction, to alleviate inhibition.
Substrate Inhibition: High concentrations of L-arabinose might inhibit L-arabinose isomerase.Test a range of substrate concentrations to determine if high concentrations are inhibitory. If substrate inhibition is observed, consider a fed-batch or continuous process to maintain a lower, non-inhibitory substrate concentration.[6]
Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods.Assess the thermal and pH stability of the enzymes. Consider enzyme immobilization to improve stability and allow for easier reuse.
Inconsistent results between experiments Pipetting Errors: Inaccurate pipetting of enzymes, substrates, or inhibitors can lead to variability.Use calibrated pipettes and prepare master mixes for reaction components to ensure consistency.[7]
Reagent Preparation: Inconsistent preparation of buffers and solutions can affect enzyme activity.Prepare fresh reagents for each experiment and ensure all components are completely thawed and mixed before use.[7]
Quantitative Data on Enzyme Kinetics and Inhibition

Understanding the kinetic parameters of the enzymes in the this compound synthesis pathway and the potency of potential inhibitors is crucial for troubleshooting and process optimization.

Table 1: Kinetic Parameters of L-Arabinose Isomerase (L-AI) from Various Sources
Enzyme Source Substrate Km (mM) Vmax (U/mg) kcat (s-1) kcat/Km (mM-1s-1)
Lactobacillus reuteriL-arabinose633 ± 69179 ± 10959 ± 551.5
Bacillus amyloliquefaciensL-arabinose92.8-4350 min-146.85 min-1
Geobacillus thermodenitrificansL-arabinose408---
Lactobacillus plantarumL-arabinose----

Data sourced from multiple studies and presented for comparative purposes.[1][8]

Table 2: Known Inhibitors of Enzymes Related to Pentose Metabolism
Enzyme Inhibitor Inhibition Type Ki IC50
L-Arabinose Isomerase Pb2+, Cr2+, Ba2+, Hg2+---
Cu2+, Fe2+---
Mannose-6-Phosphate Isomerase 2-[4-(2,4-Dichloro-phenoxy)-butyrylamino]-indan-2-carboxylic acid amide-4000.0 nM40000.0 nM
2-[4-(3,4-Dichlorophenyl)sulfanylbutanoylamino]-N-hydroxy-1,3-dihydroindene-2-carboxamide-4000.0 nM, 26000.0 nM6000.0 nM
1,2-Benzisothiazol-3(2H)-one, 2-phenyl---6400.0 nM
Ribose-5-Phosphate Isomerase B (M. tuberculosis)5-phospho-D-ribonateCompetitive9 µM-
4-phospho-D-erythronohydroxamic acidCompetitive-0.7 mM (IC50)

Note: Inhibition data for L-arabinose isomerase by metal ions is qualitative. Quantitative data (Ki, IC50) for L-AI and L-RI is limited in the reviewed literature. Data for MPI and RpiB are provided as they are relevant to pentose phosphate pathway engineering.[4][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common enzymatic pathway for this compound synthesis?

A1: The most prevalent biotechnological route for this compound production involves a two-step enzymatic conversion from L-arabinose.[11][12] First, L-arabinose is isomerized to L-ribulose by the enzyme L-arabinose isomerase (L-AI). Subsequently, L-ribulose is converted to this compound through the action of either this compound isomerase (L-RI) or mannose-6-phosphate isomerase (MPI).[11][12]

Q2: My L-arabinose isomerase activity is low. What metal ions could be enhancing or inhibiting the reaction?

A2: The activity of L-arabinose isomerase is often dependent on divalent metal ions. For many L-AIs, the presence of Mn2+ or Mg2+ can enhance enzymatic activity.[4][8] Conversely, heavy metal ions such as Pb2+, Cr2+, Ba2+, Hg2+, Cu2+, and Fe2+ have been shown to be inhibitory.[4][8] If you suspect metal ion contamination, consider treating your reaction mixture with a chelating agent like EDTA as a diagnostic step, though be aware that some L-AIs require metal ions for stability and activity.[8]

Q3: How can I determine the type of inhibition affecting my enzyme?

A3: To determine the type of inhibition (competitive, non-competitive, or uncompetitive), you can perform kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. By plotting the data using methods like Lineweaver-Burk or Dixon plots, you can diagnose the inhibition modality. Alternatively, analyzing reaction progress curves can also provide insights into the type of inhibition.[4][13]

Q4: What is the difference between IC50 and Ki?

A4: Both IC50 and Ki are measures of inhibitor potency, but they are not interchangeable. The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions, including substrate concentration.[2][14][15][16] The Ki, or inhibition constant, is a thermodynamic constant that reflects the binding affinity of the inhibitor to the enzyme and is independent of substrate concentration for competitive inhibitors.[2][14][16] The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki value if the enzyme's Km for the substrate and the substrate concentration used in the IC50 determination are known.[15][17]

Q5: Can high substrate concentrations inhibit the this compound synthesis reaction?

A5: Yes, high concentrations of the initial substrate, L-arabinose, can potentially lead to substrate inhibition of L-arabinose isomerase.[18] This phenomenon occurs in about 20% of known enzymes where the binding of multiple substrate molecules to the enzyme can block its activity. If you observe a decrease in the reaction rate at very high substrate concentrations, you may be encountering substrate inhibition. To mitigate this, optimizing the substrate concentration or using a fed-batch reaction strategy can be effective.

Experimental Protocols & Visualizations

Enzymatic Pathway for this compound Synthesis

The primary enzymatic pathway for converting L-arabinose to this compound involves two key isomerization steps.

L_Ribose_Synthesis_Pathway cluster_0 Step 1: Isomerization cluster_1 Step 2: Isomerization L_arabinose L-Arabinose L_ribulose L-Ribulose L_arabinose->L_ribulose L-Arabinose Isomerase (L-AI) L_ribose This compound L_ribulose->L_ribose this compound Isomerase (L-RI) or Mannose-6-Phosphate Isomerase (MPI)

Caption: Enzymatic conversion of L-Arabinose to this compound.

Workflow for Diagnosing Enzyme Inhibition

This workflow provides a systematic approach to identifying the cause of reduced enzyme activity.

Inhibition_Troubleshooting_Workflow start Low this compound Yield check_activity Verify Enzyme Activity (Positive Control) start->check_activity activity_ok Activity OK? check_activity->activity_ok replace_enzyme Replace Enzyme Batch activity_ok->replace_enzyme No check_conditions Optimize Reaction Conditions (pH, Temperature) activity_ok->check_conditions Yes conditions_ok Yield Improved? check_conditions->conditions_ok investigate_inhibition Investigate Inhibition conditions_ok->investigate_inhibition No mitigation Implement Mitigation Strategy (e.g., ISPR, Fed-batch) conditions_ok->mitigation Yes kinetic_analysis Perform Kinetic Analysis (Vary [S] and [I]) investigate_inhibition->kinetic_analysis determine_type Determine Inhibition Type (Competitive, Non-competitive, etc.) kinetic_analysis->determine_type determine_type->mitigation

Caption: Troubleshooting workflow for low this compound yield.

Protocol: Determining the Type of Enzyme Inhibition

This protocol outlines the key steps to differentiate between competitive, non-competitive, and uncompetitive inhibition.

  • Prepare Reagents:

    • Prepare a stock solution of the purified enzyme in a suitable buffer that maintains its stability and activity.

    • Prepare a range of substrate (L-arabinose or L-ribulose) concentrations, typically spanning from 0.5x to 5x the Km value.

    • Prepare a series of dilutions for the suspected inhibitor.

  • Set Up Reactions:

    • Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

    • Include control reactions with no inhibitor at each substrate concentration to determine the uninhibited reaction rates (Vmax).

    • Pre-incubate the enzyme with the inhibitor for a short period before adding the substrate for competitive and non-competitive inhibition assays. For uncompetitive inhibition, the inhibitor is added after the substrate.

  • Measure Initial Reaction Rates:

    • Initiate the reaction by adding the substrate (or enzyme).

    • Monitor the formation of the product over time using a suitable analytical method (e.g., HPLC, spectrophotometry).

    • Determine the initial reaction velocity (v0) from the linear portion of the reaction progress curve for each condition.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

    • Use a double reciprocal plot (Lineweaver-Burk) to visualize the effect of the inhibitor on Vmax and Km.

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Logical Relationships in Reversible Enzyme Inhibition

This diagram illustrates the binding events for different types of reversible enzyme inhibition.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) P Product (P) E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc + I ESI_nc Enzyme-Substrate-Inhibitor Complex (ESI) ES_nc->ESI_nc + I EI_nc->ESI_nc + S E_uc Enzyme (E) ES_uc Enzyme-Substrate Complex (ES) E_uc->ES_uc + S ESI_uc Enzyme-Substrate-Inhibitor Complex (ESI) ES_uc->ESI_uc + I

Caption: Binding schemes for different types of reversible inhibition.

References

minimizing side reactions in the chemical synthesis of L-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the chemical synthesis of L-Ribose.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical methods for synthesizing this compound?

A1: The two most prevalent chemical methods for this compound synthesis are:

  • Oxidation-Reduction from L-Arabinose: This multi-step process typically involves the protection of hydroxyl groups on L-arabinose, followed by oxidation (e.g., Swern oxidation) of the C2 hydroxyl group and subsequent stereoselective reduction to invert the stereochemistry at C2, yielding this compound.[1][2]

  • Molybdate-Catalyzed Epimerization of L-Arabinose: This method involves the direct conversion of L-arabinose to this compound through epimerization at the C2 position, catalyzed by molybdate ions or molybdenum oxide in an aqueous or alcoholic solution.[3][4][5]

Q2: What are the primary advantages and disadvantages of these two methods?

A2: Each method has its own set of advantages and disadvantages:

MethodAdvantagesDisadvantages
Oxidation-Reduction High overall yield (can exceed 75%).[1][2] High stereoselectivity.Multi-step process requiring protection and deprotection. Use of potentially hazardous reagents (e.g., in Swern oxidation).[6][7][8]
Molybdate-Catalyzed Epimerization Fewer reaction steps.[3][9]Lower yields (typically around 22-25%) due to equilibrium limitations.[3][5] Requires careful control of reaction conditions (pH, temperature) to minimize side products. The final product is a mixture requiring purification.[3]

Q3: Why are protecting groups necessary in the oxidation-reduction synthesis of this compound?

A3: Protecting groups are crucial in the multi-step synthesis of this compound to ensure the selective reaction of specific hydroxyl groups.[10] Carbohydrates like L-arabinose have multiple hydroxyl groups with similar reactivity.[11] Protecting groups temporarily block these hydroxyls, allowing for targeted chemical transformations, such as the specific oxidation of the C2 hydroxyl group, while preventing unwanted side reactions at other positions.[12]

Troubleshooting Guides

Method 1: Oxidation-Reduction from Protected L-Arabinose (via Swern Oxidation)

Issue 1: Low yield of the desired this compound.

Possible Cause Troubleshooting Step
Incomplete Swern Oxidation: - Ensure all reagents for the Swern oxidation (oxalyl chloride, DMSO, and triethylamine) are fresh and anhydrous. - Maintain a low reaction temperature (typically below -60°C) during the addition of reagents to prevent side reactions.[13] - Verify the stoichiometry of the reagents.
Poor Stereoselectivity in the Reduction Step: - The choice of reducing agent is critical for the stereoselective reduction of the intermediate ketone. Sodium borohydride (NaBH4) is commonly used.[2] - Control the reaction temperature during the reduction to enhance stereoselectivity.
Loss of Product During Purification: - Optimize the mobile phase and stationary phase for column chromatography to achieve better separation. - Consider alternative purification methods if chromatographic separation is challenging.
Side Reactions During Deprotection: - Use mild deprotection conditions to avoid degradation of the this compound product. The choice of deprotection agent depends on the protecting groups used.

Issue 2: Presence of significant impurities in the final product.

Possible Cause Troubleshooting Step
Unreacted Starting Material (Protected L-Arabinose): - Increase the reaction time or temperature of the Swern oxidation, but monitor closely to avoid degradation. - Ensure efficient mixing of the reactants.
Byproducts from Swern Oxidation: - The primary byproducts are dimethyl sulfide (malodorous), carbon monoxide, and carbon dioxide.[6][7] These are typically volatile and can be removed during workup and purification. - Proper ventilation in a fume hood is essential.[6] Used glassware can be rinsed with bleach to oxidize the residual dimethyl sulfide.[8]
Epimerization at the alpha-carbon during oxidation: - Use a bulkier base like diisopropylethylamine (Hünig's base) instead of triethylamine to minimize this side reaction.[13]
Incomplete Deprotection: - Extend the deprotection reaction time or use a stronger deprotection reagent if necessary, while being mindful of potential product degradation.
Method 2: Molybdate-Catalyzed Epimerization of L-Arabinose

Issue 1: Low conversion of L-Arabinose to this compound.

Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions: - The reaction is highly sensitive to pH and temperature. The optimal pH is typically in the acidic range (e.g., 2.5-4.0).[9] - The reaction temperature is generally high (90-110°C).[3][9] Optimize these parameters for your specific setup.
Catalyst Inactivity: - Ensure the ammonium molybdate or molybdenum oxide catalyst is of good quality. - The concentration of the catalyst can also affect the reaction rate.[3]
Equilibrium Limitation: - The epimerization reaction is reversible and reaches an equilibrium. The yield of this compound is inherently limited by this equilibrium (often around 22-25%).[3][5] To drive the reaction forward, consider methods to selectively remove this compound from the reaction mixture as it is formed, although this can be complex.

Issue 2: Formation of multiple sugar byproducts.

Possible Cause Troubleshooting Step
Non-specific Epimerization and Isomerization: - The molybdate catalyst can also catalyze the formation of other pentoses like L-lyxose and L-xylose, although in smaller amounts.[5] - Overly harsh conditions (very high temperatures or prolonged reaction times) can lead to degradation and the formation of other byproducts.
Complex Reaction Mixture: - The final product will be a mixture of L-arabinose, this compound, and other sugars. Efficient purification is essential.

Issue 3: Difficulty in purifying this compound from the reaction mixture.

Possible Cause Troubleshooting Step
Similar Properties of Sugars: - L-arabinose and this compound are epimers with very similar physical and chemical properties, making their separation challenging.
Inefficient Purification Technique: - Simulated Moving Bed (SMB) Chromatography: This is an effective technique for separating L-arabinose and this compound on a larger scale.[3] - Ion-Exchange Chromatography: Can be used to remove ionic impurities and the molybdate catalyst.[9] - Activated Carbon Treatment: Useful for decolorizing the solution.[9]

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Reference
Oxidation-ReductionProtected L-arabinose derivativeOxalyl chloride, DMSO, NaBH476.3 (overall)High after chromatography[1][2]
Molybdate-Catalyzed EpimerizationL-arabinoseAmmonium molybdate or MoO3~22Requires extensive purification[3]
Enzymatic (for comparison)L-arabinoseL-arabinose isomerase, mannose-6-phosphate isomerase23.6High[14]

Experimental Protocols

Protocol 1: this compound Synthesis via Oxidation-Reduction of a Protected L-Arabinose Derivative

This protocol is a generalized representation based on the literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Protection of L-Arabinose

  • Protect the hydroxyl groups of L-arabinose, for example, by forming a suitable acetal or silyl ether, leaving the C2 hydroxyl group accessible for oxidation or to be deprotected selectively. The specific protecting group strategy will vary.

Step 2: Swern Oxidation

  • In a fume hood, prepare a solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78°C.

  • Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) in DCM to the oxalyl chloride solution, maintaining the temperature below -60°C.

  • After stirring for a short period, add a solution of the protected L-arabinose derivative in DCM dropwise.

  • Stir the reaction mixture for the recommended time at low temperature.

  • Add triethylamine to the reaction mixture and allow it to warm to room temperature.

  • Perform an aqueous workup to extract the oxidized product.

Step 3: Stereoselective Reduction

  • Dissolve the intermediate ketone from the previous step in a suitable solvent like ethanol.

  • Cool the solution to 0°C.

  • Add sodium borohydride (NaBH4) portion-wise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction and perform a workup to isolate the protected this compound.

Step 4: Deprotection

  • Dissolve the protected this compound in a suitable solvent.

  • Add the appropriate deprotection reagent (e.g., acid for acetal groups).

  • Stir the reaction until completion as monitored by TLC.

  • Neutralize the reaction and purify the crude this compound, typically by column chromatography.

Protocol 2: Molybdate-Catalyzed Epimerization of L-Arabinose

This protocol is a generalized representation and requires optimization.

  • Prepare a solution of L-arabinose and ammonium molybdate in water or a water/methanol mixture.[3]

  • Adjust the pH of the solution to the acidic range (e.g., pH 2.5-4.0) using a suitable acid.[9]

  • Heat the reaction mixture in a sealed reaction kettle to 90-110°C for 1-3 hours.[9]

  • Cool the reaction mixture.

  • Add activated carbon to decolorize the solution and filter.[9]

  • Pass the filtrate through a series of cation and anion exchange resins to remove the molybdate catalyst and other ionic impurities.[9]

  • Concentrate the resulting solution.

  • Purify this compound from the mixture of sugars using a suitable chromatographic method, such as simulated moving bed (SMB) chromatography.[3]

Visualizations

L_Ribose_Synthesis_Workflows cluster_0 Method 1: Oxidation-Reduction cluster_1 Method 2: Molybdate-Catalyzed Epimerization A1 L-Arabinose A2 Protection of Hydroxyl Groups A1->A2 Protecting Agents A3 Swern Oxidation (C2-OH -> C2=O) A2->A3 Oxalyl Chloride, DMSO, Base A4 Stereoselective Reduction (C2=O -> C2-OH) A3->A4 Reducing Agent (e.g., NaBH4) A5 Deprotection A4->A5 Deprotecting Agent A6 Purified this compound A5->A6 Chromatography B1 L-Arabinose B2 Epimerization Reaction B1->B2 Molybdate Catalyst, Heat, Acidic pH B3 Purification B2->B3 Ion Exchange, Chromatography B4 Purified this compound B3->B4

Caption: Comparative workflows for this compound synthesis.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting Start This compound Synthesis Issue Q1 Low Yield? Start->Q1 Q2 Impure Product? Start->Q2 C1 Check Reagent Quality & Stoichiometry Q1->C1 Yes P1 Identify Byproducts (e.g., via NMR, MS) Q2->P1 Yes C2 Optimize Reaction Temperature C1->C2 C3 Verify Reaction Time C2->C3 C4 Improve Purification Protocol C3->C4 P2 Optimize Oxidation/Reduction Conditions P1->P2 P3 Refine Deprotection Step P2->P3 P4 Enhance Chromatographic Separation P3->P4

References

Technical Support Center: Enhancing the Stability of L-Ribose Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the stability of L-ribose isomerase (L-RI).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound isomerase?

A1: The stability of this compound isomerase is primarily influenced by temperature, pH, the presence of metal ions, and protein concentration.[1][2][3] Enzymes, being proteins, are highly sensitive to their environment. Non-optimal conditions can lead to denaturation, aggregation, and a subsequent loss of catalytic activity.[3][4] For instance, most this compound isomerases exhibit optimal activity within a specific temperature range (e.g., 30-40°C) and pH range (e.g., 7.0-9.0).[5] Deviations from these optimal conditions can significantly reduce the enzyme's stability and functional half-life.

Q2: My this compound isomerase is aggregating and precipitating out of solution. What can I do?

A2: Protein aggregation is a common issue that can be addressed by optimizing the buffer conditions.[3] Key strategies include:

  • Adjusting pH: Proteins are often least soluble at their isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI can increase net charge and electrostatic repulsion between molecules, preventing aggregation.[6]

  • Optimizing Ionic Strength: Adding salts like NaCl or KCl can help shield electrostatic interactions that may lead to aggregation. However, the optimal salt concentration must be determined empirically, as excessively high concentrations can also cause precipitation.[3][7]

  • Using Additives: Stabilizing osmolytes like glycerol or polyethylene glycol (PEG) can improve solubility.[3] For specific issues, non-detergent sulfobetaines or low concentrations of non-denaturing detergents may also be effective.[6]

  • Lowering Protein Concentration: High protein concentrations can increase the likelihood of aggregation. Working with lower concentrations during purification and storage is advisable.[6]

Q3: How can I improve the thermostability of my this compound isomerase for industrial applications?

A3: Enhancing thermostability is crucial for industrial biocatalysis and can be achieved through several methods:

  • Genetic Engineering: Site-directed or random mutagenesis can introduce amino acid substitutions that create more stable protein structures. For example, a triple-site variant of a related isomerase (mannose-6-phosphate isomerase) showed a significantly longer half-life at elevated temperatures.[1][8] Computational tools can help predict beneficial mutations.[2]

  • Immobilization: Attaching the enzyme to a solid support can confer significant stability.[9] Materials like graphene oxide, carbon nanotubes, and mesoporous silica have been used successfully to immobilize L-RI, improving its reusability and stability at higher temperatures.[5][10] Immobilization can increase catalytic efficiency and allow the enzyme to be reused for multiple cycles.[5][10]

Q4: Does this compound isomerase require metal ions for activity and stability?

A4: The requirement for metal ions varies depending on the source of the this compound isomerase. Some isomerases show enhanced activity and stability in the presence of divalent cations like Co²⁺ or Mn²⁺.[1][5] For example, the activity of mannose-6-phosphate isomerase from Geobacillus thermodenitrificans is significantly enhanced by 1 mM Co²⁺.[1][8] Conversely, other ions such as Hg²⁺ can act as potent inhibitors.[5] It is essential to determine the specific metal ion requirements for your particular enzyme.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Rapid loss of enzyme activity during reaction 1. Suboptimal temperature or pH. 2. Thermal denaturation. 3. Absence of required cofactors (metal ions).1. Optimize reaction pH and temperature. The optimal pH for L-RI is often between 7.0 and 9.0, and the optimal temperature is typically 30-40°C.[5] 2. Consider using a more thermostable enzyme variant or immobilizing the enzyme.[1][5] 3. Test the effect of adding divalent metal ions such as Co²⁺ or Mn²⁺ to the reaction buffer.[1][5]
Low conversion yield (e.g., L-ribulose to this compound) 1. Enzyme inhibition by substrate or product. 2. Poor catalytic efficiency (kcat/Km) of the enzyme. 3. Reversible nature of the isomerization reaction.1. Perform kinetic studies to check for inhibition. A continuous flow reactor setup with an immobilized enzyme can help by removing the product as it is formed.[11] 2. Use site-directed mutagenesis to improve the enzyme's catalytic efficiency.[1][8][12] 3. The equilibrium for L-ribulose to this compound conversion is often around a 70:30 ratio.[13] Pushing the equilibrium may require downstream processing or coupled reactions.
Inconsistent results between experimental batches 1. Variability in protein purity or concentration. 2. Freeze-thaw cycles causing aggregation/denaturation. 3. Buffer preparation errors.1. Ensure consistent purification protocols and accurately measure protein concentration before each experiment. 2. Aliquot the purified enzyme into single-use volumes and store at -80°C with a cryoprotectant like glycerol to prevent damage from freeze-thaw cycles.[6] 3. Double-check all buffer component concentrations and final pH.
Immobilized enzyme shows low activity or leaches from support 1. Inefficient immobilization chemistry. 2. Poor choice of support material. 3. Covalent linkage denatured the enzyme or blocked the active site.1. Optimize immobilization conditions such as enzyme-to-support ratio, temperature, and incubation time.[10] 2. Select a support with a high surface area and appropriate functional groups, such as mesoporous silica (MCM41, SBA15).[10] 3. Try different linkage chemistries or use linkers of varying lengths to provide better spacing from the support surface.

Quantitative Data on Stability Enhancement

Table 1: Comparison of Wild-Type and Mutant Isomerase Thermostability (Data based on mannose-6-phosphate isomerase from G. thermodenitrificans, which catalyzes the L-ribulose to this compound reaction)

Enzyme VariantTemperatureHalf-life (h)Fold Improvement
Wild-Type75°C~4-
Triple-site Mutant (W17Q N90A L129F)75°C~123.0x
Wild-Type80°C~0.5-
Triple-site Mutant (W17Q N90A L129F)80°C~7.515.0x
Source: Data adapted from studies on related isomerases used for this compound production.[1]

Table 2: Effects of Immobilization on this compound Isomerase Performance

Immobilization SupportMethodReusability (Cycles with >50% activity)Catalytic Efficiency (kcat/Km) Improvement
Graphene Oxide (GOx)Covalent Linkage8>2-fold increase
Multiwalled Carbon Nanotubes (MWCNT)Covalent Linkage8>2-fold increase
Mesoporous Silica (MCM41)Covalent Linkage>41.2-fold increase
Source: Data compiled from various L-RI immobilization studies.[5][10]

Experimental Protocols & Visualizations

Troubleshooting and Enhancement Workflow

The following diagram outlines a logical workflow for diagnosing and addressing this compound isomerase stability issues.

G cluster_start Diagnosis cluster_solutions Solutions start Stability Issue (e.g., Low Activity, Aggregation) q1 Is the enzyme aggregating? start->q1 q2 Is activity loss time/temp dependent? q1->q2 No sol_agg Optimize Buffer - Adjust pH & Ionic Strength - Add Stabilizers (Glycerol) - Lower Protein Concentration q1->sol_agg Yes sol_thermo Enhance Thermostability q2->sol_thermo Yes end_node Stable & Active This compound Isomerase q2->end_node No (Check other parameters) sol_agg->q2 sol_immob Immobilize Enzyme (e.g., on Silica, GOx) sol_thermo->sol_immob sol_mut Site-Directed Mutagenesis sol_thermo->sol_mut sol_immob->end_node sol_mut->end_node

Caption: Troubleshooting workflow for L-RI stability issues.

Protocol 1: Site-Directed Mutagenesis for Enhanced Thermostability

This protocol describes a general workflow for creating L-RI variants with potentially improved stability using error-prone PCR and site-directed mutagenesis.[1]

  • Template Preparation: Isolate the plasmid DNA containing the wild-type this compound isomerase gene.

  • Mutagenesis:

    • Error-Prone PCR: Construct a mutant library by performing PCR under conditions that introduce random mutations (e.g., using a mutagenesis kit with a specific mutation rate).

    • Site-Directed Mutagenesis: Alternatively, if specific residues are targeted based on structural modeling, use a site-directed mutagenesis kit (e.g., QuikChange) with primers containing the desired mutation.

  • Transformation: Transform the PCR products into a suitable E. coli expression strain (e.g., ER2566 or BL21(DE3)).

  • Screening:

    • Plate the transformed cells onto selective media and incubate to obtain individual colonies.

    • Screen the colonies for this compound isomerase activity. This can be done via a high-throughput colorimetric assay or by purifying the enzyme from small-scale cultures and performing activity assays.

    • Select mutants that retain activity after heat treatment (e.g., incubation at 60-80°C for a set period) for further characterization.

  • Protein Expression and Purification: Grow the selected mutant strains in large-scale cultures, induce protein expression, and purify the mutant L-RI protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Characterization:

    • Confirm the mutation by DNA sequencing.

    • Perform a detailed characterization of the purified mutant enzyme, including determining its specific activity, kinetic parameters (Km, kcat), and thermostability (half-life determination at various temperatures).

G cluster_gene Genetic Modification cluster_protein Screening & Analysis a Isolate L-RI Gene (Plasmid DNA) b Perform Mutagenesis (Error-Prone or Site-Directed PCR) a->b c Transform E. coli b->c d Screen Colonies for Thermostable Variants c->d e Sequence to Confirm Mutation d->e f Purify Mutant Protein e->f g Characterize Enzyme (Kinetics, Half-life) f->g

Caption: Experimental workflow for creating stabilized L-RI mutants.

Protocol 2: Covalent Immobilization of L-RI on Mesoporous Silica (SBA-15/MCM-41)

This protocol outlines the steps for covalently attaching L-RI to an activated silica support to enhance its stability and reusability.[10]

  • Support Functionalization:

    • Treat the mesoporous silica (e.g., MCM41) with (3-Aminopropyl)triethoxysilane (APTES) to introduce amino groups onto the surface.

    • Wash the functionalized support thoroughly to remove excess APTES.

  • Activation with Glutaraldehyde:

    • Incubate the amino-functionalized silica with a glutaraldehyde solution. Glutaraldehyde acts as a homobifunctional crosslinker, with one aldehyde group reacting with the support's amino group, leaving the other free.

    • Wash the activated support to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of purified this compound isomerase in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

    • Add the activated silica support to the enzyme solution. The free aldehyde groups on the support will react with free amino groups (e.g., from lysine residues) on the enzyme surface, forming a stable covalent bond.

    • Incubate the mixture under gentle agitation. Optimize conditions such as enzyme-to-support ratio, temperature, and time for maximum immobilization yield.

  • Post-Immobilization:

    • Separate the immobilized enzyme from the solution by centrifugation or filtration.

    • Wash the immobilized biocatalyst multiple times with buffer to remove any non-covalently bound enzyme.

  • Activity and Stability Assay:

    • Measure the activity of the immobilized L-RI using a standard substrate assay.

    • Test the reusability by repeatedly using the biocatalyst in reactions, washing it with buffer between each cycle.

    • Assess storage stability by measuring its activity over an extended period under specified storage conditions.

References

strategies to improve the efficiency of L-Ribose purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of L-Ribose.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound, particularly from fermentation broths or reaction mixtures, involve a multi-step approach. This typically includes initial clarification using activated carbon, followed by chromatographic separation techniques such as ion-exchange chromatography (IEC) and simulated moving bed (SMB) chromatography. The final step is usually crystallization to obtain high-purity this compound.[1][2]

Q2: What is the purpose of activated carbon treatment in this compound purification?

A2: Activated carbon treatment is primarily used for decolorization and the removal of various impurities from the this compound solution.[3][4] Its porous structure effectively adsorbs colorants, organic acids, and other unwanted compounds that can interfere with downstream purification steps and affect the final product quality.[4]

Q3: When is ion-exchange chromatography recommended for this compound purification?

A3: Ion-exchange chromatography (IEC) is a powerful technique for separating this compound from other charged molecules, such as residual amino acids, proteins, and other ionic impurities present in the fermentation broth or reaction mixture.[5] It is particularly useful after initial clarification steps to significantly enhance the purity of the this compound solution before final polishing steps like crystallization.

Q4: What are the advantages of using simulated moving bed (SMB) chromatography for this compound purification?

A4: Simulated moving bed (SMB) chromatography is a continuous separation technique that offers several advantages for large-scale this compound purification, including higher productivity and yield compared to batch chromatography.[6][7] It is particularly effective for separating this compound from structurally similar sugars like L-arabinose.[6][8]

Q5: What purity levels can be expected with these purification strategies?

A5: By employing a combination of methods such as activated carbon treatment, ion-exchange chromatography, and crystallization, it is possible to achieve high-purity this compound. For instance, a process involving biotransformation followed by centrifugation, activated carbon decolorization, chromatographic separation, and crystallization can yield high-purity this compound.[9] The specific purity depends on the starting material and the optimization of each purification step.

Troubleshooting Guides

Activated Carbon Treatment
Issue Possible Cause Troubleshooting Steps
Poor Decolorization 1. Incorrect dosage of activated carbon.[10] 2. Suboptimal temperature or pH.[11] 3. Insufficient contact time.1. Optimize the activated carbon concentration (typically 0.05% - 0.25% on sugar solids).[12] 2. Maintain the solution temperature between 40°C and 80°C and a neutral pH.[11][12] 3. Increase the reaction time (e.g., 20-50 minutes) to ensure adequate adsorption.[12]
Fine Carbon Particles in Filtrate 1. Inadequate filtration method.[10] 2. Use of powdered activated carbon (PAC) without a proper filtration setup.1. Use a two-stage filtration system (loader and polisher) or membrane filters for better separation.[12] 2. Consider using granular activated carbon (GAC) in a fixed-bed filter for easier separation and continuous processing.[3]
Formation of Inverse Sugar Use of activated carbon with a non-neutral pH.[3]Select an activated carbon with a neutral pH to prevent the formation of undesirable inverse sugar.[3]
Ion-Exchange Chromatography (IEC)
Issue Possible Cause Troubleshooting Steps
Poor Separation of this compound 1. Incorrect buffer pH or ionic strength.[13] 2. Column overloading. 3. Improper column equilibration.[14]1. Adjust the starting buffer pH to be at least one pH unit above or below the isoelectric point (pI) of the molecules to be separated.[13] 2. Reduce the sample load applied to the column. 3. Equilibrate the column with 5-10 column volumes of the starting buffer.[14]
Low Recovery of this compound 1. This compound is not eluting from the column. 2. Protein precipitation on the column.1. Use a gradient elution with increasing salt concentration to elute the bound this compound.[15] For unknown samples, a broad gradient (e.g., up to 1 M NaCl) is recommended. 2. Ensure the sample is properly filtered or centrifuged before loading to remove any precipitates.
High Backpressure 1. Clogged column frit or resin. 2. Sample viscosity is too high.1. Clean the column according to the manufacturer's instructions. 2. Dilute the sample or perform a buffer exchange to reduce viscosity.
Crystallization
Issue Possible Cause Troubleshooting Steps
No Crystal Formation 1. Solution is not sufficiently supersaturated. 2. Presence of impurities inhibiting nucleation.1. Concentrate the this compound solution further by evaporation. 2. Add a seed crystal of this compound to induce nucleation. 3. Ensure the this compound solution is highly pure before attempting crystallization.
Formation of Small or Poor-Quality Crystals 1. Cooling rate is too fast. 2. High level of supersaturation leading to rapid nucleation.1. Decrease the cooling rate to allow for slower crystal growth. 2. Slightly dilute the solution to reduce the level of supersaturation.
Oiling Out (Formation of a liquid phase instead of crystals) 1. High concentration of impurities. 2. Inappropriate solvent.1. Further purify the this compound solution using chromatography. 2. Experiment with different crystallization solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Purification of this compound from a Fermentation Broth

This protocol outlines a general procedure for the purification of this compound from a fermentation broth.

1. Cell Removal:

  • Centrifuge the fermentation broth to pellet the microbial cells.

  • Collect the supernatant containing the this compound.

2. Activated Carbon Treatment:

  • Add 2% (w/v) activated carbon to the supernatant.[1]

  • Heat the mixture to 60°C for 1 hour with stirring.[1]

  • Filter the mixture to remove the activated carbon.

3. Ion-Exchange Chromatography:

  • Pack a column with a suitable cation-exchange resin (e.g., Dowex 50WX4-400 in the calcium form).[1]

  • Equilibrate the column with deionized water.

  • Load the decolorized this compound solution onto the column.

  • Elute with deionized water as the mobile phase.[1]

  • Collect fractions and analyze for this compound content using HPLC.

  • Pool the fractions containing pure this compound.

4. Concentration and Crystallization:

  • Evaporate the pooled fractions under vacuum to concentrate the this compound solution to 70-80% refractive power concentration.[2]

  • Cool the concentrated solution to induce crystallization.

  • Collect the this compound crystals by filtration and dry them.

Data Presentation

Table 1: Comparison of this compound Production and Purification Strategies

Starting Material Method Key Purification Steps Conversion/Yield Productivity Reference
RibitolRecombinant E. coliCentrifugation, Activated Carbon, Cation-Exchange Chromatography, Crystallization>50% conversion at 100 g/liter 17.4 g/L/day[1]
L-ArabinoseEpimerization (Molybdenum oxide)Simulated Moving Bed (SMB) Chromatography22% yieldNot Reported[8]
L-ArabinosePurified L-arabinose isomerase and mannose-6-phosphate isomeraseNot specified23.6% conversion39.3 g/L/h[16]
RibitolGluconobacter frateurri BiotransformationCentrifugation, Activated Carbon, Resin Column Chromatography, CrystallizationNot ReportedNot Reported[9]

Visualizations

L_Ribose_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing (Purification) cluster_2 Final Product Fermentation This compound Production (e.g., Fermentation) Cell_Removal Cell Removal (Centrifugation) Fermentation->Cell_Removal Activated_Carbon Decolorization (Activated Carbon) Cell_Removal->Activated_Carbon IEC Ion-Exchange Chromatography Activated_Carbon->IEC SMB Simulated Moving Bed Chromatography (Optional) IEC->SMB For high-purity applications or separation from isomers Concentration Concentration (Evaporation) IEC->Concentration SMB->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Pure_LRibose High-Purity This compound Crystals Drying->Pure_LRibose

Caption: General workflow for this compound purification.

Caption: A logical approach to troubleshooting purification issues.

References

addressing issues of L-Ribose degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Ribose. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the degradation of this compound during storage and experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Discoloration of solid this compound (yellowing/browning) Maillard reaction due to exposure to amines (e.g., from the air or packaging) or improper storage conditions (high temperature or humidity).Store this compound in a tightly sealed container in a desiccator at the recommended temperature (2-8°C). Avoid storing near sources of amines. If discoloration is observed, the product may be degraded and should be tested for purity before use.
Unexpected peaks in analytical chromatogram (e.g., HPLC) Degradation of this compound into various byproducts. This can be caused by high temperatures, extreme pH of the solution, or prolonged storage in solution.Prepare this compound solutions fresh for each experiment. If solutions must be stored, keep them at low temperatures (2-8°C) for a short period. Ensure the pH of the solution is near neutral, as sugars are unstable in strong acids or bases[1][2][3]. Use a validated stability-indicating analytical method to identify and quantify degradation products.
Inconsistent experimental results using this compound Degradation of this compound leading to lower effective concentrations. The presence of degradation products might also interfere with the experiment.Always use high-purity this compound and verify its integrity before use, especially for sensitive applications. Prepare fresh solutions and store them properly. Consider performing a stability study of this compound under your specific experimental conditions.
Difficulty dissolving this compound This is not a common issue as this compound is soluble in water. However, if observed, it might indicate contamination or degradation.Use a high-quality solvent (e.g., ultrapure water). Gentle warming and stirring can aid dissolution. If solubility issues persist, the purity of the this compound should be questioned.

Frequently Asked Questions (FAQs)

1. What are the primary causes of this compound degradation?

This compound, like other sugars, is susceptible to degradation through several pathways, primarily:

  • Maillard Reaction: A non-enzymatic browning reaction between the carbonyl group of this compound and the amino group of amino acids, peptides, or proteins. This is a common cause of discoloration and degradation, especially during heating or improper storage[4][5][6][7][8].

  • pH and Temperature: this compound is unstable in strongly acidic or basic solutions and at elevated temperatures. Its half-life decreases significantly with increasing temperature and deviation from a neutral pH[1][2][3].

2. What are the typical degradation products of this compound?

The degradation of this compound can result in a complex mixture of products. Through the Maillard reaction, α-dicarbonyl compounds can be formed[4]. Further reactions can lead to the formation of furfurals and other colored and UV-absorbing compounds.

3. How should I store this compound to minimize degradation?

  • Solid this compound: Store in a cool (2-8°C), dry place, tightly sealed to protect from moisture and atmospheric amines. The use of a desiccator is recommended.

  • This compound Solutions: Prepare solutions fresh whenever possible. If storage is necessary, filter-sterilize the solution and store at 2-8°C for a limited time. Avoid freezing and thawing cycles.

4. How can I detect and quantify this compound degradation?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for analyzing this compound and its degradation products. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of both.

Quantitative Data on this compound Degradation

The stability of ribose is highly dependent on pH and temperature. The following table summarizes the half-life of ribose under different conditions.

pHTemperature (°C)Half-lifeReference
7.010073 minutes[1][2][3]
7.0044 years[1][2][3]

Note: The data is for D-Ribose, but the degradation kinetics for this compound are expected to be similar.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products using HPLC with refractive index (RI) detection.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a refractive index (RI) detector

  • Amino-based or ion-exclusion column suitable for sugar analysis (e.g., Shodex SUGAR KS-801)[9].

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 85:15 v/v) or dilute sulfuric acid (e.g., 0.005 M) for ion-exclusion chromatography[10].

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detector Temperature: 35°C

  • Injection Volume: 10-20 µL

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Dilute the this compound sample to be analyzed with the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Degradation products will appear as additional peaks in the chromatogram.

  • Quantify the amount of this compound and degradation products by integrating the peak areas and using the calibration curve.

6. Validation of Stability-Indicating Properties:

  • To validate that the method is stability-indicating, this compound should be subjected to forced degradation conditions (e.g., acid, base, heat, oxidation).

  • Analyze the stressed samples using the HPLC method to ensure that the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G A Problem Observed (e.g., discoloration, unexpected peaks) B Check Storage Conditions (Temperature, Humidity, Light) A->B C Review Solution Preparation (Solvent, pH, Age) A->C D Analyze this compound Purity (e.g., using HPLC) B->D C->D E Compare with Reference Standard D->E F Degradation Confirmed E->F Discrepancy Found H No Degradation Detected E->H No Discrepancy G Implement Corrective Actions (e.g., Use fresh this compound, optimize storage) F->G I Investigate Other Experimental Factors H->I

Caption: Troubleshooting workflow for this compound degradation issues.

Simplified Maillard Reaction Pathway

G cluster_reactants Reactants cluster_products Products LRibose This compound (Carbonyl group) Schiff Schiff Base LRibose->Schiff Amino Amino Compound (e.g., Amino Acid) Amino->Schiff Amadori Amadori Product Schiff->Amadori Amadori Rearrangement Advanced Advanced Glycation End-products (AGEs) (e.g., Melanoidins - colored) Amadori->Advanced Further Reactions

Caption: Simplified pathway of the Maillard reaction involving this compound.

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound solution B Aliquot into multiple vials A->B C1 Control (e.g., 2-8°C) B->C1 C2 Heat (e.g., 60°C) B->C2 C3 Acid (e.g., 0.1M HCl) B->C3 C4 Base (e.g., 0.1M NaOH) B->C4 D Withdraw samples at different time points C1->D C2->D C3->D C4->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify this compound and Degradation Products E->F G Determine Degradation Rate F->G

Caption: Workflow for conducting a forced degradation study of this compound.

References

Validation & Comparative

A Comparative Analysis of L-Ribose Synthesis: Chemical Versus Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of L-Ribose, a critical precursor for various antiviral and anticancer nucleoside analogs, is a paramount concern. This guide provides an objective comparison of the two primary methodologies for this compound production: traditional chemical synthesis and modern enzymatic approaches. We present a side-by-side analysis of their performance, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal synthesis strategy.

This compound, a rare monosaccharide not commonly found in nature, is a key building block in the pharmaceutical industry.[1][2] The choice between chemical and enzymatic synthesis pathways hinges on a variety of factors, including desired yield, purity, scalability, cost, and environmental impact. While chemical methods have been historically prevalent, enzymatic syntheses are gaining significant attention due to their high specificity and milder reaction conditions.[1][2]

Performance Comparison: Chemical vs. Enzymatic Synthesis

The following tables summarize the key quantitative parameters for representative chemical and enzymatic syntheses of this compound, providing a clear comparison of their respective efficiencies and reaction conditions.

Table 1: Quantitative Comparison of this compound Synthesis Methods

ParameterChemical Synthesis (Molybdate-catalyzed Epimerization)Enzymatic Synthesis (Two-Enzyme Isomerization)
Starting Material L-ArabinoseL-Arabinose
Key Reagent/Catalyst Molybdenum oxide (MoO₃) or Molybdic acidL-Arabinose Isomerase (L-AI) & Mannose-6-Phosphate Isomerase (MPI)
Yield ~22%[3]23.6%[4][5]
Product Purity Requires extensive purification to remove L-Arabinose and other byproducts.[3]High, due to enzyme specificity.[1]
Reaction Time Several hours[3]3 hours[4][5]
Temperature High (e.g., 90°C)[3]Moderate (e.g., 70°C)[4][5]
pH Not specified, but generally harsh conditions are implied.[1]Neutral (pH 7.0)[4][5]
Productivity Not explicitly stated, but generally lower than enzymatic methods.39.3 g L⁻¹ h⁻¹[4][5]

Table 2: Qualitative Comparison of Synthesis Methodologies

AspectChemical SynthesisEnzymatic Synthesis
Specificity Lower, leading to byproducts and challenging purification.[1]High, resulting in a cleaner product stream.[1]
Reaction Conditions Often harsh (high temperature, pressure, use of strong acids/bases).[1]Mild (near-physiological temperature and pH).[6]
Environmental Impact Can generate hazardous chemical waste and has a higher energy consumption.[7][8][9]Generally considered a "greener" and more sustainable approach.[6][10]
Scalability Can be difficult and costly to scale up.[1][2]More amenable to industrial-scale production.[1][2]
Cost Can be high due to expensive reagents, harsh conditions, and extensive purification.[11]Potentially lower operational costs, though initial enzyme costs can be a factor. Immobilization can improve economic viability.[4][12]

Experimental Protocols

Below are detailed methodologies for representative chemical and enzymatic this compound synthesis.

Chemical Synthesis: Molybdate-Catalyzed Epimerization of L-Arabinose

This protocol is based on the epimerization of L-arabinose using a molybdenum catalyst.[3]

Materials:

  • L-Arabinose

  • Molybdenum (VI) oxide (MoO₃)

  • Methanol

  • Deionized water

  • Reaction vessel with temperature control and stirring

Procedure:

  • Prepare a solution of L-arabinose in a mixture of methanol and water (e.g., 20% methanol). A typical starting concentration of L-arabinose is 100 kg/m ³.[3]

  • Add the molybdenum oxide catalyst to the solution (e.g., 5 kg/m ³).[3]

  • Heat the reaction mixture to 90°C with constant stirring.[3]

  • Maintain the reaction at this temperature for several hours. The reaction progress can be monitored by techniques such as HPLC.

  • After the reaction reaches the desired conversion, cool the mixture.

  • The resulting mixture contains this compound, unreacted L-Arabinose, and other byproducts.

  • Purification is typically performed using chromatographic methods, such as simulated moving bed (SMB) chromatography, to separate this compound from the reaction mixture.[3]

Enzymatic Synthesis: Two-Enzyme Isomerization of L-Arabinose

This protocol utilizes L-arabinose isomerase (L-AI) and mannose-6-phosphate isomerase (MPI) for the conversion of L-arabinose to this compound.[4][5]

Materials:

  • L-Arabinose

  • Purified L-arabinose isomerase (L-AI)

  • Purified mannose-6-phosphate isomerase (MPI)

  • Cobalt chloride (CoCl₂) solution (e.g., 1 mM)

  • Buffer solution (e.g., pH 7.0)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Prepare a solution of L-arabinose in the buffer (e.g., 500 g/L).[4][5]

  • Add CoCl₂ to the solution to a final concentration of 1 mM.[4][5]

  • Equilibrate the reaction mixture to 70°C.[4][5]

  • Add the purified L-AI and MPI enzymes to the reaction mixture. The optimal enzyme concentrations should be determined empirically.

  • Incubate the reaction at 70°C with gentle stirring for 3 hours.[4][5]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentrations of L-arabinose, the intermediate L-ribulose, and the final product this compound.

  • After 3 hours, the reaction can be stopped by heat inactivation of the enzymes.

  • The resulting solution contains this compound, unreacted L-arabinose, and L-ribulose.

  • Downstream processing to purify this compound can be achieved through methods such as chromatography.[13]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reaction Chemical Epimerization cluster_purification Purification L_Arabinose L-Arabinose Solution Reaction Reaction (90°C, several hours) L_Arabinose->Reaction Catalyst MoO₃ Catalyst Catalyst->Reaction Mixture Reaction Mixture (this compound, L-Arabinose, Byproducts) Reaction->Mixture Purification Chromatography (e.g., SMB) Mixture->Purification L_Ribose Purified this compound Purification->L_Ribose

Chemical Synthesis Workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Isomerization cluster_purification Purification L_Arabinose L-Arabinose Solution (with Co²⁺) Reaction Incubation (70°C, 3 hours) L_Arabinose->Reaction Enzymes L-Arabinose Isomerase & Mannose-6-Phosphate Isomerase Enzymes->Reaction Mixture Reaction Mixture (this compound, L-Arabinose, L-Ribulose) Reaction->Mixture Purification Downstream Processing (e.g., Chromatography) Mixture->Purification L_Ribose Purified this compound Purification->L_Ribose

Enzymatic Synthesis Workflow for this compound.

Conclusion

The comparative analysis reveals a clear distinction between chemical and enzymatic synthesis routes for this compound. Chemical synthesis, particularly through molybdate-catalyzed epimerization, offers a direct conversion method but is often hampered by lower yields, the need for harsh reaction conditions, and complex purification processes.[1][3] In contrast, enzymatic synthesis, exemplified by the two-enzyme isomerization of L-arabinose, presents a more efficient and environmentally benign alternative.[1] This biocatalytic approach provides higher productivity, operates under milder conditions, and demonstrates greater specificity, which simplifies downstream processing.[1][4][5]

For researchers and drug development professionals, the choice of synthesis method will depend on specific project requirements. However, the trend towards sustainable and cost-effective manufacturing positions enzymatic synthesis as a highly promising and advantageous strategy for the industrial production of this compound. The principles of green chemistry, which favor biocatalysis, further support the adoption of enzymatic routes to minimize environmental impact and enhance process safety and efficiency.[6][10]

References

comparison of different L-arabinose isomerases for L-Ribose production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-ribose, a rare sugar, is a critical chiral precursor in the synthesis of various L-nucleoside analogues, which form the backbone of numerous antiviral and anticancer drugs. The enzymatic production of this compound from the readily available L-arabinose, catalyzed by L-arabinose isomerase (L-AI), presents a more sustainable and specific alternative to complex chemical syntheses. This guide provides a comparative analysis of different L-arabinose isomerases for this compound production, supported by experimental data to aid researchers in selecting the optimal biocatalyst for their specific applications.

Performance Comparison of L-Arabinose Isomerases

The efficiency of this compound production is highly dependent on the biochemical properties of the L-arabinose isomerase employed. Key performance indicators include the enzyme's kinetic parameters, optimal reaction conditions, and the overall product yield. The following table summarizes the quantitative data for L-AIs from various microbial sources.

Enzyme SourceOptimal pHOptimal Temp. (°C)Km (mM) for L-arabinosekcat (s⁻¹) for L-arabinosekcat/Km (mM⁻¹s⁻¹) for L-arabinoseThis compound Production ConditionsThis compound Yield/Productivity
Geobacillus thermodenitrificans7.070408--Two-enzyme system with mannose-6-phosphate isomerase; 500 g/L L-arabinose, pH 7.0, 70°C, 1 mM Co²⁺, 3 h.[1][2]118 g/L (23.6% conversion), 39.3 g/L/h.[1][2]
Lactobacillus reuteri6.065633 ± 69959 ± 551.5--
Bacillus amyloliquefaciens7.54592.872.546.85 (min⁻¹)--
Alicyclobacillus hesperidum & Thermoflavimicrobium dichotomicum (co-expression)6.070---50 g/L recombinant cells; 100, 300, and 500 g/L L-arabinose.[3]20.9 g/L (20.9%), 39.7 g/L (13.2%), and 50.3 g/L (10.0%) this compound, respectively.[3]
Shigella flexneri & Cohnella laevoribosii (two-step)-----Two-step isomerization.[4]25% conversion rate from L-arabinose.[4]
Candida tropicalis (engineered)-----Fermentation with 30 g/L L-arabinose.[5][6]6.0 g/L this compound (20% conversion).[5][6]

Note: The production of this compound from L-arabinose is often a two-step process, involving the initial isomerization of L-arabinose to L-ribulose by L-AI, followed by the conversion of L-ribulose to this compound by another enzyme, such as mannose-6-phosphate isomerase or D-lyxose isomerase.[1][3] The data presented reflects the overall process where applicable.

Experimental Methodologies

This section details the experimental protocols for key assays and production processes cited in the comparison.

L-Arabinose Isomerase Activity Assay

The activity of L-arabinose isomerase is typically determined by measuring the amount of L-ribulose formed from L-arabinose.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM L-arabinose, 1 mM CoCl₂, 0.5 mM MnCl₂, and an appropriate amount of purified enzyme (e.g., 0.5–1.0 mg/mL) in 50 mM sodium phosphate buffer (pH 6.0).[7][8]

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 65°C) for a defined period (e.g., 10 minutes).[7][8]

  • Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes.[7][8]

  • Quantification of L-Ribulose: The amount of L-ribulose produced is quantified colorimetrically using the cysteine–carbazole–sulfuric-acid method or by High-Performance Liquid Chromatography (HPLC).[7][8] One unit of L-AI activity is defined as the amount of enzyme required to produce 1 µmol of L-ribulose per minute under the specified assay conditions.[7][8]

Determination of Kinetic Parameters

Kinetic parameters such as Km and kcat are determined by measuring the initial reaction rates at varying substrate concentrations.

  • Substrate Concentrations: Prepare a series of reaction mixtures with varying concentrations of L-arabinose (e.g., 5–800 mM).[7][8]

  • Reaction Conditions: The reaction is carried out under optimal pH, temperature, and cofactor concentrations for the specific L-AI being characterized. For example, for L-AI from Lactobacillus reuteri, the reaction is performed in 50 mM sodium phosphate buffer (pH 6.0) containing 0.5 mM MnCl₂ and 1 mM CoCl₂ at 65°C for 10 minutes.[7][8]

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat value is calculated from Vmax and the enzyme concentration.

Enzymatic Production of this compound from L-Arabinose

The following protocol is a general representation of a two-enzyme system for this compound production.

  • Enzyme Preparation: Purified L-arabinose isomerase and a suitable second enzyme (e.g., mannose-6-phosphate isomerase) are prepared.

  • Reaction Setup: A reaction mixture is prepared containing a high concentration of L-arabinose (e.g., 500 g/L), the two enzymes at an optimized ratio, and necessary cofactors (e.g., 1 mM Co²⁺) in a buffer solution at the optimal pH and temperature (e.g., pH 7.0, 70°C for the G. thermodenitrificans system).[1]

  • Reaction Monitoring: The reaction is monitored over time, and samples are periodically taken to measure the concentrations of L-arabinose, L-ribulose, and this compound using HPLC.

  • Product Recovery: Upon completion of the reaction, the this compound is purified from the reaction mixture.

Visualizing the Pathway and Workflow

Diagrams illustrating the enzymatic pathway and a general experimental workflow are provided below to enhance understanding.

Enzymatic_Conversion_Pathway cluster_reaction Enzymatic Isomerization L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (L-AI) L_Ribose This compound L_Ribulose->L_Ribose Mannose-6-Phosphate Isomerase or D-Lyxose Isomerase

Caption: Enzymatic cascade for the conversion of L-arabinose to this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for L-AI Comparison start Select Microbial Sources for L-AI clone_express Gene Cloning and Protein Expression start->clone_express purify Enzyme Purification clone_express->purify characterize Biochemical Characterization (pH, Temp, Kinetics) purify->characterize production This compound Production Trials characterize->production analyze Product Analysis (HPLC) production->analyze compare Compare Performance Metrics analyze->compare

Caption: Workflow for comparing different L-arabinose isomerases.

References

A Comparative Kinetic Analysis of L-Ribose Isomerases from Diverse Microbial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic properties of L-ribose isomerase from various microbial origins is crucial for applications ranging from the production of rare sugars to the synthesis of antiviral nucleoside analogs. This guide provides a comparative overview of the kinetic parameters of this compound isomerases from different microorganisms, supported by experimental data and detailed methodologies.

This compound isomerase (L-RI) is a key enzyme that catalyzes the reversible isomerization of this compound to L-ribulose. Its efficiency, substrate affinity, and catalytic power vary significantly depending on the microbial source. This comparison focuses on key kinetic parameters to aid in the selection of the most suitable enzyme for specific industrial or research applications.

Performance Comparison: Kinetic Parameters

The kinetic parameters—Michaelis constant (Km), maximum reaction velocity (Vmax), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—are fundamental to understanding enzyme performance. The following table summarizes these parameters for this compound isomerases from several microbial sources, as well as for other isomerases exhibiting activity on this compound.

Microbial SourceEnzymeOptimal pHOptimal Temp. (°C)Km (mM)Vmax (U/mg)kcat (min-1)kcat/Km (min-1mM-1)
Cryobacterium sp. N21This compound Isomerase9.03537.825010416275.43
Mycetocola miduiensisThis compound Isomerase7.54042.48277.789259.26217.43
Acinetobacter sp. DL-28This compound Isomerase9.03044357 (µmol/mg·min)--
Geodermatophilus obscurus DSM 43160This compound Isomerase9.030-40----
Cellulomonas parahominis MB426This compound Isomerase9.040----
Bacillus subtilisMannose-6-Phosphate Isomerase7.540----
Geobacillus thermodenitrificansMannose-6-Phosphate Isomerase7.070----

Note: A U (Unit) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions. The Vmax for Acinetobacter sp. DL-28 is presented in the units reported in the source. Dashes indicate that the specific data was not available in the cited literature.

Experimental Methodologies

The determination of the kinetic parameters listed above relies on precise and reproducible experimental protocols. A generalized workflow for the kinetic analysis of this compound isomerase is outlined below, followed by a detailed description of a common assay method.

Experimental Workflow

G cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Expression Gene Expression & Overproduction Purification Enzyme Purification (e.g., Ni-NTA Chromatography) Expression->Purification Concentration Protein Concentration Determination (e.g., Bradford Assay) Purification->Concentration Reaction Enzymatic Reaction (Varying this compound concentrations) Concentration->Reaction Quenching Reaction Quenching (e.g., Heat inactivation) Reaction->Quenching Quantification Product Quantification (Cysteine-Carbazole Method) Quenching->Quantification Plot Michaelis-Menten Plot / Lineweaver-Burk Plot Quantification->Plot Calculation Calculation of Km, Vmax, kcat, kcat/Km Plot->Calculation

Caption: A typical experimental workflow for the kinetic analysis of this compound isomerase.

This compound Isomerase Activity Assay (Cysteine-Carbazole Method)

This colorimetric method is widely used to quantify the amount of L-ribulose (a ketose) produced from the isomerization of this compound (an aldose).

1. Reaction Mixture Preparation:

  • A standard reaction mixture is prepared in a microcentrifuge tube or a 96-well plate.

  • The mixture typically contains:

    • A buffered solution to maintain the optimal pH for the enzyme (e.g., 50 mM Glycine-NaOH for pH 9.0 or 50 mM Sodium Phosphate for pH 7.5).[1][2]

    • A range of this compound concentrations (e.g., from 5 mM to 100 mM) to determine the initial reaction velocities at different substrate levels.

    • A known concentration of the purified this compound isomerase.

    • In some cases, a metal cofactor such as Mn²⁺ or Co²⁺ may be added, although some this compound isomerases are metal-independent.[2][3]

2. Enzymatic Reaction:

  • The reaction is initiated by the addition of the enzyme to the reaction mixture.

  • The mixture is incubated at the enzyme's optimal temperature (e.g., 30°C, 35°C, or 40°C) for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the initial linear range.[1][2][3]

3. Reaction Termination:

  • The enzymatic reaction is stopped, typically by heat inactivation (e.g., boiling for 5-10 minutes) or by the addition of an acid (e.g., perchloric acid).[4]

4. Quantification of L-Ribulose:

  • The amount of L-ribulose formed is determined using the cysteine-carbazole-sulfuric acid method.

  • An aliquot of the terminated reaction mixture is mixed with a solution of cysteine hydrochloride, followed by the addition of a carbazole solution in ethanol and concentrated sulfuric acid.

  • This mixture is heated to induce a colorimetric reaction specific to ketoses.

  • After cooling, the absorbance of the solution is measured at a specific wavelength (typically around 560 nm) using a spectrophotometer.

  • The concentration of L-ribulose is calculated by comparing the absorbance to a standard curve prepared with known concentrations of L-ribulose.

5. Data Analysis:

  • The initial reaction velocities (v₀) are calculated for each this compound concentration.

  • These data points (v₀ versus [Substrate]) are then plotted.

  • The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation or by using a linear transformation such as the Lineweaver-Burk plot.

  • The catalytic constant (kcat) is calculated from the Vmax and the enzyme concentration ([E]total) using the formula: kcat = Vmax / [E]total.

  • The catalytic efficiency is then determined as the ratio of kcat to Km.

This comprehensive guide provides a foundation for comparing and selecting this compound isomerases for various biotechnological and pharmaceutical applications. The provided data and methodologies can assist researchers in making informed decisions based on the specific kinetic properties of enzymes from different microbial sources.

References

A Comparative Guide to the Validation of HPLC Methods for L-Ribose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise quantification of L-Ribose, a critical component in various pharmaceutical and biotechnological applications. The validation of these HPLC methods is paramount to ensure data accuracy, reliability, and regulatory compliance. This guide provides an objective comparison of three common HPLC methods for this compound analysis: Hydrophilic Interaction Liquid Chromatography (HILIC) with Ultraviolet (UV) detection, HILIC with Evaporative Light Scattering Detection (ELSD), and Ligand Exchange Chromatography (LEC) with Refractive Index (RI) detection. The performance of each method is evaluated based on key validation parameters as outlined in the ICH Q2(R1) guidelines.

Method Comparison at a Glance

The selection of an appropriate HPLC method for this compound analysis depends on the specific requirements of the application, such as sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance characteristics of the three compared methods. Note: As comprehensive validation data specifically for this compound is not uniformly available across all methods, the presented data is a composite derived from studies on D-Ribose and other structurally similar sugars and should be considered representative.

Table 1: Comparison of HPLC Method Performance for this compound Analysis

ParameterHILIC-UVHILIC-ELSDLigand Exchange-RI
Principle Partitioning of polar analyte between a polar stationary phase and a less polar mobile phase.Nebulization of column effluent, evaporation of mobile phase, and detection of light scattered by analyte particles.Interaction between hydroxyl groups of the sugar and a metal-loaded stationary phase.
Stationary Phase Amide or Amino-bonded silicaAmide or Amino-bonded silicaSulfonated polystyrene-divinylbenzene resin with Ca2+ or Pb2+ counter-ions
Mobile Phase Acetonitrile/Water gradient or isocraticAcetonitrile/Water gradient or isocraticDeionized Water
Detector Ultraviolet (UV) DetectorEvaporative Light Scattering Detector (ELSD)Refractive Index (RI) Detector
Specificity Good, but potential interference from co-eluting UV-active compounds.Excellent, as it is a universal detector for non-volatile compounds.Good, but sensitive to any changes in mobile phase composition.
Sensitivity (LOD) Moderate (dependent on chromophore)High (typically in the low mg/L range)[1]Low to Moderate (typically around 50 ng on-column for D-Ribose)[2]
Sensitivity (LOQ) ModerateHigh (typically in the low to mid mg/L range)[1]Moderate
Linearity (R²) Typically >0.99Typically >0.99 (may require a non-linear fit)[1]Typically >0.99
Accuracy (% Recovery) 97-108% (for similar compounds)[3]86-119% (for various sugars)[1]95.5-104% (for D-Ribose)[2]
Precision (%RSD) <2%<6% (intermediate precision)[1]<1.5%[2]
Advantages Simple, widely available detector.Universal detection for non-chromophoric compounds, compatible with gradient elution.Simple mobile phase (water), robust method.
Disadvantages This compound lacks a strong chromophore, requiring low UV wavelength (e.g., 190-210 nm) which can lead to baseline noise and interference.Non-linear response may require more complex calibration.Not compatible with gradient elution, sensitive to temperature and pressure fluctuations.

Experimental Protocols

Detailed methodologies for each of the compared HPLC techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.

Method 1: HILIC with UV Detection

Sample Preparation: Accurately weigh and dissolve this compound standard or sample in the mobile phase to achieve a concentration within the linear range of the assay. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Chromolith® NH2, 100 x 4.6 mm I.D., or equivalent amino-based column.

  • Mobile Phase: Acetonitrile:Water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 - 3.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: UV at 190 nm.

  • Injection Volume: 5 - 20 µL.

Method 2: HILIC with ELSD

Sample Preparation: Prepare standards and samples as described for the HILIC-UV method.

Chromatographic Conditions:

  • Column: Zwitterionic HILIC column or equivalent amide/amino column.

  • Mobile Phase: A gradient of acetonitrile and water is often employed for optimal separation. For example, a linear gradient from 85% to 65% acetonitrile over 15 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Detector: ELSD with nebulizer and evaporator temperatures optimized for the mobile phase (e.g., Nebulizer: 60 °C, Evaporator: 90 °C), and nitrogen as the nebulizing gas.

  • Injection Volume: 10 - 50 µL.

Method 3: Ligand Exchange Chromatography with RI Detection

Sample Preparation: Dissolve this compound standard or sample in deionized water. Filter through a 0.45 µm syringe filter.

Chromatographic Conditions:

  • Column: Shodex SUGAR KS-801, Bio-Rad Aminex HPX-87C, or equivalent ligand exchange column with a calcium or lead counter-ion.

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 80 - 85 °C.

  • Detector: Refractive Index (RI) detector, with the reference cell purged with the mobile phase.

  • Injection Volume: 10 - 20 µL.

HPLC Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation based on ICH Q2(R1) guidelines.

HPLC_Validation_Workflow start Method Development & Optimization protocol Validation Protocol Definition of Parameters & Acceptance Criteria start->protocol specificity Specificity (Peak Purity, Resolution) protocol->specificity linearity Linearity (Calibration Curve, R²) protocol->linearity lod_loq LOD & LOQ (Signal-to-Noise, SD of Response) protocol->lod_loq accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability, Intermediate Precision, %RSD) protocol->precision range Range protocol->range robustness Robustness (Deliberate Variations) protocol->robustness system_suitability System Suitability (Resolution, Tailing Factor, Plate Count) protocol->system_suitability report Validation Report (Summary of Results) specificity->report linearity->report lod_loq->report accuracy->report precision->report range->report robustness->report system_suitability->report end Method Implementation for Routine Analysis report->end

Caption: A generalized workflow for the validation of an HPLC method.

Conclusion

The choice of an HPLC method for this compound analysis is a critical decision that impacts the quality and reliability of analytical data.

  • HILIC-UV offers a straightforward approach, particularly if a UV detector is the primary instrument available. However, the lack of a strong chromophore in this compound necessitates detection at low wavelengths, which can be challenging.

  • HILIC-ELSD provides a more universal and sensitive detection method for this compound, especially when dealing with complex matrices or when gradient elution is required for separating impurities. Its non-linear response is a factor to consider during calibration.

  • Ligand Exchange Chromatography with RI detection is a robust and simple method, utilizing an isocratic mobile phase of water. While it may lack the sensitivity of ELSD, its reliability and simplicity make it a valuable tool for routine quality control applications.

Ultimately, the selection should be based on a thorough evaluation of the specific analytical needs, available resources, and the required level of sensitivity and selectivity for the this compound analysis. It is imperative that any chosen method undergoes a comprehensive validation according to ICH guidelines to ensure its suitability for the intended purpose.

References

A Researcher's Guide to Enantioselective Assays for L-Ribose Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, ensuring the enantiomeric purity of chiral molecules like L-Ribose is paramount. The biological activity and safety of pharmaceuticals are often enantiomer-dependent, necessitating accurate and reliable analytical methods to quantify the enantiomeric excess (ee). This guide provides a comparative overview of various enantioselective assays for determining this compound purity, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.

Comparison of Enantioselective Assay Performance

The selection of an appropriate analytical method for determining this compound purity depends on various factors, including the required sensitivity, sample throughput, cost, and the availability of instrumentation. The following table summarizes the quantitative performance of several common enantioselective techniques.

MethodPrincipleReported Run TimeLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).~2 hours[1]Method-dependentWell-established, high precision and accuracy.[1]Long analysis time, high cost of chiral columns and solvents.[1]
Capillary Electrophoresis (CE) Differential migration of derivatized enantiomers in an electric field containing a chiral selector.~4 minutes[2]Can detect 0.35% D-ribose in this compound (99.3% ee).[2][3]High separation efficiency, low sample and reagent consumption, rapid analysis.[2][3]Requires derivatization, potential for matrix interference.[2][3]
Visual Colorimetry & SERS Aggregation of β-cyclodextrin-coated silver nanoparticles induced by one enantiomer, leading to a color change and SERS signal enhancement.[4][5]Rapid (~30 min)[4][5]Visually distinguishable, SERS provides higher sensitivity.[4][5]Fast, low-cost, suitable for high-throughput screening, can be performed outside a lab.[4][5]Semi-quantitative for visual method, SERS requires specialized equipment for high precision.[4][5]
Enzymatic Assays Specific enzymatic conversion of one enantiomer, allowing for its quantification.VariableDependent on enzyme kinetics and detection method.High specificity, potential for high sensitivity.Enzyme availability and stability can be limiting, indirect measurement.
Chiral Gas Chromatography (GC) Separation of volatile derivatives of enantiomers on a chiral stationary phase.Method-dependentRequires volatile and thermally stable derivatives.[6]High resolution for volatile compounds.[6]Derivatization is necessary, not suitable for non-volatile samples.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Rapid (~5 min)[7]Typically requires higher concentrations than chromatographic methods.Non-destructive, provides structural information, relatively fast data acquisition.[7]Lower sensitivity compared to other methods, requires specialized reagents.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method relies on the differential interaction of the L- and D-ribose enantiomers with a chiral stationary phase, leading to their separation and subsequent quantification.

Experimental Protocol:

  • Column: Chiralpak AD-H[1]

  • Mobile Phase: Hexane-ethanol-Trifluoroacetic acid ((7:3):0.1, v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Detection: Refractive Index (RI)[1]

  • Sample Preparation: Prepare a standard solution of the ribose sample in the mobile phase at a concentration of 100 mg/L. Filter the solution through a 0.45 µm membrane filter before injection.[1]

  • Injection Volume: 50 µL[1]

  • Analysis: Inject the sample onto the HPLC system. The retention times for the different anomers and enantiomers of ribose will allow for their identification and quantification.

Capillary Electrophoresis (CE)

Principle: This technique involves the derivatization of ribose enantiomers with a fluorescent tag, followed by their separation in a capillary filled with an electrolyte containing a chiral selector (β-cyclodextrin). The differential interaction between the enantiomer-chiral selector complexes and their different migration times in the electric field allows for their separation and quantification.[2][3]

Experimental Protocol:

  • Derivatization Reagent: 7-aminonaphthalene-1,3-disulfonic acid (ANDA)[2][3]

  • Chiral Selector: 5 mM β-cyclodextrin[2][3]

  • Electrolyte: 25 mM tetraborate buffer[2][3]

  • Capillary: Fused silica capillary

  • Detection: Laser-Induced Fluorescence (LIF)

  • Sample Preparation:

    • Derivatize the ribose sample with ANDA.

    • Dissolve the derivatized sample in the electrolyte solution.

  • Analysis:

    • Fill the capillary with the electrolyte solution containing β-cyclodextrin.

    • Inject the derivatized sample into the capillary.

    • Apply a high voltage across the capillary.

    • Detect the migrating enantiomers using an LIF detector. The peak areas of the separated enantiomers are used to determine the enantiomeric excess.

Visual Colorimetry and Surface-Enhanced Raman Spectroscopy (SERS)

Principle: This assay is based on the enantioselective aggregation of β-cyclodextrin-coated silver nanoparticles (Ag@CD NPs). In the presence of D-ribose, the nanoparticles aggregate, causing a distinct color change from yellow to gray-green, which can be observed visually. This aggregation also leads to a significant enhancement of the Raman signal of D-ribose, allowing for more sensitive and quantitative analysis by SERS. This compound does not induce this aggregation.[4][5]

Experimental Protocol:

  • Reagents:

    • β-cyclodextrin-coated silver nanoparticles (Ag@CD NPs)

    • Britton-Robinson (BR) buffer (pH = 3.2)

    • This compound and D-ribose standards and samples

  • Visual Colorimetric Assay:

    • In a microplate well or cuvette, mix 200 µL of Ag@CD NPs with 200 µL of the ribose sample (0.1 M).

    • Add 20 µL of BR buffer (pH = 3.2).

    • Observe the color change over 30 minutes. A change from yellow to gray-green indicates the presence of D-ribose. The intensity of the color change can be used for semi-quantitative estimation of the D-ribose concentration.

  • SERS Analysis:

    • Prepare a series of solutions with varying enantiomeric excesses of ribose (total concentration 0.01 M).

    • Mix the ribose solutions with Ag@CD NPs and BR buffer as described above.

    • After 30 minutes, acquire the SERS spectra.

    • The intensity of specific Raman bands (e.g., 1020 cm⁻¹ and 1308 cm⁻¹) increases with the proportion of D-ribose, allowing for quantitative determination of the enantiomeric excess.[4]

Visualizations

The following diagrams illustrate the workflows and principles of the described enantioselective assays.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Ribose Sample in Mobile Phase prep2 Filter through 0.45 µm Membrane prep1->prep2 hplc_inj Inject Sample prep2->hplc_inj hplc_col Chiral Stationary Phase Column hplc_inj->hplc_col hplc_sep Enantiomer Separation hplc_col->hplc_sep hplc_det Refractive Index Detector hplc_sep->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq data_quant Peak Integration & Quantification of ee data_acq->data_quant

Chiral HPLC Workflow for this compound Purity Analysis.

CE_Workflow cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis cluster_data Data Analysis prep1 Derivatize Ribose with Fluorescent Tag (ANDA) prep2 Dissolve in Electrolyte with β-cyclodextrin prep1->prep2 ce_inj Inject Sample prep2->ce_inj ce_sep Apply Voltage & Separate Enantiomers ce_inj->ce_sep ce_det Laser-Induced Fluorescence Detection ce_sep->ce_det data_acq Electropherogram Acquisition ce_det->data_acq data_quant Peak Area Analysis & Calculation of ee data_acq->data_quant

Capillary Electrophoresis Workflow for this compound Purity.

SERS_Principle cluster_L This compound cluster_D D-Ribose L_Ribose This compound AgCD_L Ag@CD NPs (Yellow Solution) L_Ribose->AgCD_L + No_Agg_L No Aggregation AgCD_L->No_Agg_L D_Ribose D-Ribose AgCD_D Ag@CD NPs (Yellow Solution) D_Ribose->AgCD_D + Agg_D Aggregation (Gray-Green Solution) AgCD_D->Agg_D SERS_Signal Enhanced SERS Signal Agg_D->SERS_Signal

Principle of the Colorimetric and SERS Assay.

References

A Comparative Guide to Substrate Selection for L-Ribose Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Ribose, a rare monosaccharide, is a critical chiral precursor in the synthesis of L-nucleoside analogues, a class of potent antiviral and anticancer drugs. The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of different substrates for this compound production, focusing on biotechnological methods that offer a more sustainable and specific alternative to traditional chemical synthesis. We will delve into the experimental data, protocols, and metabolic pathways associated with the utilization of L-arabinose, D-glucose, and D-xylose as starting materials.

Comparison of this compound Production Performance from Different Substrates

The choice of substrate is a crucial factor influencing the economic viability and efficiency of this compound production. This section summarizes the key performance indicators for this compound production from L-arabinose, D-glucose, and D-xylose based on available experimental data.

SubstrateOrganism/Enzyme SystemTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
L-Arabinose Purified L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans1180.23639.3[1][2]
L-Arabinose Immobilized recombinant Escherichia coli co-expressing L-arabinose isomerase and mannose-6-phosphate isomerase990.3333[3]
L-Arabinose Genetically engineered Candida tropicalis6.00.20~0.13[4][5][6]
L-Arabinose Co-expression of L-arabinose isomerase and D-lyxose isomerase in E. coli50.30.10~1.39[7]
D-Glucose Multi-step enzymatic and fermentation processes (theoretically possible)Data not availableData not availableData not available
D-Xylose Multi-step enzymatic and fermentation processes (theoretically possible)Data not availableData not availableData not available

Note: Direct and quantitative experimental data for the conversion of D-glucose and D-xylose to this compound is scarce in publicly available literature. The primary focus of research on these substrates has been the production of D-ribose. The conversion of D-sugars to their L-counterparts is a multi-step and challenging process.

Metabolic Pathways and Experimental Workflows

Understanding the underlying biochemical pathways is essential for optimizing this compound production. This section visualizes the metabolic routes from different substrates to this compound and outlines the experimental workflows.

From L-Arabinose: The Well-Established Route

The most common and efficient method for this compound production starts with L-arabinose. This process typically involves a two-step enzymatic conversion.

LARabinose_to_LRibose L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (L-AI) L_Ribose This compound L_Ribulose->L_Ribose this compound Isomerase (L-RI) or Mannose-6-Phosphate Isomerase (MPI)

Enzymatic conversion of L-Arabinose to this compound.

This pathway can be implemented using purified enzymes, whole-cell biocatalysts (e.g., recombinant E. coli), or engineered yeast strains.

Experimental_Workflow_L_Arabinose cluster_upstream Upstream Processing cluster_fermentation Fermentation/Biotransformation cluster_downstream Downstream Processing Strain_Development Strain Development (e.g., Recombinant E. coli, Engineered Yeast) Inoculum_Development Inoculum Development Strain_Development->Inoculum_Development Media_Preparation Media Preparation Media_Preparation->Inoculum_Development Fermentation Fermentation or Enzymatic Reaction (with L-Arabinose) Inoculum_Development->Fermentation Cell_Removal Cell Removal (Centrifugation/Filtration) Fermentation->Cell_Removal Purification Purification (Chromatography) Cell_Removal->Purification Crystallization Crystallization Purification->Crystallization Final_Product This compound Crystallization->Final_Product

General experimental workflow for this compound production.
From D-Glucose and D-Xylose: A Theoretical Perspective

Direct conversion of D-glucose or D-xylose to this compound is not a naturally occurring or well-established biotechnological process. The conversion of a D-sugar to an L-sugar is complex and typically involves multiple enzymatic or chemical steps. A theoretical pathway would likely involve the conversion of the D-sugar to a common intermediate, such as a polyol (e.g., ribitol), followed by oxidation to an L-sugar.

D_to_L_Conversion D_Glucose D-Glucose Multi_Step_Enzymatic Multi-step Enzymatic Conversion/ Fermentation D_Glucose->Multi_Step_Enzymatic Pentose Phosphate Pathway & other conversions D_Xylose D-Xylose D_Xylose->Multi_Step_Enzymatic Isomerization/Reduction Ribitol Ribitol Multi_Step_Enzymatic->Ribitol L_Ribulose L-Ribulose Ribitol->L_Ribulose Oxidoreductase L_Ribose This compound L_Ribulose->L_Ribose Isomerase

Conceptual pathway for this compound production from D-sugars.

This conceptual pathway highlights the significant challenges in developing a commercially viable process for this compound production from D-glucose or D-xylose. The multi-step nature of this conversion often leads to lower overall yields and productivities compared to the more direct route from L-arabinose.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison table.

Protocol 1: this compound Production using Purified Enzymes from Geobacillus thermodenitrificans

This protocol is based on the work by Yeom et al. (2009)[1].

1. Enzyme Production and Purification:

  • The L-arabinose isomerase (L-AI) and mannose-6-phosphate isomerase (MPI) genes from Geobacillus thermodenitrificans are cloned and expressed in E. coli.

  • Recombinant E. coli cells are cultivated in a fermentor. Enzyme expression is induced with lactose.

  • Cells are harvested, lysed, and the enzymes are purified using standard chromatography techniques.

2. Enzymatic Reaction:

  • The reaction mixture contains 50 mM PIPES buffer (pH 7.0), 1 mM CoCl₂, purified L-AI (e.g., 8 U/mL), and purified MPI (e.g., 20 U/mL).

  • The substrate, L-arabinose, is added to a final concentration of up to 500 g/L.

  • The reaction is incubated at 70°C for a specified duration (e.g., 3 hours).

3. Product Analysis:

  • The concentrations of L-arabinose, L-ribulose, and this compound in the reaction mixture are determined using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

Protocol 2: this compound Production using Immobilized Recombinant E. coli

This protocol is based on the study by Yeom et al. (2014)[3].

1. Strain Construction and Immobilization:

  • E. coli is genetically engineered to co-express L-arabinose isomerase and mannose-6-phosphate isomerase.

  • The recombinant E. coli cells are cultivated and harvested.

  • The harvested cells are immobilized in a matrix, such as calcium alginate beads.

2. Biotransformation in a Packed-Bed Bioreactor:

  • The immobilized cells are packed into a column to create a packed-bed bioreactor.

  • A substrate solution containing L-arabinose (e.g., 300 g/L) in a suitable buffer (e.g., pH 7.5) with 1 mM Co²⁺ is continuously fed through the bioreactor.

  • The bioreactor is maintained at an optimal temperature (e.g., 60°C).

  • The effluent from the bioreactor, containing this compound, is collected.

3. Product Analysis:

  • Samples from the effluent are analyzed by HPLC to determine the concentrations of L-arabinose, L-ribulose, and this compound.

Protocol 3: this compound Production using Genetically Engineered Candida tropicalis

This protocol is based on the research by Yeo et al. (2021)[4][5][6].

1. Strain Engineering:

  • Candida tropicalis is engineered to express a heterologous L-arabinose transporter and L-arabinose isomerase.

  • An this compound isomerase gene is then integrated into the genome of the engineered strain.

2. Fermentation:

  • The engineered C. tropicalis strain is cultivated in a fermentation medium containing a mixture of glucose (as a growth substrate, e.g., 20 g/L) and L-arabinose (as the production substrate, e.g., 30 g/L).

  • The fermentation is carried out in a shaker flask or a bioreactor at 30°C with agitation.

3. Analysis of Products:

  • The concentrations of glucose, L-arabinose, L-ribulose, and this compound in the fermentation broth are monitored over time using HPLC.

Conclusion

Based on the current body of scientific literature, L-arabinose is the most viable and well-documented substrate for the biotechnological production of this compound. The enzymatic and whole-cell biocatalytic processes starting from L-arabinose have demonstrated high titers, yields, and productivities. In contrast, the production of this compound from more abundant and less expensive substrates like D-glucose and D-xylose remains a significant challenge. The development of efficient, multi-step enzymatic pathways or engineered microbial strains capable of converting these D-sugars to this compound is an area ripe for future research. For drug development professionals and scientists requiring a reliable source of this compound, processes utilizing L-arabinose currently represent the most mature and efficient technological options.

References

Assessing the Cost-Effectiveness of L-Ribose Production Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Ribose, a rare monosaccharide, is a critical chiral intermediate in the synthesis of various L-nucleoside analogues, which form the backbone of numerous antiviral and anticancer drugs. The high demand and historically high cost of this compound have spurred research into more efficient and economical production methods. This guide provides a comprehensive comparison of the three main strategies for this compound production: chemical synthesis, enzymatic conversion, and microbial fermentation. We present a detailed analysis of their cost-effectiveness, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of this compound Production Methods

ParameterChemical SynthesisEnzymatic ConversionMicrobial Fermentation
Starting Material L-Arabinose, D-Mannose, D-RiboseL-Arabinose, RibitolL-Arabinose, Ribitol, Glucose
Key Advantages High product concentration, well-established procedures.High specificity and yield, mild reaction conditions, environmentally friendly.Utilizes inexpensive and renewable feedstocks, potential for continuous production.
Key Disadvantages Multiple complex steps, harsh reaction conditions, environmental concerns, difficult to scale up.[1][2]High cost of purified enzymes, potential for enzyme inhibition.Lower product concentrations, complex downstream processing, requires extensive metabolic engineering.
Reported Yield 51-76.3%[3]Up to 33% (w/w) conversion from L-arabinose.[4]~20% (w/w) conversion from L-arabinose in engineered yeast.[5]
Volumetric Productivity High, e.g., 480 g L⁻¹ day⁻¹ (molybdic acid route).[6]High, e.g., 39.3 g L⁻¹ h⁻¹ (two-enzyme system).[7]Moderate, e.g., 17.4 g L⁻¹ day⁻¹ (engineered E. coli).[6]
Estimated Cost-Effectiveness Can be costly due to multi-step processes and expensive starting materials like D-mannose.[3] A patented chemical process from L-arabinose claims low industrialized production cost.[8]Potentially cost-effective with enzyme immobilization and reuse.[7] The cost of enzymes is a major factor.Promising for large-scale, low-cost production, but downstream processing can be a significant cost driver.

In-Depth Analysis of Production Methods

Chemical Synthesis

Chemical synthesis routes to this compound have been explored extensively, often involving multiple steps of protection, oxidation, reduction, and deprotection.

Common Starting Materials: L-Arabinose, D-Mannose, D-Ribose.[3][9]

Advantages:

  • Can achieve high product concentrations.

  • The chemical transformations are well-understood and documented.

Disadvantages:

  • Typically involves multiple, complex reaction steps, leading to lower overall yields.[1]

  • Often requires harsh reaction conditions (e.g., high temperature and pressure) and toxic reagents.[1]

  • Industrial scale-up can be challenging and costly.[1][2]

  • Can produce undesirable byproducts, complicating purification.

Experimental Example: Synthesis from a Protected L-Arabinose Derivative

A four-step method starting from a protected L-arabinose derivative has been reported with an overall yield of 76.3%. The key steps involve Swern oxidation followed by a stereoselective reduction.[3]

Enzymatic Conversion

Enzymatic methods offer a more specific and environmentally friendly alternative to chemical synthesis, utilizing isolated enzymes to catalyze the conversion of a substrate to this compound.

Common Starting Materials: L-Arabinose, Ribitol.[1]

Key Enzymes:

  • L-Arabinose Isomerase (L-AI): Converts L-arabinose to L-ribulose.

  • Mannose-6-Phosphate Isomerase (MPI) or this compound Isomerase (L-RI): Converts L-ribulose to this compound.

  • Mannitol-1-Dehydrogenase (MDH): Converts ribitol to this compound.[10]

Advantages:

  • High specificity, leading to fewer byproducts and simpler purification.

  • Mild reaction conditions (temperature and pH).

  • Environmentally benign process.

Disadvantages:

  • The cost of producing and purifying enzymes can be high.

  • Enzyme stability and activity can be limiting factors.

  • Product inhibition can sometimes limit reaction efficiency.

Experimental Example: Two-Enzyme System for this compound Production

A process using L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans has been shown to produce 118 g/L of this compound from 500 g/L of L-arabinose in 3 hours, with a volumetric productivity of 39.3 g L⁻¹ h⁻¹.[7]

Microbial Fermentation

Microbial fermentation utilizes genetically engineered microorganisms to produce this compound from simple sugars. This approach holds great promise for large-scale, cost-effective production.

Common Starting Materials: L-Arabinose, Ribitol, Glucose.[5][6]

Engineered Microorganisms: Escherichia coli, Candida tropicalis, Lactobacillus plantarum.[4][5][6]

Advantages:

  • Ability to use inexpensive and renewable starting materials like glucose.

  • Potential for continuous production processes.

  • Whole-cell biocatalysts can be more stable and cost-effective than purified enzymes.

Disadvantages:

  • Often results in lower product concentrations compared to other methods.

  • The presence of other cellular metabolites complicates downstream purification.

  • Requires significant metabolic engineering to optimize production pathways and minimize byproduct formation.

Experimental Example: this compound Production in Engineered E. coli

A recombinant E. coli strain expressing a mannitol-1-dehydrogenase (MDH) from celery was developed for the conversion of ribitol to this compound. In a 1-liter fermentation, this system achieved a volumetric productivity of 17.4 g L⁻¹ day⁻¹ with a 55% conversion of 100 g/L ribitol in 72 hours.[6][11]

Experimental Protocols

Chemical Synthesis: Swern Oxidation and Stereoselective Reduction of a Protected L-Arabinose Derivative

Objective: To synthesize this compound from a protected L-arabinose derivative.

Materials:

  • Methyl 3,4-O-isopropylidene-β-L-arabinopyranoside (protected L-arabinose)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • 80% Acetic acid (AcOH)

Procedure:

  • Swern Oxidation:

    • Dissolve oxalyl chloride in dry CH₂Cl₂ and cool to -60°C.

    • Add a solution of DMSO in dry CH₂Cl₂ dropwise over 15 minutes.

    • Stir the mixture at -60°C for 10 minutes.

    • Add a solution of the protected L-arabinose in dry CH₂Cl₂ dropwise over 15 minutes.

    • Stir the reaction mixture for 15 minutes.

    • Add triethylamine dropwise over 10 minutes with stirring at -60°C.

    • Remove the cooling bath and add distilled water at room temperature.

    • Stir for 10 minutes and separate the organic layer.[3]

  • Stereoselective Reduction:

    • To the residue from the Swern oxidation dissolved in EtOH, add NaBH₄ portionwise at 0°C.

    • Stir the reaction at room temperature for 30 minutes.

    • Evaporate the solvent.

    • Extract the residue with chloroform and wash with distilled water.

    • Dry the organic layer with Na₂SO₄ and concentrate.[3]

  • Deprotection:

    • Treat the resulting mixture with 80% AcOH and stir overnight.

    • Purify the final product to obtain this compound.[3]

Enzymatic Conversion of L-Arabinose to this compound

Objective: To produce this compound from L-arabinose using L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI).

Materials:

  • L-Arabinose

  • Purified L-arabinose isomerase (AI) from Geobacillus thermodenitrificans

  • Purified mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans

  • CoCl₂

  • Tris-HCl buffer (pH 7.0)

Procedure:

  • Prepare a reaction mixture containing L-arabinose (e.g., 500 g/L) in Tris-HCl buffer.

  • Add CoCl₂ to a final concentration of 1 mM.

  • Add purified AI (e.g., 8 U/ml) and MPI (e.g., 20 U/ml) to the reaction mixture.

  • Incubate the reaction at 70°C for a specified time (e.g., 3 hours).

  • Monitor the production of this compound using High-Performance Liquid Chromatography (HPLC).[7]

Microbial Fermentation of this compound using Engineered E. coli

Objective: To produce this compound from ribitol using a recombinant E. coli strain expressing mannitol-1-dehydrogenase (MDH).

Materials:

  • Recombinant E. coli strain (e.g., BL21) harboring a plasmid for MDH expression (e.g., pMAL-MBP-MDH).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Ribitol

  • Glycerol

  • ZnCl₂

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • NH₄OH (50%)

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the recombinant E. coli strain in LB medium with the appropriate antibiotic.

  • Fermentation:

    • Inoculate a 1-liter fermenter containing LB medium, ribitol (e.g., 100 g/L), glycerol (e.g., 20 g/L), and the appropriate antibiotic with the overnight culture.

    • Control the temperature at 37°C and maintain the pH above 6.0 using 50% NH₄OH.

    • Add ZnCl₂ to a final concentration of 0.5 mM.

    • After approximately 3 hours (or when cell density reaches a specific OD), reduce the temperature to 25-27.5°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[6]

  • Monitoring and Harvest:

    • Take samples at regular intervals to monitor cell growth and this compound production by HPLC.

    • After the desired fermentation time (e.g., 72 hours), harvest the culture.[6]

  • Purification:

    • Remove cells by centrifugation.

    • Treat the supernatant with activated carbon to decolorize.

    • Concentrate the supernatant and purify this compound using cation-exchange chromatography.[6]

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.

Signaling Pathway: Regulation of the L-Arabinose Operon in E. coli

The production of this compound from L-arabinose in E. coli is dependent on the cell's ability to metabolize L-arabinose. This process is tightly regulated by the L-arabinose operon.

L_Arabinose_Operon cluster_arabinose L-Arabinose Present cluster_no_arabinose L-Arabinose Absent AraC_Arabinose AraC-Arabinose Complex araI araI Site AraC_Arabinose->araI Binds RNAP RNA Polymerase AraC_Arabinose->RNAP Recruits CAP_cAMP CAP-cAMP CAP_cAMP->araI Binds CAP_cAMP->RNAP Recruits araBAD araBAD Genes RNAP->araBAD Transcribes Transcription_active Transcription Activated araBAD->Transcription_active AraC_dimer AraC Dimer araI_no araI Site AraC_dimer->araI_no Binds araO2 araO2 Site AraC_dimer->araO2 Binds DNA_loop DNA Looping araI_no->DNA_loop araO2->DNA_loop Transcription_repressed Transcription Repressed DNA_loop->Transcription_repressed Chemical_Synthesis_Workflow start Start: Protected L-Arabinose swern Swern Oxidation (Oxalyl Chloride, DMSO, Et3N) start->swern reduction Stereoselective Reduction (NaBH4) swern->reduction deprotection Deprotection (Acetic Acid) reduction->deprotection purification Purification deprotection->purification end End: This compound purification->end Enzymatic_Conversion_Workflow start Start: L-Arabinose Solution reaction_setup Reaction Setup (Buffer, CoCl2) start->reaction_setup enzyme_addition Enzyme Addition (L-Arabinose Isomerase, Mannose-6-Phosphate Isomerase) reaction_setup->enzyme_addition incubation Incubation (70°C) enzyme_addition->incubation monitoring Monitoring (HPLC) incubation->monitoring end End: This compound Product monitoring->end Microbial_Fermentation_Workflow start Start: Engineered E. coli Strain inoculum Inoculum Preparation (Overnight Culture) start->inoculum fermentation Fermentation (Ribitol, Glycerol, ZnCl2) inoculum->fermentation induction Induction (IPTG) fermentation->induction downstream Downstream Processing (Centrifugation, Purification) induction->downstream end End: Pure this compound downstream->end

References

A Comparative Guide to Spectroscopic Techniques for the Identification of L-Ribose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Ribose, a crucial monosaccharide in various biological processes and a key component of certain pharmaceuticals, exists in solution as an equilibrium mixture of different cyclic isomers known as anomers (α and β) and conformers (pyranose and furanose). The precise identification and quantification of these anomers are critical for understanding its biological activity, controlling reaction stereochemistry, and ensuring the quality of pharmaceutical products. This guide provides an objective comparison of key spectroscopic techniques for the identification of this compound anomers, supported by experimental data and detailed protocols.

Introduction to this compound Anomers

In aqueous solution, this compound predominantly exists in four isomeric forms: α-L-ribopyranose, β-L-ribopyranose, α-L-ribofuranose, and β-L-ribofuranose. These anomers differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1). The spectroscopic properties of these anomers are distinct, allowing for their identification and quantification using various techniques. As this compound and D-Ribose are enantiomers, their spectroscopic data in achiral solvents are identical. Therefore, the data presented in this guide, primarily sourced from studies on D-Ribose, are directly applicable to this compound.

Comparative Analysis of Spectroscopic Techniques

The identification of this compound anomers can be effectively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Chiroptical Spectroscopy (Optical Rotation and Circular Dichroism). Each technique offers unique advantages and provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and informative technique for the structural elucidation of carbohydrates in solution. Both ¹H and ¹³C NMR provide detailed information on the chemical environment of each nucleus, allowing for the unambiguous identification of anomers.

¹H NMR Spectroscopy

The chemical shift and coupling constants of the anomeric proton (H-1) are highly sensitive to its stereochemical environment. Generally, the anomeric proton in the α-anomer (axial) resonates at a lower field (higher ppm) compared to the β-anomer (equatorial). The coupling constant between H-1 and H-2 (JH1,H2) is also diagnostic of the anomeric configuration.

AnomerH-1 Chemical Shift (ppm)JH1,H2 (Hz)
α-L-Ribopyranose ~5.1-5.3~2-4
β-L-Ribopyranose ~4.8-5.0~7-9
α-L-Ribofuranose ~5.2-5.4~4-5
β-L-Ribofuranose ~5.0-5.2~1-2

Note: Specific chemical shifts can vary depending on the solvent, temperature, and pH.

¹³C NMR Spectroscopy

The chemical shift of the anomeric carbon (C-1) is also a reliable indicator of the anomeric configuration. The C-1 of the α-anomer typically resonates at a lower field than the β-anomer.

AnomerC-1C-2C-3C-4C-5
α-L-Ribopyranose 95.071.570.768.864.5
β-L-Ribopyranose 95.372.570.468.764.5
α-L-Ribofuranose 97.872.471.584.562.9
β-L-Ribofuranose 102.476.771.984.064.0

Source: Data adapted from studies on D-Ribose.[1]

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the vibrational modes of molecules. The "fingerprint" region (typically 400-1500 cm⁻¹) of the IR and Raman spectra is particularly sensitive to the subtle structural differences between anomers.

Infrared (IR) Spectroscopy

The anomeric configuration influences the C-O and C-C stretching vibrations, as well as the C-H bending modes. While complete assignment of all bands is complex, specific regions can be used for differentiation. For instance, the region around 800-950 cm⁻¹ is often associated with anomeric C-H vibrations and can show distinct patterns for α and β anomers.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The C-O and C-C stretching modes are also prominent in Raman spectra. Differences in the Raman spectra of anomers can be observed in the fingerprint region, reflecting variations in their overall symmetry and bond polarizability.

Spectroscopic RegionGeneral AssignmentPotential for Anomer Differentiation
3600-3050 cm⁻¹ O-H stretchingBroad bands, less specific for anomer identification.
3050-2800 cm⁻¹ C-H stretchingCan show subtle differences.
1500-1200 cm⁻¹ C-H and O-H deformationContains bands sensitive to anomeric configuration.
1200-800 cm⁻¹ C-O, C-C stretchingHighly sensitive "fingerprint" region for anomers.
< 800 cm⁻¹ Ring deformation, torsional modesContains anomer-specific information.
Chiroptical Spectroscopy: Optical Rotation and Circular Dichroism (CD)

Chiroptical techniques are inherently sensitive to the three-dimensional arrangement of atoms in chiral molecules and are thus well-suited for studying anomers.

Optical Rotation

Optical rotation measures the rotation of plane-polarized light by a chiral sample. The specific rotation ([α]) is a characteristic property of a chiral molecule. The α and β anomers of this compound will have different specific rotation values. The mutarotation, or the change in optical rotation over time as the anomers equilibrate in solution, can be monitored to study the anomerization process.

AnomerSpecific Rotation ([α]D)
α-L-Ribopyranose Positive value
β-L-Ribopyranose Less positive or negative value

Note: The exact values depend on the equilibrium composition and experimental conditions.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectrum provides information about the stereochemistry of the molecule. The anomers of this compound will exhibit distinct CD spectra, particularly in the vacuum ultraviolet (VUV) region where the sugar chromophores absorb.

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). For samples in H₂O, a solvent suppression technique will be necessary.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To aid in assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-120 ppm.

    • Use a sufficient number of scans for adequate signal intensity.

    • 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate proton and carbon signals for unambiguous assignment.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the chemical shifts to an internal standard (e.g., DSS) or the residual solvent peak.

    • Integrate the anomeric proton signals in the ¹H spectrum to determine the relative populations of the anomers.

    • Analyze the chemical shifts and coupling constants to assign the specific anomeric and ring forms.

Vibrational Spectroscopy (IR and Raman)
  • Sample Preparation:

    • IR (ATR): Place a small amount of the this compound solid or a concentrated aqueous solution directly on the ATR crystal.

    • IR (Transmission): Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry KBr powder and pressing it into a transparent disk. For solutions, use a liquid cell with appropriate window material (e.g., CaF₂).

    • Raman: Place the solid sample or a solution in a glass vial or capillary tube.

  • Instrumentation:

    • IR: Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Raman: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm to minimize fluorescence).

  • Data Acquisition:

    • Collect spectra over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Record a background spectrum (e.g., of the empty ATR crystal, pure KBr pellet, or solvent) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify and compare the peak positions and relative intensities in the fingerprint region of the spectra for the different anomers.

    • Use spectral databases or theoretical calculations to aid in the assignment of vibrational modes.

Chiroptical Spectroscopy (Optical Rotation and CD)
  • Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., water). The concentration should be optimized to give a measurable rotation or CD signal.

  • Instrumentation:

    • Optical Rotation: Use a polarimeter.

    • Circular Dichroism: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Optical Rotation:

      • Calibrate the polarimeter with a blank (solvent).

      • Measure the optical rotation of the sample at a specific wavelength (usually the sodium D-line, 589 nm).

      • To observe mutarotation, record the optical rotation at different time intervals after dissolving the sample.

    • Circular Dichroism:

      • Record a baseline spectrum of the solvent in the same cuvette.

      • Measure the CD spectrum of the sample over the desired wavelength range.

  • Data Analysis:

    • Optical Rotation: Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

    • Circular Dichroism: Subtract the baseline spectrum from the sample spectrum. The resulting CD spectrum can be compared with reference spectra or used for conformational analysis.

Workflow for Anomer Identification

The following diagram illustrates a general workflow for the identification of this compound anomers using the discussed spectroscopic techniques.

Anomer_Identification_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_analysis Data Analysis and Identification Sample This compound Sample Dissolution Dissolution in Appropriate Solvent (e.g., D₂O, H₂O) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR Vibrational Vibrational Spectroscopy (IR, Raman) Dissolution->Vibrational Chiroptical Chiroptical Spectroscopy (OR, CD) Dissolution->Chiroptical NMR_Analysis Analyze Chemical Shifts, Coupling Constants, and Integrals NMR->NMR_Analysis Vibrational_Analysis Analyze Fingerprint Region and Characteristic Bands Vibrational->Vibrational_Analysis Chiroptical_Analysis Determine Specific Rotation and Analyze CD Spectra Chiroptical->Chiroptical_Analysis Identification Identification and Quantification of α/β Anomers (Pyranose/Furanose) NMR_Analysis->Identification Vibrational_Analysis->Identification Chiroptical_Analysis->Identification

Caption: Workflow for the spectroscopic identification of this compound anomers.

Conclusion

The identification of this compound anomers is a critical task in various scientific and industrial fields. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands out as the most definitive method for both qualitative and quantitative analysis of anomeric mixtures in solution. Vibrational spectroscopy provides a valuable complementary approach, offering a characteristic fingerprint for each anomer. Chiroptical techniques are especially useful for confirming the chiral nature of the sugar and for monitoring the dynamics of anomerization. The choice of technique will depend on the specific requirements of the analysis, including the level of detail required, the available instrumentation, and the nature of the sample. For a comprehensive characterization, a multi-technique approach is often the most effective strategy.

References

comparing the efficacy of different purification strategies for L-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Ribose, a rare monosaccharide, is a critical chiral intermediate in the synthesis of various nucleoside analogue antiviral drugs. The efficacy of these pharmaceuticals is intrinsically linked to the purity of the starting materials. Therefore, robust and efficient purification of this compound is a cornerstone of drug development and manufacturing. This guide provides an objective comparison of prevalent purification strategies for this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their specific needs.

Comparison of this compound Purification Strategies

The selection of a purification strategy for this compound depends on several factors, including the source of the crude this compound (e.g., chemical synthesis, enzymatic conversion, or fermentation broth), the desired final purity, scalability, and economic considerations. The following tables summarize the quantitative data and qualitative aspects of the most common purification techniques.

Table 1: Performance Comparison of this compound Purification Technologies

Purification StrategyStarting MaterialReported PurityReported Recovery/YieldKey AdvantagesKey Disadvantages
Ion-Exchange Chromatography Fermentation Broth / Enzymatic Conversion MixtureHighGood; Purification yields for enzymes involved can be 21-78%[1]Effective for removing charged impurities (salts, amino acids, proteins); Well-established technology.Resin regeneration required; Potential for product dilution.
Simulated Moving Bed (SMB) Chromatography Chemical Synthesis Mixture / Partially Purified Broth>99%[2]HighContinuous process, high throughput and purity, reduced solvent consumption compared to batch chromatography.[2]High capital investment; Complex operation.[2]
Crystallization Concentrated this compound SolutionVery High (>99%)Dependent on initial purity and process controlCost-effective for large scale; Yields high-purity crystalline product.Can be challenging for viscous syrups; May require seeding.
Activated Carbon Treatment Fermentation Broth / Synthesis MixtureN/A (used for decolorization)HighEfficiently removes color and hydrophobic impurities.Non-selective, potential for product loss through adsorption.

Table 2: Economic and Scalability Comparison

Purification StrategyInitial InvestmentOperating CostsScalabilityThroughput
Ion-Exchange Chromatography ModerateModerate (resins, buffers, regeneration chemicals)GoodBatch-wise, can be a bottleneck
Simulated Moving Bed (SMB) Chromatography HighLower than batch chromatography at scale (solvent recycling)[2]ExcellentHigh (Continuous process)
Crystallization Low to ModerateLow (solvent, energy for concentration/cooling)ExcellentHigh (Batch or continuous)
Activated Carbon Treatment LowLow (activated carbon)ExcellentHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting purification strategies. The following sections provide protocols for key experiments.

Protocol 1: Purification of this compound from Fermentation Broth

This protocol outlines a multi-step process for purifying this compound from a complex fermentation broth.[3][4]

1. Pre-treatment: Decolorization with Activated Carbon a. Following fermentation, remove microbial cells from the broth by centrifugation (e.g., 5000 x g for 15 minutes). b. Add activated carbon to the supernatant to a final concentration of 1-2% (w/v). c. Heat the mixture to 60°C and stir for 1 hour to facilitate the adsorption of pigments and other impurities. d. Remove the activated carbon by filtration.

2. Ion-Exchange Chromatography a. Pack a column with a suitable cation-exchange resin (e.g., Dowex 50WX8) and equilibrate it with deionized water. b. Load the decolorized supernatant onto the column. c. Elute the column with deionized water. This compound, being neutral, will pass through while charged impurities will be retained by the resin. d. Collect fractions and monitor for the presence of this compound using High-Performance Liquid Chromatography (HPLC).

3. Concentration a. Pool the this compound containing fractions. b. Concentrate the solution under vacuum at a temperature not exceeding 60°C to avoid degradation.

4. Crystallization a. Continue concentration until a supersaturated solution (syrup) is obtained. b. Cool the concentrated syrup slowly to induce crystallization. Seeding with a small amount of pure this compound crystals may be necessary. c. For challenging crystallizations, the addition of an anti-solvent like ethanol can promote crystal formation. d. Collect the crystals by filtration and wash with a small amount of cold ethanol. e. Dry the crystals under vacuum.

Protocol 2: Separation of this compound and L-Arabinose using Simulated Moving Bed (SMB) Chromatography

SMB chromatography is a powerful technique for separating binary mixtures, such as the this compound and L-Arabinose mixture often resulting from epimerization reactions.

1. System Preparation a. The SMB system typically consists of multiple chromatography columns connected in series. b. The stationary phase (e.g., a suitable ion-exchange resin in the Ca2+ form) is packed into the columns. c. The mobile phase (typically deionized water) is pumped through the system.

2. Determination of Adsorption Isotherms a. Before running the SMB, the adsorption characteristics of this compound and L-Arabinose on the chosen stationary phase must be determined. This is often done using pulse tests on a single column.

3. SMB Operation a. The feed mixture (this compound and L-Arabinose) is continuously fed into the system at a specific point. b. The eluent (mobile phase) is also continuously introduced. c. The positions of the feed and eluent inlets, and the raffinate and extract outlets, are periodically shifted along the direction of fluid flow by a complex valve system. This simulates the counter-current movement of the solid phase. d. The less strongly adsorbed component (L-Arabinose) moves faster with the mobile phase and is collected at the raffinate port. e. The more strongly adsorbed component (this compound) moves slower and is collected at the extract port. f. The flow rates and switching times are optimized to achieve the desired purity and recovery.

Visualizing the Purification Workflows

To better understand the logical flow of these purification strategies, the following diagrams have been generated using the DOT language.

G cluster_0 Upstream Processing cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Formulation Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Activated Carbon Activated Carbon Centrifugation->Activated Carbon Supernatant Filtration1 Filtration Activated Carbon->Filtration1 Ion Exchange Ion Exchange Filtration1->Ion Exchange Decolorized Filtrate Concentration Concentration Ion Exchange->Concentration Purified Eluate Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Pure this compound Pure this compound Drying->Pure this compound

Caption: Overall workflow for this compound purification from fermentation broth.

G cluster_0 Inputs cluster_1 SMB System (Simulated Counter-Current Flow) cluster_2 Outputs Feed Feed (this compound + L-Arabinose) C3 Column 3 Feed->C3 Eluent Eluent (Water) C1 Column 1 Eluent->C1 C2 Column 2 C1->C2 C2->C3 Raffinate Raffinate (L-Arabinose) C2->Raffinate C4 Column 4 C3->C4 C4->C1 Extract Extract (this compound) C4->Extract

Caption: Logical diagram of a 4-zone Simulated Moving Bed (SMB) system for this compound separation.

G L-Arabinose L-Arabinose L-Arabinose_Isomerase L-Arabinose Isomerase L-Arabinose->L-Arabinose_Isomerase L-Ribulose L-Ribulose L-Arabinose_Isomerase->L-Ribulose Mannose-6-Phosphate_Isomerase Mannose-6-Phosphate Isomerase L-Ribulose->Mannose-6-Phosphate_Isomerase This compound This compound Mannose-6-Phosphate_Isomerase->this compound

Caption: Two-step enzymatic conversion of L-Arabinose to this compound.

Conclusion

The purification of this compound is a multi-faceted challenge where the optimal strategy is dictated by the production method and desired scale. For high-purity this compound required in pharmaceutical applications, a multi-step approach is often necessary, commencing with initial clean-up steps like activated carbon treatment, followed by high-resolution techniques such as ion-exchange or simulated moving bed chromatography, and culminating in crystallization. While SMB chromatography offers a highly efficient and continuous solution for large-scale production, its high initial investment may not be suitable for all applications. Crystallization remains a cost-effective and powerful technique for achieving the highest purity levels. The choice of purification strategy will ultimately be a balance between purity requirements, yield, economic viability, and the specific impurity profile of the this compound source.

References

A Comparative Guide to the Validation of Analytical Standards for L-Ribose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of L-Ribose, a critical rare sugar in pharmaceutical development for the synthesis of L-nucleoside analogues, a class of antiviral drugs.[1][2][3] The validation of analytical standards is paramount to ensure the quality, reliability, and consistency of analytical results.[4] This document outlines the performance of various methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their application.

Overview of Analytical Method Validation

The validation of an analytical procedure demonstrates that it is suitable for its intended purpose.[5] According to International Council for Harmonisation (ICH) guidelines, key validation parameters include accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantification).[6][7][8] These parameters ensure that a method provides reliable and reproducible data.[6]

A typical workflow for validating an analytical standard is outlined below. This process ensures that the chosen analytical method is robust and fit-for-purpose before its application in routine analysis.

G General Workflow for Analytical Standard Validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Documentation define_purpose Define Purpose (e.g., Assay, Impurity) select_method Select Analytical Method define_purpose->select_method define_criteria Define Acceptance Criteria (ICH Q2) select_method->define_criteria prep_standards Prepare Standards & Samples define_criteria->prep_standards perform_runs Perform Validation Runs prep_standards->perform_runs collect_data Collect Raw Data perform_runs->collect_data analyze_data Analyze Data (Linearity, Accuracy, etc.) collect_data->analyze_data compare_criteria Compare vs. Acceptance Criteria analyze_data->compare_criteria write_report Write Validation Report compare_criteria->write_report

General workflow for validating an analytical standard.

Comparison of Analytical Methods for this compound Quantification

The most common methods for the quantification of sugars like this compound include High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) and Gas Chromatography-Mass Spectrometry (GC-MS). Enzymatic assays can also be employed for specific applications.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a widely used technique for analyzing carbohydrates that lack a UV chromophore.[9] The method separates compounds based on their interaction with a stationary phase, and the RID detector measures the difference in refractive index between the mobile phase and the eluting sample.

Performance Data Summary

Validation ParameterTypical Performance (Sugars)Acceptance Criteria (ICH Q2)
Linearity (R²) > 0.998≥ 0.995[10]
Accuracy (Recovery) 94 - 108%[11]98 - 102% (for assays)[10]
Precision (%RSD) ≤ 5%[11]≤ 2% (Intra-day)[10]
LOD (µg/mL) ~2.9Signal-to-Noise ≥ 3:1[9][10]
LOQ (µg/mL) ~9.7Signal-to-Noise ≥ 10:1[9][10]

Experimental Protocol: HPLC-RID

This protocol is a representative example for the analysis of sugars.

  • System Preparation:

    • HPLC System: An isocratic HPLC system equipped with a refractive index detector (RID), pump, autosampler, and column oven.[11]

    • Column: Bio-Rad Aminex HPX-87H or similar ion exclusion column.[12] A Shodex SUGAR KS-801, which is packed with L22 material as specified by USP, is also suitable.[13]

    • Mobile Phase: Prepare 0.005 M (0.01 N) sulfuric acid in 18.2 MΩ·cm ultrapure water.[12] Degas the mobile phase before use.

    • System Equilibration: Purge the system thoroughly with the mobile phase.[12] Equilibrate the column at a flow rate of 0.6 mL/min and a column temperature of 60°C until a stable baseline is achieved.[11]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in ultrapure water to prepare a stock solution (e.g., 10 mg/mL).

    • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution.[5] A typical range for sugars could be 0.1 to 10 mg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in ultrapure water to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Injection Volume: 20 µL.[11]

    • Flow Rate: 0.6 mL/min.[11][12]

    • Column Temperature: 60°C.[11]

    • Data Acquisition: Record the chromatograms and integrate the peak area for this compound.

  • Validation Procedure:

    • Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient (R²).[10]

    • Accuracy: Determine recovery by spiking a sample matrix with a known amount of this compound standard at different concentration levels (e.g., 80%, 100%, 120%).[7]

    • Precision: Assess repeatability (intra-day precision) by analyzing at least six replicates of a single standard concentration. Evaluate intermediate precision (inter-day) on a different day or with a different analyst.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for sugar analysis but requires a derivatization step to make the non-volatile sugars amenable to gas chromatography.

Performance Data Summary

Validation ParameterTypical Performance (Sugars)Acceptance Criteria (ICH Q2)
Linearity (R²) > 0.99≥ 0.995[10]
Accuracy (Recovery) Varies with derivatization98 - 102% (for assays)[10]
Precision (%RSD) < 15% (Inter-day)≤ 3% (Inter-day)[10]
LOD (µg/mL) 0.6 - 2.7[14]Signal-to-Noise ≥ 3:1[10]
LOQ (µg/mL) 3.1 - 13.3[14]Signal-to-Noise ≥ 10:1[10]

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization (Example: TMS-methoxime):

    • Evaporate an aqueous solution of this compound standards or samples to dryness under a stream of nitrogen.

    • Add methoxyamine hydrochloride in pyridine and incubate to form methoximes.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate to form trimethylsilyl (TMS) derivatives.

  • System Preparation:

    • GC-MS System: A gas chromatograph equipped with a mass spectrometer detector.

    • Column: DB-5 silica capillary column (e.g., 60 m × 0.25 mm × 0.25 µm) or equivalent.[14]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[15]

  • Chromatographic Analysis:

    • Injector: Splitless mode at 250°C.[15]

    • Oven Program: Hold at 80°C, ramp to 190°C, then ramp to 310°C.[14]

    • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan a mass range of m/z 75–800.[15]

  • Validation Procedure:

    • Follow similar validation steps as for HPLC (Linearity, Accuracy, Precision), ensuring the derivatization process is included for all standards and samples to ensure consistency.

The diagram below illustrates the experimental workflow for the GC-MS method, highlighting the critical derivatization step.

G Experimental Workflow for GC-MS Analysis of this compound sample_prep Sample Preparation (Aqueous Solution) dry_down Dry Down (Nitrogen Stream) sample_prep->dry_down derivatization Derivatization (e.g., Silylation) dry_down->derivatization gc_injection GC Injection (Splitless Mode) derivatization->gc_injection gc_separation Chromatographic Separation (DB-5 Column) gc_injection->gc_separation ms_detection MS Detection (EI, Scan Mode) gc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Workflow for GC-MS quantification of this compound.

Context: Biocatalytic Production of this compound

This compound is often produced via enzymatic or microbial processes from more readily available sugars like L-arabinose or ribitol.[2][3][16] The accurate quantification of this compound is essential to monitor the efficiency of these bioconversions. The pathway below shows a common enzymatic route for this compound production, a context where validated analytical standards are crucial for process optimization and quality control.

G Enzymatic Pathway for this compound Production cluster_pathway Bioconversion Process larabinose L-Arabinose (Substrate) lribulose L-Ribulose (Intermediate) larabinose->lribulose L-arabinose isomerase lribose This compound (Product) lribulose->lribose this compound isomerase

Biocatalytic pathway from L-Arabinose to this compound.

Conclusion and Recommendations

Both HPLC-RID and GC-MS are suitable methods for the quantification of this compound, each with distinct advantages.

  • HPLC-RID is recommended for routine quality control and process monitoring due to its simplicity, robustness, and direct analysis of aqueous samples without derivatization.

  • GC-MS is the preferred method when higher sensitivity and specificity are required, such as in the analysis of complex matrices or for detecting trace-level impurities. However, the requirement for derivatization adds complexity to the sample preparation workflow.

The choice of method should be guided by the specific application, required sensitivity, sample matrix, and available instrumentation. Regardless of the method chosen, rigorous validation according to ICH guidelines is mandatory to ensure data integrity and regulatory compliance.

References

A Comparative Guide to Enzyme Cross-Reactivity: L-Ribose and Other Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of several key enzymes with the rare sugar L-Ribose and other monosaccharides. The following sections present quantitative data on enzyme kinetics, detailed experimental protocols for assessing substrate specificity, and visualizations of relevant metabolic pathways and experimental workflows to support your research and development endeavors.

Comparative Analysis of Enzyme Cross-Reactivity

The substrate specificity of enzymes is a critical factor in understanding metabolic pathways and for the development of targeted therapeutics. This section provides a quantitative comparison of the activity of several isomerases with this compound and a panel of other sugars. The data is compiled from studies on this compound Isomerase, L-Arabinose Isomerase, and Mannose-6-Phosphate Isomerase.

Quantitative Enzyme Kinetic Data

The following tables summarize the specific activity and kinetic parameters of various enzymes with this compound and other sugar substrates. This data allows for a direct comparison of enzyme efficiency and substrate preference.

Table 1: Specific Activity of Mannose-6-Phosphate Isomerase from Bacillus subtilis with Various Sugar Substrates

SubstrateSpecific Activity (U/mg)Relative Activity (%)
This compound 10.5 100
D-Lyxose4.946.7
D-Talose3.230.5
D-Mannose2.826.7
L-Allose2.523.8
D-Ribose2.221.0
L-Talose1.817.1
D-Allose1.514.3
L-Lyxose1.211.4
L-Mannose0.98.6
L-Ribulose15.2144.8
D-Xylulose7.874.3
D-Ribulose6.561.9
L-Xylulose5.552.4
D-Tagatose4.845.7
D-Fructose4.240.0
L-Psicose3.533.3
L-Fructose2.120.0
D-Psicose1.817.1
L-Tagatose1.211.4

Table 2: Kinetic Parameters of Mannose-6-Phosphate Isomerase from Bacillus subtilis for Aldose Substrates

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹mM⁻¹)
This compound 99 1742 17.6
D-Lyxose1258336.7
D-Talose1525423.6
D-Mannose1884552.4
L-Allose2153891.8
D-Ribose2503331.3

Table 3: Kinetic Parameters of this compound Isomerase from Mycetocola miduiensis and Cryobacterium sp. N21 with this compound

Enzyme SourceK_m_ (mM)V_max_ (U/mg)k_cat_ (min⁻¹)k_cat_/K_m_ (min⁻¹mM⁻¹)
Mycetocola miduiensis42.48277.789259.26217.43
Cryobacterium sp. N2137.825010416275.43

Experimental Protocols

This section provides detailed methodologies for key experiments to determine enzyme cross-reactivity and substrate specificity.

General Spectrophotometric Assay for Sugar Isomerase Activity

This protocol can be adapted to determine the activity of various sugar isomerases with a panel of sugar substrates.

Principle: The isomerization of an aldose to a ketose can be measured by a colorimetric method that detects the ketose product. The cysteine-carbazole-sulfuric acid method is a common assay for ketoses. The rate of color development is proportional to the enzyme activity.

Materials:

  • Purified enzyme preparation

  • Sugar substrates (e.g., this compound, D-Lyxose, D-Talose, etc.) at various concentrations

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 75% (v/v) Sulfuric acid

  • 0.12% (w/v) Carbazole in absolute ethanol

  • 1.5% (w/v) Cysteine hydrochloride solution

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • Prepare reaction mixtures containing the reaction buffer, a specific concentration of the sugar substrate, and an appropriate amount of the purified enzyme.

    • Incubate the reaction mixtures at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

  • Colorimetric Detection of Ketose:

    • To the stopped reaction mixture, add the cysteine hydrochloride solution, followed by the sulfuric acid.

    • Add the carbazole solution and mix thoroughly.

    • Incubate at room temperature for a defined period to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm) using a spectrophotometer.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of the corresponding ketose product.

  • Calculation of Enzyme Activity:

    • Determine the amount of ketose produced in the enzymatic reaction by comparing the absorbance to the standard curve.

    • Calculate the specific activity of the enzyme (Units/mg) based on the amount of product formed per unit time per milligram of enzyme.

    • To determine kinetic parameters (K_m_ and V_max_), perform the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics.

Workflow for Assessing Enzyme Cross-Reactivity

The following diagram illustrates a typical workflow for screening an enzyme against a library of potential sugar substrates to determine its cross-reactivity profile.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Preparation Assay High-Throughput Screening Assay Enzyme->Assay Sugars Sugar Substrate Library Sugars->Assay Data Kinetic Data Acquisition Assay->Data Analysis Comparative Analysis Data->Analysis

Caption: Experimental workflow for determining enzyme cross-reactivity.

Metabolic Pathways

Understanding the metabolic context of these enzymes is crucial for interpreting their cross-reactivity data. The following diagrams illustrate the key enzymatic steps in the metabolism of this compound and related sugars.

L-Arabinose to this compound Conversion Pathway

This pathway demonstrates the two-step enzymatic conversion of L-Arabinose to this compound, a common biotechnological route for this compound production.

metabolic_pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (EC 5.3.1.4) L_Ribose This compound L_Ribulose->L_Ribose this compound Isomerase (EC 5.3.1.15) or Mannose-6-Phosphate Isomerase (EC 5.3.1.8)

Caption: Enzymatic conversion of L-Arabinose to this compound.

Isomerase Cross-Reactivity with Pentoses

This diagram illustrates the isomerization reactions catalyzed by enzymes with cross-reactivity towards various pentose sugars, highlighting the central role of L-Ribulose as an intermediate.

pentose_isomerization L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-AI L_Ribose This compound L_Ribulose->L_Ribose L-RI / MPI D_Lyxose D-Lyxose D_Xylulose D-Xylulose D_Lyxose->D_Xylulose L-RI / MPI

Caption: Isomerase cross-reactivity with various pentose sugars.

Conclusion

The data presented in this guide highlights the varied cross-reactivity profiles of enzymes that interact with this compound. Mannose-6-Phosphate Isomerase from Bacillus subtilis demonstrates broad substrate specificity, with the highest activity towards L-Ribulose, followed by this compound. This compound Isomerase exhibits high specificity for this compound. While L-Arabinose Isomerase is crucial for the biotechnological production of this compound from L-Arabinose, its direct kinetic interaction with this compound as a substrate requires further quantitative investigation.

The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct their own comparative studies. A thorough understanding of enzyme cross-reactivity is essential for advancing our knowledge of cellular metabolism and for the rational design of novel therapeutic agents.

References

comparative performance of free versus immobilized enzymes for L-Ribose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Ribose, a rare monosaccharide, is a critical chiral precursor in the synthesis of various L-nucleoside analogues, which form the backbone of numerous antiviral and anticancer drugs. The enzymatic synthesis of this compound, primarily from the more abundant L-arabinose, presents a more environmentally friendly and stereospecific alternative to traditional chemical methods. This guide provides an objective comparison of the performance of free versus immobilized enzymes for this compound synthesis, supported by experimental data, to aid researchers in selecting the optimal biocatalytic approach for their specific needs.

Performance Comparison: Free vs. Immobilized Enzymes

The choice between using free or immobilized enzymes for this compound synthesis hinges on a trade-off between upfront costs, operational stability, reusability, and overall process efficiency. While free enzymes are simpler to handle initially, immobilized enzymes offer significant advantages in terms of stability and reusability, which are critical for industrial-scale production.

Key Performance Indicators

The following tables summarize quantitative data from various studies, highlighting the performance of both free and immobilized enzyme systems in the synthesis of this compound. It is important to note that the data are compiled from different studies and may not represent a direct side-by-side comparison under identical conditions.

Parameter Free Enzyme System Immobilized Enzyme System Reference
Enzyme(s) L-arabinose isomerase and mannose-6-phosphate isomeraseRecombinant E. coli co-expressing L-arabinose isomerase and mannose-6-phosphate isomerase[1][2]
Support/Matrix Not ApplicableCalcium Alginate[2]
Substrate L-arabinoseL-arabinose[1][2]
Conversion Yield (%) 23.633[1][2]
Productivity (g/L/h) 39.333[1][2]
Reaction Time (h) 33[1][2]
Parameter Free Enzyme System Immobilized Enzyme System Reference
Enzyme(s) L-arabinose isomeraseWhole-cell L-arabinose isomerase[3]
Support/Matrix Not ApplicableSodium Alginate[3]
Thermal Stability Activity declines rapidly above 60°CMaintains robust activity at 60-70°C[3]
Reusability Not typically reusedRetained 83.6% of initial yield after 10 batches[3]
Operational Half-life Not Applicable28 days in a packed-bed bioreactor[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for this compound synthesis using both free and immobilized enzymes, based on established methods in the literature.

Protocol 1: this compound Synthesis using Free Enzymes

This protocol is based on the use of purified L-arabinose isomerase and mannose-6-phosphate isomerase.[1]

1. Enzyme Preparation:

  • Purify L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI) from a suitable source (e.g., Geobacillus thermodenitrificans).

  • Determine the protein concentration and enzyme activity of the purified enzymes.

2. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing:

    • L-arabinose (e.g., 500 g/L)

    • CoCl₂ (1 mM)

    • 50 mM Phosphate buffer (pH 7.0)

3. Enzymatic Reaction:

  • Add the purified AI and MPI to the reaction mixture to a final concentration of 8 U/mL and 20 U/mL, respectively.

  • Incubate the reaction mixture at 70°C with gentle agitation for 3 hours.

4. Reaction Termination and Analysis:

  • Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).

  • Centrifuge the reaction mixture to remove any precipitated protein.

  • Analyze the supernatant for this compound, L-ribulose, and remaining L-arabinose concentrations using High-Performance Liquid Chromatography (HPLC).

Protocol 2: this compound Synthesis using Immobilized Enzymes

This protocol describes the use of whole cells co-expressing the necessary enzymes, immobilized in a calcium alginate matrix.[2]

1. Preparation of Recombinant Cells:

  • Transform E. coli with a plasmid co-expressing L-arabinose isomerase and mannose-6-phosphate isomerase genes.

  • Cultivate the recombinant E. coli cells and induce enzyme expression.

  • Harvest the cells by centrifugation and wash with a suitable buffer.

2. Cell Immobilization:

  • Resuspend the harvested cells in a 2% (w/v) sodium alginate solution to a desired cell concentration.

  • Extrude the cell-alginate mixture dropwise into a gently stirred 0.2 M CaCl₂ solution.

  • Allow the resulting beads to harden for at least 1 hour at 4°C.

  • Wash the immobilized cell beads with buffer to remove excess calcium ions and unentrapped cells.

3. Enzymatic Reaction:

  • Prepare a reaction mixture containing L-arabinose (e.g., 300 g/L) and 1 mM CoCl₂ in a suitable buffer (pH 7.5).

  • Add the immobilized cell beads to the reaction mixture.

  • Incubate the reaction at 60°C with gentle shaking for 3 hours.

4. Product Recovery and Analysis:

  • Separate the immobilized beads from the reaction mixture by filtration or decantation.

  • Analyze the concentration of this compound in the reaction solution by HPLC.

  • The immobilized beads can be washed and reused for subsequent batches.

Visualizing the Process and Comparison

To further clarify the experimental workflow and the key differences between the two approaches, the following diagrams are provided.

G cluster_free Free Enzyme Workflow cluster_immobilized Immobilized Enzyme Workflow F1 Enzyme Purification (AI and MPI) F3 Enzymatic Reaction (Incubation) F1->F3 F2 Reaction Mixture (L-arabinose, Buffer, Co²⁺) F2->F3 F4 Reaction Termination (Heat Inactivation) F3->F4 F5 Product Analysis (HPLC) F4->F5 I1 Recombinant Cell Cultivation & Harvest I2 Cell Immobilization (e.g., Calcium Alginate) I1->I2 I4 Enzymatic Reaction (Incubation) I2->I4 I3 Reaction Mixture (L-arabinose, Buffer, Co²⁺) I3->I4 I5 Product Recovery & Bead Separation I4->I5 I6 Product Analysis (HPLC) I5->I6 I7 Bead Reuse I5->I7 I7->I4

Caption: Experimental workflows for this compound synthesis.

G cluster_free Free Enzymes cluster_immobilized Immobilized Enzymes Pros_F Pros: - Simpler initial setup - No mass transfer limitations Cons_F Cons: - Lower stability (thermal & operational) - Difficult to reuse and recover - Potential for product contamination Pros_I Pros: - Enhanced thermal and operational stability - Easy separation from product - Reusability, reducing long-term cost - Reduced risk of product contamination Cons_I Cons: - More complex initial preparation - Potential for mass transfer limitations - Initial cost of support materials

Caption: Pros and cons of free vs. immobilized enzymes.

Conclusion

The enzymatic synthesis of this compound is a promising alternative to chemical methods. The choice between free and immobilized biocatalysts depends on the specific application and scale of production.

  • Free enzymes may be suitable for small-scale synthesis and initial research due to their ease of use and the absence of mass transfer limitations. However, their inherent instability and lack of reusability make them less economical for continuous or large-scale processes.

  • Immobilized enzymes offer significant advantages in terms of stability, reusability, and simplified product purification.[2][3] These benefits often outweigh the initial costs and complexities associated with immobilization, making them the preferred choice for industrial and long-term production of this compound. The enhanced stability of immobilized enzymes allows for reactions to be conducted at higher temperatures, which can lead to increased reaction rates and conversion yields.[3] Furthermore, the ability to reuse the biocatalyst for multiple cycles dramatically reduces the overall cost of enzyme consumption.[3]

For researchers and drug development professionals aiming for scalable and cost-effective this compound production, the development and optimization of immobilized enzyme systems represent a crucial area of focus. Future research may explore novel immobilization techniques and support materials to further enhance the performance and reduce the cost of these promising biocatalysts.

References

A Comparative Guide to L-Ribose Production: Benchmarking Strains and Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Ribose, a rare monosaccharide, is a critical chiral building block in the synthesis of L-nucleoside analogues, a class of potent antiviral and anticancer drugs. The limited natural availability of this compound has driven the development of various biotechnological production strategies. This guide provides an objective comparison of the leading microbial strains and enzymatic processes for this compound production, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the most suitable approach for their needs.

Data Presentation: A Comparative Analysis of this compound Production Strategies

The following tables summarize the key performance indicators for this compound production across different biological systems. These metrics—titer (the final concentration of this compound), yield (the efficiency of converting the substrate to this compound), and productivity (the rate of this compound formation)—are crucial for evaluating the economic and practical feasibility of each method.

Table 1: Comparison of this compound Production via Whole-Cell Biocatalysis

Microbial StrainStarting SubstrateThis compound Titer (g/L)Conversion Yield (%)Volumetric Productivity (g/L/h)Reference
Recombinant Escherichia coli (expressing mannitol-1-dehydrogenase)Ribitol52550.72[1][2]
Engineered Candida tropicalis (expressing this compound isomerase)L-Arabinose9.8200.22[3][4]
Recombinant Escherichia coli (co-expressing L-arabinose isomerase and D-lyxose isomerase)L-Arabinose50.310.0Not Reported[5]
Recombinant Lactobacillus plantarum (L-ribulokinase deficient)L-ArabinoseNot Reported~201.91 (initial rate)[6]
Recombinant Escherichia coli (L-ribulokinase deficient)L-ArabinoseNot Reported~19.71.84 (initial rate)[6]

Table 2: Comparison of this compound Production via Enzymatic Processes

Enzyme SystemStarting SubstrateThis compound Titer (g/L)Conversion Yield (%)Volumetric Productivity (g/L/h)Reference
L-arabinose isomerase & mannose-6-phosphate isomerase (Geobacillus thermodenitrificans)L-Arabinose11823.639.3[7]
Mannose-6-phosphate isomerase (Bacillus subtilis)L-Ribulose2137171[8]

Signaling Pathways and Biosynthetic Routes

The biotechnological production of this compound predominantly follows two main pathways, starting from either L-arabinose or ribitol. Understanding these pathways is essential for targeted metabolic engineering and process optimization.

Two-Step Enzymatic Conversion from L-Arabinose

This is the most common biosynthetic route. It involves the isomerization of L-arabinose to L-ribulose, which is then further isomerized to this compound. This pathway is central to engineering efforts in various microorganisms, including Escherichia coli, Candida tropicalis, and Lactobacillus plantarum. The key enzymes in this pathway are L-arabinose isomerase (EC 5.3.1.4) and a second isomerase, which can be this compound isomerase (EC 5.3.1.B3), mannose-6-phosphate isomerase (EC 5.3.1.8), or D-lyxose isomerase (EC 5.3.1.15).[4][9]

L_Arabinose_to_L_Ribose_Pathway cluster_main L-Arabinose Conversion Pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (araA) L_Ribose This compound L_Ribulose->L_Ribose this compound Isomerase / Mannose-6-Phosphate Isomerase / D-Lyxose Isomerase

Biosynthetic pathway from L-Arabinose to this compound.
Conversion from Ribitol

An alternative route involves the oxidation of the polyol ribitol to this compound. This has been successfully demonstrated using a recombinant E. coli expressing an NAD-dependent mannitol-1-dehydrogenase (MDH) from celery (Apium graveolens).[1][2] This single-step enzymatic conversion offers a simpler process compared to the two-step isomerization from L-arabinose.

Ribitol_to_L_Ribose_Pathway cluster_main Ribitol Conversion Pathway Ribitol Ribitol L_Ribose This compound Ribitol->L_Ribose Mannitol-1-Dehydrogenase (MDH)

Biosynthetic pathway from Ribitol to this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. Below are methodologies for two of the key this compound production processes cited in the literature.

Protocol 1: this compound Production using Recombinant E. coli Whole-Cell Biocatalyst

This protocol is based on the work by Woodyer et al. (2008) for the conversion of ribitol to this compound using a recombinant E. coli strain expressing mannitol-1-dehydrogenase (MDH).[10]

1. Strain and Culture Conditions:

  • Strain: E. coli BL21(DE3) harboring a plasmid with the codon-optimized MDH gene from Apium graveolens.

  • Inoculum Preparation: A 50 mL overnight culture of the recombinant E. coli is used to inoculate the fermentation medium.

  • Fermentation Medium: A defined medium containing a carbon source (e.g., glycerol), nitrogen source, salts, and trace metals.

  • Fermentation Conditions:

    • Initial Growth Phase: The culture is grown at 37°C with aeration (1 L/min) and agitation (1000 rpm). The pH is maintained above 6.0 using 50% NH₄OH.

    • Induction Phase: When the cell dry weight reaches approximately 1.2 g/L, the temperature is reduced to 25°C or 27.5°C, and protein expression is induced with 0.5 mM IPTG.

    • Bioconversion Phase: Ribitol (e.g., 100 g/L) and a co-substrate like glycerol (e.g., 20 g/L) are added to the culture. ZnCl₂ (0.5 mM) is also added as a cofactor. The fermentation proceeds for approximately 72 hours.

2. Analytical Method for this compound Quantification:

  • Sample Preparation: Culture samples are centrifuged to remove cells, and the supernatant is filtered.

  • HPLC Analysis: The concentration of this compound and ribitol in the supernatant is determined by High-Performance Liquid Chromatography (HPLC). A common method uses a sugar-specific column (e.g., Shodex SUGAR KS-801) with a refractive index (RI) detector and water as the mobile phase.[11][12]

E_coli_Workflow cluster_workflow Recombinant E. coli Workflow for this compound Production Inoculum Overnight Culture of Recombinant E. coli Fermentation Fermentation (37°C, pH > 6.0) Inoculum->Fermentation Induction Induction with IPTG (Temperature shift to 25-27.5°C) Fermentation->Induction Bioconversion Bioconversion (Addition of Ribitol, Glycerol, ZnCl₂) ~72 hours Induction->Bioconversion Sampling Sample Collection and Centrifugation Bioconversion->Sampling Analysis Supernatant Analysis by HPLC Sampling->Analysis Result Quantification of This compound and Ribitol Analysis->Result

Experimental workflow for this compound production using recombinant E. coli.
Protocol 2: Enzymatic Synthesis of this compound from L-Arabinose

This protocol is based on the work by Yeom et al. (2009) using purified L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans.[7]

1. Enzyme Preparation:

  • The genes for AI and MPI from G. thermodenitrificans are cloned and expressed in E. coli.

  • The enzymes are purified from the cell lysate using methods such as heat treatment and anion-exchange chromatography.

  • Enzyme activity is determined to ensure the correct ratio for the reaction.

2. Bioconversion Reaction:

  • Reaction Buffer: 50 mM PIPES buffer (pH 7.0).

  • Substrate: High concentration of L-arabinose (e.g., 500 g/L).

  • Enzymes: A defined ratio of AI and MPI (e.g., 8 U/mL of AI and 20 U/mL of MPI).

  • Cofactor: 1 mM Co²⁺.

  • Reaction Conditions: The reaction mixture is incubated at 70°C for a specified duration (e.g., 3 hours).

3. Analytical Method for this compound Quantification:

  • Sample Preparation: Reaction samples are taken at different time points and the reaction is stopped, often by heat inactivation or dilution.

  • HPLC Analysis: The concentrations of L-arabinose, the intermediate L-ribulose, and the final product this compound are determined by HPLC, typically using a carbohydrate analysis column and an RI detector.

Enzymatic_Workflow cluster_workflow Enzymatic Workflow for this compound Production Enzyme_Prep Enzyme Expression and Purification (AI and MPI) Reaction_Setup Reaction Mixture Preparation (L-Arabinose, Enzymes, Buffer, Co²⁺) Enzyme_Prep->Reaction_Setup Incubation Incubation at 70°C (~3 hours) Reaction_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Analysis HPLC Analysis Sampling->Analysis Quantification Quantification of L-Arabinose, L-Ribulose, and this compound Analysis->Quantification

Experimental workflow for enzymatic this compound synthesis.

Potential of Other Microbial Hosts

While E. coli has been a popular choice for metabolic engineering, other microorganisms present unique advantages.

  • Bacillus subtilis : As a GRAS (Generally Recognized as Safe) organism, B. subtilis is an attractive host for producing food and pharmaceutical ingredients. Its native mannose-6-phosphate isomerase has shown high efficiency in converting L-ribulose to this compound.[8] Further engineering of B. subtilis to express an efficient L-arabinose isomerase could create a powerful whole-cell biocatalyst for this compound production from L-arabinose.

  • Corynebacterium glutamicum : This bacterium is another GRAS organism with a long history of industrial-scale amino acid production. C. glutamicum possesses an endogenous pathway for L-arabinose metabolism, including an L-arabinose isomerase.[13][14] While there are no specific reports on high-yield this compound production using this strain, its robust nature and the presence of the initial enzyme in the L-arabinose to this compound pathway make it a promising candidate for future metabolic engineering efforts. Blocking the downstream L-ribulokinase and expressing a suitable isomerase for the second step could enable efficient this compound accumulation.

Conclusion

The production of this compound through biotechnological methods offers a promising alternative to complex chemical syntheses. Enzymatic processes, particularly the two-enzyme system from G. thermodenitrificans and the use of B. subtilis mannose-6-phosphate isomerase, have demonstrated high titers and productivities. Whole-cell biocatalysis using engineered E. coli also presents a viable and scalable option. The choice of production system will depend on factors such as the desired scale, cost of the starting material, and downstream processing considerations. Further metabolic engineering of robust industrial microorganisms like Bacillus subtilis and Corynebacterium glutamicum holds significant potential for developing even more efficient and economically competitive this compound production processes. This guide serves as a foundational resource for researchers to compare existing strategies and to inform the design of novel and improved production systems for this valuable pharmaceutical precursor.

References

Safety Operating Guide

Proper Disposal of L-Ribose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of L-Ribose in a laboratory setting. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.

Immediate Safety and Handling Considerations

According to safety data sheets, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1][2] However, standard laboratory safety protocols should always be followed during handling to minimize any potential risks.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and gloves, when handling this compound.[1][3]

  • Ventilation: Handle this compound in a well-ventilated area. If working with the powdered form, take precautions to avoid dust formation.[1][4]

  • First Aid:

    • Eye Contact: Flush eyes with water as a precaution.[1]

    • Skin Contact: Wash the affected area with soap and plenty of water.[1]

    • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

    • Inhalation: If dust is inhaled, move the person into fresh air.[1]

This compound Disposal Procedures

The appropriate disposal method for this compound depends on whether it is contaminated with other hazardous materials.

Step 1: Waste Assessment

Before disposal, determine if the this compound waste is contaminated with any hazardous chemicals.

  • Uncontaminated this compound: Pure, expired, or surplus this compound that has not been mixed with other substances.

  • Contaminated this compound: this compound that has been mixed with hazardous materials (e.g., solvents, heavy metals, etc.).

Step 2: Disposal of Uncontaminated this compound

For uncontaminated this compound, the primary recommendation is to engage a licensed disposal company.[1][4]

  • Solid Waste:

    • Collect the solid this compound waste in a suitable, closed, and clearly labeled container.[4]

    • Label the container as "Non-Hazardous Waste: this compound."

    • Offer the surplus and non-recyclable material to a licensed disposal company.[1][4]

  • Aqueous Solutions (Small Quantities): While some guidelines for non-hazardous sugars suggest that small, uncontaminated quantities can be highly diluted with water and flushed down the drain, it is critical to first consult and comply with local and institutional regulations.[3][5] Do not let the product enter drains without confirming it is permissible.[1][4]

Step 3: Disposal of Contaminated this compound

If this compound is contaminated with hazardous substances, it must be treated as hazardous waste.

  • Do Not Dispose Down the Drain: Contaminated this compound must not be disposed of via the sanitary sewer.

  • Segregation and Labeling: The waste must be segregated and labeled according to the nature of the hazardous contaminant(s).

  • Licensed Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for proper disposal.[4]

All waste disposal must be conducted in accordance with local, state, and federal regulations.[6]

Quantitative Data

No specific quantitative data for the disposal of this compound, such as permissible concentration limits for drain disposal, were identified in the reviewed safety data sheets. The general guidance is to treat it as a non-hazardous substance and follow local regulations.

ParameterValueSource
Hazard Classification Not a hazardous substance or mixture[1][2]
Molecular Formula C5H10O5[1]
Molecular Weight 150.13 g/mol [1]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The provided information is based on standard safety data sheet recommendations for chemical disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Ribose_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Contamination start->assess_waste is_contaminated Is the this compound contaminated with hazardous substances? assess_waste->is_contaminated uncontaminated Uncontaminated this compound is_contaminated->uncontaminated No contaminated Contaminated this compound is_contaminated->contaminated Yes solid_waste Solid Waste Disposal uncontaminated->solid_waste aqueous_waste Aqueous Solution (Small Quantity) uncontaminated->aqueous_waste hazardous_waste Treat as Hazardous Waste contaminated->hazardous_waste collect_solid Collect in a labeled, sealed container solid_waste->collect_solid consult_regulations Consult local/institutional regulations for drain disposal aqueous_waste->consult_regulations segregate_label Segregate and label according to hazardous contaminant hazardous_waste->segregate_label contact_ehs Contact EHS or licensed waste disposal service collect_solid->contact_ehs prohibited Drain disposal prohibited consult_regulations->prohibited No permitted Drain disposal permitted consult_regulations->permitted Yes prohibited->collect_solid dilute_flush Dilute with >20 parts water and flush down the drain permitted->dilute_flush end_disposal End: Proper Disposal dilute_flush->end_disposal segregate_label->contact_ehs contact_ehs->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling L-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of L-Ribose in a laboratory environment. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification

This compound is generally not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1][2][3] However, it is a combustible solid, and appropriate precautions should be taken.[4] The primary physical hazard is the potential for dust formation, as fine dust particles may form explosive mixtures with air if ignited.[3][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure and ensuring personal safety. The recommended PPE for handling this compound is based on standard laboratory safety practices for handling fine chemical powders.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[4][5][6]To prevent eye contact with this compound dust.
Hand Protection Chemically resistant, impervious gloves inspected prior to use. Suitable materials for dry solids include nitrile rubber, polychloroprene, butyl rubber, or PVC.[1][4]To prevent skin contact.
Respiratory Protection For nuisance levels of dust, a Type N95 (US) or Type P1 (EN 143) dust mask is recommended.[1][7] Respiratory protection is generally not required if ventilation is adequate.[1]To prevent inhalation of fine dust particles.
Body Protection Standard laboratory coat.[5][6] The type of body protection should be selected based on the concentration and amount of the substance at the specific workplace.[1]To protect skin and clothing from contamination.

Operational Plan: Safe Handling Protocol

Adherence to good industrial hygiene and safety practices is essential when working with this compound.[3][5]

Step-by-Step Handling Procedure:

  • Preparation: Ensure the work area, such as a chemical fume hood or a bench in a well-ventilated lab, is clean and uncluttered.

  • Don PPE: Before handling this compound, put on the required personal protective equipment as detailed in the table above: a lab coat, safety glasses, and gloves. A dust mask should be used if there is a risk of generating airborne dust.

  • Weighing and Transfer: Handle this compound as a powder. Avoid actions that could generate dust, such as vigorous shaking or scraping. Use a spatula for transfers. If possible, perform these operations in a fume hood or ventilated enclosure.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1] Clean all equipment and the work surface to remove any residual powder.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage temperature is between 2-8°C.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and maintain a safe laboratory.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect surplus this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a suitable, closed, and clearly labeled container for disposal.[1]

  • Glove Disposal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of contaminated gloves as chemical waste in accordance with laboratory and local regulations.[1]

  • Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself.[3]

  • Licensed Disposal: Arrange for a licensed disposal company to handle the final disposal of the waste.[1] Do not mix this compound waste with other waste streams unless explicitly permitted.[3]

  • Drainage Precaution: Do not allow the product to enter drains.[1][3]

Workflow for Safe Handling and Disposal of this compound

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase A Assess Task & Potential for Dust Generation B Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) A->B Determine Requirements C Don PPE B->C D Handle this compound in Well-Ventilated Area C->D E Minimize Dust Creation D->E F Wash Hands Thoroughly After Handling E->F G Segregate this compound Waste F->G Task Complete H Place in a Labeled, Sealed Container G->H J Do NOT Dispose Down the Drain G->J I Dispose via Licensed Waste Management Contractor H->I

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

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